Azido-PEG10-amine
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46N4O10/c23-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-21-22-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-25-26-24/h1-23H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNAJNJBCBFOKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399244 | |
| Record name | Azido-PEG-amine (n=10) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912849-73-1 | |
| Record name | Azido-PEG-amine (n=10) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azido-PEG10-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Azido-PEG10-amine
For researchers, scientists, and professionals in drug development, understanding the characteristics and applications of bifunctional linkers is paramount. Azido-PEG10-amine is a versatile polyethylene glycol (PEG) derivative that plays a crucial role in bioconjugation and the development of targeted therapeutics, such as antibody-drug conjugates (ADCs). This guide provides a comprehensive overview of its physicochemical properties and a general protocol for its application.
Core Physicochemical Properties
This compound is a heterobifunctional linker featuring a terminal azide group and an amine group, separated by a hydrophilic 10-unit polyethylene glycol spacer. This structure imparts unique functionalities, allowing for sequential or orthogonal conjugation strategies. The azide group is amenable to copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry), while the primary amine can readily react with activated esters, carboxylic acids, or other carbonyl-containing moieties. The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.
Quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C22H46N4O10 | [1][2][3][4] |
| Molecular Weight | 526.6 g/mol | [1] |
| Purity | Typically ≥95-98% | |
| CAS Number | 912849-73-1 | |
| Solubility | Water, DMSO, DMF, DCM |
Experimental Protocol: General Procedure for Antibody-Drug Conjugation
This protocol outlines a general workflow for conjugating a cytotoxic drug (payload) to an antibody via this compound. This is a two-step process involving the initial reaction of the payload with the linker, followed by the conjugation of the payload-linker complex to the antibody.
Materials:
-
Antibody of interest
-
Cytotoxic payload with a reactive group for the amine on the linker (e.g., a carboxylic acid)
-
This compound
-
N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for carboxyl activation
-
Alkyne-modified antibody (prepared separately)
-
Copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate) or a cyclooctyne (for copper-free click chemistry)
-
Reaction buffers (e.g., PBS)
-
Solvents (e.g., DMSO, DMF)
-
Purification system (e.g., size exclusion chromatography)
Methodology:
-
Activation of Payload: If the payload contains a carboxylic acid, it must be activated to react with the amine group of the this compound linker.
-
Dissolve the payload in an appropriate organic solvent (e.g., DMF or DMSO).
-
Add EDC and NHS to the payload solution to form an NHS ester.
-
Allow the reaction to proceed for a specified time (typically 1-2 hours) at room temperature.
-
-
Conjugation of Linker to Payload:
-
Add this compound to the activated payload solution.
-
The amine group of the linker will react with the NHS ester of the payload to form a stable amide bond.
-
The reaction is typically stirred overnight at room temperature.
-
The resulting payload-linker conjugate can be purified using techniques like HPLC.
-
-
Conjugation to Antibody (Click Chemistry):
-
The azide-functionalized payload-linker is now ready to be conjugated to an alkyne-modified antibody.
-
In a typical copper-catalyzed click chemistry reaction, the alkyne-modified antibody is mixed with the azide-functionalized payload-linker in a suitable buffer.
-
The copper(I) catalyst is added to initiate the cycloaddition reaction, forming a stable triazole linkage.
-
The reaction is allowed to proceed for several hours at room temperature.
-
-
Purification and Characterization of the ADC:
-
The final antibody-drug conjugate is purified from unreacted components using size exclusion chromatography or other appropriate methods.
-
The purified ADC should be characterized to determine the drug-to-antibody ratio (DAR) and to confirm its purity and integrity.
-
Workflow Visualization
The following diagram illustrates the general experimental workflow for the synthesis of an antibody-drug conjugate using this compound.
References
Synthesis and Purification of Heterobifunctional PEG Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of heterobifunctional polyethylene glycol (PEG) linkers. These versatile molecules are critical in modern drug development, particularly in the creation of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapies. This guide details common synthetic strategies, purification protocols, and characterization techniques to aid researchers in the successful production and application of high-purity heterobifunctional PEG linkers.
Introduction to Heterobifunctional PEG Linkers
Heterobifunctional PEG linkers are polymers with distinct reactive functional groups at each terminus of the polyethylene glycol chain.[1][2] This dual functionality allows for the sequential and specific conjugation of two different molecules, such as a targeting antibody and a therapeutic payload.[1] The PEG spacer itself offers several advantages, including increased solubility, reduced immunogenicity, and improved pharmacokinetic profiles of the resulting conjugate.[2][3] The general structure of a heterobifunctional PEG linker is X-PEG-Y, where X and Y represent different reactive moieties.
Commonly employed functional groups include:
-
Amine-reactive groups: N-hydroxysuccinimide (NHS) esters are widely used for their efficient reaction with primary amines (e.g., lysine residues in proteins) to form stable amide bonds.
-
Thiol-reactive groups: Maleimides readily react with sulfhydryl groups (e.g., cysteine residues) to form stable thioether bonds.
-
"Click Chemistry" groups: Azides and alkynes are popular for their bioorthogonal reactivity, allowing for highly specific and efficient copper-catalyzed or copper-free click reactions.
-
Carbonyl-reactive groups: Hydrazides and aminooxy groups react with aldehydes and ketones to form hydrazones and oximes, respectively.
-
Carboxyl groups: These can be activated to react with amines or used for further functionalization.
-
Amino and Thiol groups: These provide nucleophilic sites for reaction with various electrophilic partners.
The choice of functional groups is dictated by the specific conjugation strategy and the available reactive sites on the molecules to be linked.
Synthetic Strategies for Heterobifunctional PEG Linkers
The synthesis of heterobifunctional PEG linkers can be broadly categorized into two main approaches: the modification of pre-existing PEG molecules and the ring-opening polymerization of ethylene oxide using a functional initiator.
Modification of Commercially Available PEGs
A common and practical approach involves the modification of commercially available polyethylene glycols, which are typically diols (HO-PEG-OH) or methoxy-PEGs (mPEG-OH). This strategy involves the sequential functionalization of the hydroxyl end-groups.
A general workflow for this approach is as follows:
-
Monofunctionalization: One of the terminal hydroxyl groups is selectively reacted to introduce the first functional group (X). This often involves using a protecting group strategy or exploiting statistical derivatization under controlled reaction conditions.
-
Activation and Conversion: The remaining hydroxyl group is then activated, typically by conversion to a good leaving group such as a tosylate or mesylate.
-
Introduction of the Second Functional Group: The activated terminus is then reacted with a nucleophile to introduce the second, different functional group (Y).
Caption: General workflow for synthesizing heterobifunctional PEGs via modification.
Ring-Opening Polymerization
An alternative strategy is the anionic ring-opening polymerization of ethylene oxide initiated by a molecule already containing one of the desired functional groups (or a protected version thereof). This method allows for good control over the molecular weight of the PEG chain. The polymerization is terminated by reacting the living polymer chain end to introduce the second functional group.
Experimental Protocols
The following are representative, detailed protocols for the synthesis of common heterobifunctional PEG linkers.
Synthesis of Azide-PEG-NHS Ester
This protocol describes a two-step synthesis starting from a commercially available mPEG-OH.
Step 1: Synthesis of mPEG-Azide
-
Mesylation of mPEG-OH:
-
Dissolve mPEG-OH (1 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (TEA, 1.5 eq.) dropwise, followed by the slow addition of methanesulfonyl chloride (MsCl, 1.2 eq.).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain mPEG-OMs.
-
-
Azidation of mPEG-OMs:
-
Dissolve the mPEG-OMs from the previous step in dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 5 eq.) and heat the mixture to 80-100°C.
-
Stir the reaction for 12-24 hours.
-
After cooling to room temperature, precipitate the product by adding the reaction mixture to cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum to yield mPEG-Azide.
-
Step 2: Synthesis of Azide-PEG-NHS Ester from Azide-PEG-COOH
If starting with Azide-PEG-COOH:
-
Activation of the Carboxylic Acid:
-
Dissolve Azide-PEG-COOH (1 eq.) in anhydrous DCM.
-
Add N-hydroxysuccinimide (NHS, 1.2 eq.) and a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.).
-
Stir the reaction at room temperature for 12-24 hours.
-
Filter off the urea byproduct (if using DCC).
-
Concentrate the filtrate and precipitate the product in cold diethyl ether.
-
Collect the product by filtration and dry under vacuum.
-
Caption: Synthetic workflow for Azide-PEG-NHS from HO-PEG-COOH.
Synthesis of Maleimide-PEG-COOH
This protocol outlines the synthesis of a Maleimide-PEG-COOH linker.
-
Amine Introduction:
-
Starting with a tosylated PEG-COOH (TsO-PEG-COOH), dissolve it in concentrated aqueous ammonia.
-
Stir the mixture at room temperature for an extended period (e.g., 48-72 hours).
-
Extract the product into DCM, dry the organic layer, and concentrate to obtain H₂N-PEG-COOH.
-
-
Maleimide Functionalization:
-
Dissolve the H₂N-PEG-COOH (1 eq.) in a suitable solvent like DCM or DMF.
-
Add maleic anhydride (1.5 eq.) and stir at room temperature for 2-4 hours to form the maleamic acid intermediate.
-
To the maleamic acid intermediate, add a dehydrating agent such as acetic anhydride and a catalyst like sodium acetate.
-
Heat the reaction mixture (e.g., to 60-80°C) for several hours to facilitate the ring closure to the maleimide.
-
Cool the reaction and precipitate the product in cold diethyl ether.
-
Purify the product further by recrystallization or chromatography.
-
Purification Techniques
The purification of heterobifunctional PEG linkers is a critical step to ensure high purity and reactivity for subsequent conjugation reactions. The choice of purification method depends on the properties of the PEG linker and the nature of the impurities.
| Purification Method | Principle | Advantages | Disadvantages | Typical Purity |
| Precipitation | Differential solubility of the PEG linker in a solvent/anti-solvent system (e.g., DCM/diethyl ether). | Simple, rapid, and cost-effective for removing non-PEGylated impurities. | May not effectively remove impurities with similar solubility or PEGylated byproducts. | Variable, often requires further purification. |
| Dialysis | Separation based on molecular weight cutoff using a semi-permeable membrane. | Effective for removing small molecule impurities (salts, unreacted reagents) from high molecular weight PEGs. | Slow, not suitable for small PEG linkers, and may not separate PEGs of similar sizes. | >90% (for removal of small molecules) |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume. | Good for separating PEG linkers from unreacted starting materials of different sizes and for analyzing polydispersity. | Lower resolution for separating PEGs of similar molecular weights. | >95% |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | High resolution, effective for separating PEG linkers with different end-groups and for achieving high purity. | Can be complex to develop a suitable gradient, may require specialized detectors (e.g., ELSD) if the linker lacks a UV chromophore. | >98% |
| Ion-Exchange Chromatography (IEX) | Separation based on charge. | Effective for separating charged PEG linkers from neutral or oppositely charged species. | Limited to charged molecules, can be affected by the shielding effect of the PEG chain. | >95% |
Characterization of Heterobifunctional PEG Linkers
Thorough characterization is essential to confirm the identity, purity, and functionality of the synthesized PEG linkers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for structural elucidation.
-
¹H NMR: Can be used to confirm the presence of terminal functional groups by identifying their characteristic proton signals. The large signal from the repeating ethylene glycol units (-O-CH₂-CH₂-O-) typically appears around 3.6 ppm. The integration of the signals from the end groups relative to the PEG backbone can be used to determine the degree of functionalization and the average molecular weight.
-
¹³C NMR: Provides complementary structural information and can help confirm the successful conversion of functional groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and assess the purity of the PEG linker.
-
Electrospray Ionization (ESI-MS): Useful for analyzing the molecular weight distribution of PEG linkers. It often produces a series of multiply charged ions.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF): A powerful technique for determining the molecular weight distribution and polydispersity of polymers. It typically shows a distribution of peaks separated by 44 Da (the mass of one ethylene glycol unit).
Caption: Workflow for purification and characterization of heterobifunctional PEG linkers.
Handling and Storage
Heterobifunctional PEG linkers, especially those with reactive end-groups like NHS esters and maleimides, are sensitive to moisture and light.
-
Storage: Store reagents at -20°C or lower in a desiccated environment. It is advisable to store them under an inert atmosphere (argon or nitrogen).
-
Handling: Before use, allow the reagent container to equilibrate to room temperature before opening to prevent moisture condensation. Prepare solutions of reactive PEGs immediately before use, as their functional groups can hydrolyze in aqueous solutions. Discard any unused reconstituted reagent.
Conclusion
The synthesis and purification of high-quality heterobifunctional PEG linkers are essential for the advancement of targeted therapeutics and other biomedical applications. A thorough understanding of the synthetic routes, purification strategies, and characterization techniques is crucial for researchers in this field. By following well-defined protocols and employing appropriate analytical methods, it is possible to produce heterobifunctional PEG linkers with the desired functionality and purity for successful bioconjugation.
References
An In-depth Technical Guide to the Mechanism of Azide-Alkyne Cycloaddition with Azido-PEG10-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms of azide-alkyne cycloaddition reactions, with a specific focus on the application of Azido-PEG10-amine. This bifunctional linker is a valuable tool in bioconjugation and drug development, enabling the precise and efficient coupling of molecules. This document details the two primary modalities of this reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Introduction to Azide-Alkyne Cycloaddition
The azide-alkyne Huisgen cycloaddition is a 1,3-dipolar cycloaddition that forms a stable 1,2,3-triazole ring. This reaction has become a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless in 2001 to describe reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed.[1] The bio-orthogonal nature of the azide and alkyne functional groups, meaning they do not typically react with biological molecules, makes this chemistry particularly well-suited for applications in complex biological systems.[2]
This compound is a heterobifunctional molecule featuring a terminal azide group for participation in cycloaddition reactions and a primary amine for conjugation to other molecules, such as proteins or drugs, via amide bond formation.[3][4][5] The polyethylene glycol (PEG) linker, consisting of 10 ethylene glycol units, enhances the hydrophilicity and biocompatibility of the resulting conjugate.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective process that exclusively yields the 1,4-disubstituted triazole isomer. This reaction exhibits a remarkable rate acceleration compared to the uncatalyzed thermal cycloaddition.
Mechanism of CuAAC
The catalytic cycle of CuAAC involves several key steps, with copper(I) as the active catalytic species. The currently accepted mechanism involves a multi-step process:
-
Formation of Copper-Acetylide: The reaction is initiated by the coordination of the copper(I) catalyst to the terminal alkyne, forming a copper-acetylide intermediate.
-
Activation of the Azide: The copper-acetylide then reacts with the azide, which coordinates to the copper center. This brings the two reactive partners into close proximity and activates the azide for nucleophilic attack.
-
Cycloaddition: An intramolecular cyclization occurs, leading to the formation of a six-membered copper-containing intermediate.
-
Rearrangement and Protonolysis: This intermediate rearranges to a more stable triazolyl-copper species. Subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst, allowing it to re-enter the catalytic cycle.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a catalyst-free alternative to CuAAC, which is particularly advantageous for in vivo applications where the cytotoxicity of copper is a concern. This reaction relies on the high ring strain of a cyclooctyne derivative, such as dibenzocyclooctyne (DBCO), to drive the cycloaddition with an azide.
Mechanism of SPAAC
The driving force for SPAAC is the release of ring strain in the cyclooctyne upon reaction with the azide. The mechanism is a concerted [3+2] cycloaddition:
-
Approach of Reactants: The azide group of this compound approaches the strained triple bond of the cyclooctyne.
-
Concerted Bond Formation: The cycloaddition proceeds through a single transition state where the new carbon-nitrogen and nitrogen-nitrogen bonds are formed simultaneously. This concerted mechanism leads to the formation of a stable triazole product.
Data Presentation: Quantitative Comparison of CuAAC and SPAAC
Table 1: Reaction Conditions and Yields
| Parameter | CuAAC with Azido-PEGylated Moiety | SPAAC with Azido-PEGylated Moiety and DBCO |
| Catalyst | Copper(I) source (e.g., CuSO₄ with a reducing agent) | None |
| Ligand | Often used to stabilize Cu(I) and accelerate the reaction (e.g., TBTA) | Not applicable |
| Solvent | Aqueous buffers, organic solvents (e.g., DMSO, DMF), or mixtures | Aqueous buffers, organic solvents |
| Temperature | Room temperature to 37°C | Room temperature to 37°C |
| Reaction Time | Typically 1-4 hours | Can range from <1 to 12 hours |
| Typical Yield | High to quantitative (>90%) | High to quantitative (>90%) |
Table 2: Kinetic Data
| Parameter | CuAAC | SPAAC (with DBCO) |
| Second-Order Rate Constant (k₂) | 10² - 10⁴ M⁻¹s⁻¹ | ~1 M⁻¹s⁻¹ |
| Biocompatibility | Limited by copper cytotoxicity | High, suitable for in vivo applications |
| Bio-orthogonality | High | High |
Experimental Protocols
The following are generalized protocols for performing CuAAC and SPAAC with this compound for bioconjugation. Disclaimer: These protocols are based on standard procedures for similar molecules and should be optimized for specific applications.
Protocol 1: General Procedure for CuAAC Bioconjugation
This protocol describes the conjugation of an alkyne-functionalized biomolecule with this compound.
Materials:
-
Alkyne-functionalized biomolecule
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO or DMF for dissolving reagents
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Methodology:
-
Reagent Preparation:
-
Dissolve the alkyne-functionalized biomolecule in PBS to the desired concentration (e.g., 1 mg/mL).
-
Prepare a stock solution of this compound in DMSO or water.
-
Prepare stock solutions of CuSO₄, sodium ascorbate, and TBTA in water or a suitable buffer.
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne-functionalized biomolecule and a molar excess of this compound (e.g., 5-10 equivalents).
-
Add the TBTA ligand to the reaction mixture.
-
Initiate the reaction by adding CuSO₄ followed by sodium ascorbate. The final concentration of copper is typically in the range of 50-250 µM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
-
Purification:
-
Purify the conjugate to remove excess reagents and byproducts using an appropriate method such as size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the product by methods such as SDS-PAGE, mass spectrometry (LC-MS), or HPLC.
-
Protocol 2: General Procedure for SPAAC Bioconjugation
This protocol describes the conjugation of a DBCO-functionalized biomolecule with this compound.
Materials:
-
DBCO-functionalized biomolecule
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO or DMF for dissolving reagents
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Methodology:
-
Reagent Preparation:
-
Dissolve the DBCO-functionalized biomolecule in PBS to the desired concentration.
-
Prepare a stock solution of this compound in DMSO or water.
-
-
Reaction Setup:
-
In a reaction vessel, combine the DBCO-functionalized biomolecule and a molar excess of this compound (e.g., 2-5 equivalents).
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C for 1-12 hours with gentle mixing. The reaction progress can be monitored by analytical techniques if necessary.
-
-
Purification:
-
Purify the conjugate using a suitable method to remove unreacted starting materials.
-
-
Characterization:
-
Analyze the final product by SDS-PAGE, mass spectrometry (LC-MS), or other relevant techniques to confirm conjugation and assess purity.
-
Applications in Drug Development
The robust and versatile nature of azide-alkyne cycloaddition has led to its widespread adoption in various aspects of drug development:
-
Antibody-Drug Conjugates (ADCs): Click chemistry is extensively used to link potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.
-
PROTACs (Proteolysis Targeting Chimeras): The modular nature of click chemistry facilitates the rapid synthesis and optimization of PROTACs, which are designed to induce the degradation of specific target proteins.
-
Drug Discovery and Lead Optimization: This reaction is employed to generate libraries of compounds for screening and to modify lead compounds to improve their pharmacological properties.
-
Biomolecule Labeling: Azide-alkyne cycloaddition is a powerful tool for labeling proteins, nucleic acids, and other biomolecules with probes for imaging, tracking, and quantification.
Conclusion
The azide-alkyne cycloaddition, in both its copper-catalyzed and strain-promoted forms, offers a powerful and versatile platform for chemical ligation. The use of bifunctional linkers such as this compound further expands the utility of this chemistry, enabling the straightforward synthesis of complex bioconjugates with enhanced properties. A thorough understanding of the underlying mechanisms and careful optimization of reaction conditions are crucial for the successful application of this technology in research, diagnostics, and therapeutic development.
References
The Cornerstone of Bioconjugation: A Technical Guide to PEG Linkers
For researchers, scientists, and drug development professionals, the strategic use of Polyethylene Glycol (PEG) linkers is fundamental to the design of advanced bioconjugates. This guide provides a comprehensive overview of the core principles of PEGylation, detailing the properties, chemistries, and applications that make these linkers indispensable tools in modern biotechnology and medicine.
Polyethylene glycol (PEG) linkers are synthetic, hydrophilic polymers composed of repeating ethylene oxide units.[1] Their adoption in bioconjugation, a process that chemically joins two or more molecules where at least one is a biomolecule, has revolutionized therapeutics by enhancing the pharmacokinetic and pharmacodynamic properties of drugs, proteins, and peptides.[2][3] The process of attaching PEG chains, known as PEGylation, can improve water solubility, extend circulation half-life, and reduce the immunogenicity of the conjugated molecule.[2][4]
Core Principles and Advantages of PEGylation
The utility of PEG linkers stems from a unique combination of physicochemical properties that address many of the challenges associated with the delivery of therapeutic molecules.
-
Enhanced Solubility : PEG is soluble in both water and many organic solvents, making it highly effective at increasing the solubility of hydrophobic drugs or proteins.
-
Reduced Immunogenicity and Antigenicity : The flexible PEG chain creates a protective hydrophilic shield around the biomolecule, masking its surface epitopes from the host's immune system. This "stealth" effect can lead to a significant reduction in immune responses.
-
Prolonged Circulation Half-Life : The increased hydrodynamic size of a PEGylated molecule reduces its rate of clearance by the kidneys, which in turn extends its time in circulation.
-
Improved Stability : The protective layer formed by the PEG linker can shield the biomolecule from enzymatic degradation, thereby increasing its stability in biological environments.
-
Tunable Properties : PEG linkers are available in a wide range of lengths and architectures (linear, branched, etc.), allowing for precise control over the final properties of the bioconjugate.
Architectures of PEG Linkers
PEG linkers can be synthesized in various configurations, each offering distinct advantages for specific applications.
-
Linear PEG Linkers : The simplest form, consisting of a straight chain of PEG units, often with reactive groups at one or both ends.
-
Branched PEG Linkers : These linkers feature multiple PEG arms extending from a central core. This structure provides a more significant "stealth" effect and can enhance the shielding of the conjugated molecule.
-
Y-Shaped PEG Linkers : A type of branched linker with two PEG chains linked to a single point of attachment, which can offer increased selectivity for more sterically available reactive sites on a protein.
-
Multi-Arm PEG Linkers : These have multiple reactive groups, allowing for the attachment of several molecules, which is particularly useful in applications like drug delivery to increase payload capacity.
Key Chemistries for Bioconjugation
The covalent attachment of PEG linkers to biomolecules is achieved through a variety of chemical reactions that target specific functional groups on the molecule of interest. The choice of chemistry is critical for controlling the site of attachment and the stability of the resulting linkage.
Amine-Reactive PEGylation
This is one of the most common methods for PEGylating proteins, as it targets the primary amines found in the side chain of lysine residues and the N-terminus of the protein.
-
NHS Esters : N-Hydroxysuccinimide (NHS) esters are highly reactive towards primary amines at a pH of 7-9, forming a stable and irreversible amide bond.
Thiol-Reactive PEGylation
This strategy provides a more site-specific approach to PEGylation by targeting the sulfhydryl groups of cysteine residues.
-
Maleimides : The maleimide group reacts specifically with sulfhydryl groups at a pH of 6.5-7.5 to form a stable thioether linkage.
Click Chemistry
Click chemistry refers to a class of reactions that are highly efficient, specific, and produce minimal byproducts, making them ideal for bioconjugation.
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This reaction forms a stable triazole ring from an azide and a terminal alkyne.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : A copper-free alternative that utilizes a strained cyclooctyne (e.g., DBCO) to react with an azide. This is particularly useful for reactions in living systems where copper toxicity is a concern.
Quantitative Data on PEG Linker Properties
The length of the PEG linker has a significant impact on the properties of the resulting bioconjugate. The following table summarizes the physical properties of various length PEG linkers.
| Linker | Molecular Weight (Da) | Number of PEO Units | Contour Length (nm) | Flory Radius (nm) |
| PEG 88 | 88 | 2 | 0.6 | 0.5 |
| PEG 484 | 484 | 11 | 3.1 | 1.2 |
| PEG 2000 | 2000 | 45 | 12.7 | 2.8 |
| PEG 3500 | 3500 | 80 | 22.3 | 3.9 |
| PEG 5000 | 5000 | 114 | 31.8 | 4.8 |
| PEG 7500 | 7500 | 170 | 47.7 | 6.1 |
| PEG 15000 | 15000 | 341 | 95.5 | 9.3 |
| PEG 30000 | 30000 | 682 | 190.9 | 14.0 |
| Data sourced from |
The choice of linker length can also influence the biological activity and targeting ability of a bioconjugate. For example, in folate-linked liposomal formulations, increasing the PEG-linker length from 2 kDa to 10 kDa has been shown to significantly increase tumor accumulation and antitumor activity.
Experimental Protocols
The following are detailed protocols for common PEGylation reactions. Researchers should optimize these protocols for their specific biomolecule and PEG linker.
Protocol 1: Amine PEGylation using PEG-NHS Ester
This protocol describes the general procedure for conjugating a PEG-NHS ester to a protein.
Materials:
-
Protein to be PEGylated
-
PEG-NHS Ester
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other amine-free buffer
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Purification system (e.g., dialysis or size-exclusion chromatography)
Procedure:
-
Protein Preparation : Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
PEG-NHS Ester Preparation : Immediately before use, dissolve the PEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM.
-
PEGylation Reaction : Add a 10- to 20-fold molar excess of the PEG-NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation : Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching : Stop the reaction by adding the quenching buffer to a final concentration of 10-20 mM.
-
Purification : Remove unreacted PEG-NHS ester and byproducts by dialysis against PBS or by using a size-exclusion chromatography column.
-
Characterization : Analyze the degree of PEGylation using techniques such as SDS-PAGE, mass spectrometry, or NMR spectroscopy.
Protocol 2: Thiol-Specific PEGylation with PEG-Maleimide
This protocol outlines the site-specific PEGylation of a protein containing a free cysteine residue.
Materials:
-
Cysteine-containing protein
-
PEG-Maleimide
-
Reaction Buffer: Phosphate buffer, pH 6.5-7.5, containing 1-5 mM EDTA to prevent disulfide bond formation.
-
Anhydrous DMF or DMSO
-
Purification system (e.g., dialysis or size-exclusion chromatography)
Procedure:
-
Protein Preparation : Dissolve the cysteine-containing protein in the reaction buffer.
-
PEG-Maleimide Preparation : Immediately before use, prepare a stock solution of PEG-Maleimide in anhydrous DMF or DMSO.
-
PEGylation Reaction : Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.
-
Incubation : Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.
-
Purification : Purify the PEGylated protein from unreacted PEG-Maleimide and byproducts using dialysis or size-exclusion chromatography.
-
Characterization : Characterize the resulting conjugate to determine the efficiency and site of PEGylation.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for CuAAC click chemistry.
Materials:
-
Azide-functionalized PEG
-
Alkyne-functionalized biomolecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Solvent (e.g., water, DMSO/t-butanol)
Procedure:
-
Stock Solution Preparation :
-
100 mM CuSO₄ in water.
-
100 mM Sodium ascorbate in water (prepare fresh).
-
200 mM THPTA in water.
-
10 mM Azide-PEG in the chosen solvent.
-
Alkyne-functionalized biomolecule in a compatible buffer.
-
-
Catalyst Premix : A few minutes before the reaction, mix CuSO₄ and THPTA in a 1:2 molar ratio.
-
Reaction Setup : In a reaction vessel, combine the alkyne-functionalized biomolecule and an excess of the azide-PEG (typically 4-50 equivalents).
-
Initiation : Add the CuSO₄/THPTA premix (25 equivalents) to the reaction mixture, followed by the sodium ascorbate solution (40 equivalents).
-
Incubation : Allow the reaction to proceed at room temperature for 30-60 minutes.
-
Purification : Purify the PEGylated bioconjugate using an appropriate method, such as ethanol precipitation for oligonucleotides or chromatography for proteins.
Visualizing PEGylation Workflows and Concepts
Diagrams created using Graphviz (DOT language) to illustrate key processes and relationships in PEGylation.
Caption: A simplified workflow for the PEGylation of a protein.
Caption: Targeted drug delivery by an Antibody-Drug Conjugate.
Caption: Key differences between linear and branched PEG linkers.
References
Technical Guide to the Safe Handling and Use of Azido-PEG10-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety protocols and handling guidelines for Azido-PEG10-amine, a bifunctional linker molecule increasingly utilized in bioconjugation, drug delivery, and various biomedical research applications.[1][2][3] Due to the presence of an azide functional group, specific precautions are necessary to ensure safe laboratory practices.[4][5]
Compound Identification and Properties
This compound is a polyethylene glycol (PEG) derivative containing both an azide (-N3) and a primary amine (-NH2) functional group. This heterobifunctional structure allows for versatile conjugation strategies, with the azide group participating in "click chemistry" reactions and the amine group reacting with entities like carboxylic acids or NHS esters. The PEG linker itself enhances the solubility of conjugates in aqueous media.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C22H46N4O10 | |
| Molecular Weight | 526.63 g/mol | |
| CAS Number | 912849-73-1 | |
| Purity | Typically ≥95-98% | |
| Solubility | Water, DMSO, DMF, DCM | |
| Storage | -20°C |
Hazard Identification and Safety Precautions
The primary hazard associated with this compound stems from its azide functional group. Organic azides are energetic compounds that can be sensitive to heat, shock, friction, and light, with the potential for explosive decomposition. While higher molecular weight and a lower nitrogen-to-carbon ratio, as found in this compound, generally confer greater stability compared to smaller organic azides or inorganic azides, caution remains paramount.
According to GHS classifications for similar compounds, this compound may cause skin and serious eye irritation, as well as respiratory irritation.
Table 2: General Safety and Handling Guidelines for this compound
| Guideline Category | Specific Recommendations | Rationale | Source(s) |
| Personal Protective Equipment (PPE) | - Wear a lab coat, chemical safety goggles, and appropriate gloves (nitrile gloves are recommended; consider double-gloving for handling neat material). | To prevent skin and eye contact. | |
| Engineering Controls | - Handle solid this compound and concentrated solutions in a certified chemical fume hood. - Use a blast shield for reactions involving larger quantities or if there is any concern about instability. | To minimize inhalation exposure and protect from potential energetic decomposition. | |
| Handling | - Avoid contact with heavy metals (e.g., copper, lead, silver), strong acids, and strong oxidizing agents. - Do not use metal spatulas or magnetic stir bars with exposed metal surfaces. - Avoid heating the compound unnecessarily. - Do not use ground glass joints, which can create friction. | To prevent the formation of highly explosive heavy metal azides and the initiation of decomposition. | |
| Storage | - Store at -20°C in a tightly sealed container, protected from light. - Store away from incompatible materials. | To maintain stability and prevent degradation. | |
| Solvents | - Crucially, avoid using halogenated solvents like dichloromethane (DCM) or chloroform. | Reaction with halogenated solvents can form extremely explosive di- and tri-azidomethane. | |
| Disposal | - All waste containing this compound should be treated as hazardous waste. - Do not dispose of down the drain, as it can react with lead or copper in plumbing to form explosive metal azides. - Collect in a designated, properly labeled hazardous waste container. | To prevent environmental contamination and the formation of explosive compounds in plumbing. |
Experimental Protocols
The following is a generalized protocol for the conjugation of a protein with this compound via its amine group to an NHS-ester activated molecule. This protocol should be adapted based on the specific molecule and desired degree of labeling.
Protocol: Protein Labeling with an NHS-Ester via this compound Linker
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
NHS-ester activated molecule
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment
Procedure:
-
Protein Preparation:
-
If the protein solution contains amine-containing buffers (e.g., Tris or glycine), exchange the buffer to an amine-free buffer like PBS at a pH of 7.2-8.0.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
This compound and NHS-Ester Preparation:
-
Equilibrate the vials of this compound and the NHS-ester to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a stock solution (e.g., 10 mM) of each reactant in anhydrous DMSO or DMF. Do not store these solutions.
-
-
Conjugation Reaction:
-
This can be a one-step or two-step process. A two-step process, where the PEG linker is first attached to one molecule, purified, and then reacted with the second, is often preferred to reduce side products.
-
Step 1: Attaching this compound to the NHS-ester.
-
Combine the NHS-ester and this compound in an appropriate reaction vessel. A slight molar excess of the amine-containing PEG linker may be used.
-
Incubate at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Step 2 (if applicable): Purification of the Azide-PEGylated Molecule.
-
Purify the product from the first step using an appropriate method (e.g., chromatography) to remove unreacted starting materials.
-
-
Step 3: Reaction with Protein (if the other end of the linker is now activated) or subsequent "click" reaction.
-
For the purpose of this protocol, we assume a different functionality on the NHS-ester molecule is now being conjugated to the protein. The azide group on the PEG remains for a future "click" reaction.
-
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Final Conjugate:
-
Remove excess reagents and byproducts by using a desalting column or through dialysis against an appropriate buffer.
-
-
Storage:
-
Store the purified conjugate under conditions that are optimal for the protein.
-
Visualizations
Logical Workflow for Hazard Mitigation
Caption: Logical workflow for mitigating hazards associated with this compound.
General Experimental Workflow for Bioconjugation
Caption: General workflow for protein labeling using this compound.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound, 912849-73-1 | BroadPharm [broadpharm.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
A Technical Guide to High-Purity Azido-PEG10-amine for Researchers and Drug Development Professionals
Introduction:
High-purity Azido-PEG10-amine is a versatile heterobifunctional linker molecule integral to advancements in bioconjugation, drug delivery, and various biomedical research applications. Its structure, featuring a terminal azide group and a primary amine, connected by a hydrophilic 10-unit polyethylene glycol (PEG) chain, allows for the precise and efficient conjugation of diverse molecules. This guide provides an in-depth overview of commercially available this compound, including a comparative analysis of suppliers, detailed experimental protocols for its application, and visualizations of its utility in targeted drug delivery systems.
Commercial Supplier Analysis
For researchers and drug development professionals, sourcing high-purity reagents is paramount. The following table summarizes the quantitative data for this compound from various commercial suppliers to facilitate an informed selection process.
| Supplier | Product Number | Purity | Molecular Weight ( g/mol ) | CAS Number | Additional Notes |
| BroadPharm | BP-22226 | >98% | 526.6 | 912849-73-1 | Soluble in Water, DMSO, DCM, DMF.[1] |
| Glyco MindSynth | GMSL-508 | 95-98% | 526.6 | 912849-73-1 | Certificate of Analysis available for download.[2][3] |
| CD Bioparticles | CDPB-04211 | >98% | 526.6 | 912849-73-1 | Monodispersed linear PEG.[4] |
| DC Chemicals | DC34923 | Not Specified | 526.63 | Not Specified | Recommended storage at -20°C.[5] |
| Chem-Impex | 34532 | ≥ 97% | 526.61 | Not Specified | Colorless or light yellow liquid. |
Core Applications and Experimental Protocols
The unique chemical properties of this compound lend it to a variety of critical applications in biomedical research. The azide group readily participates in "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while the primary amine can form stable amide bonds with carboxylic acids or activated esters.
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for conjugating an alkyne-containing molecule to this compound.
Materials:
-
This compound
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand
-
Degassed buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Solvent for dissolving reagents (e.g., DMSO or DMF)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in degassed buffer or an appropriate organic solvent.
-
Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent.
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 300 mM in water).
-
Prepare a stock solution of the copper ligand (e.g., 100 mM THPTA in water).
-
-
Reaction Setup:
-
In a reaction vessel, combine the this compound and the alkyne-functionalized molecule in the desired molar ratio (a slight excess of one reactant may be used to drive the reaction to completion).
-
Add the copper ligand to the reaction mixture.
-
Add the CuSO₄ solution to the mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by techniques such as LC-MS or HPLC to track the formation of the triazole product.
-
-
Purification:
-
Once the reaction is complete, the conjugated product can be purified from excess reagents and byproducts using methods such as dialysis, size exclusion chromatography (SEC), or reverse-phase HPLC.
-
Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis
This compound serves as a hydrophilic linker in the construction of ADCs. The following workflow illustrates its role in connecting a cytotoxic drug to an antibody.
Visualization of Application in Targeted Drug Delivery
A primary application of this compound is in the development of targeted drug delivery systems. By linking a targeting ligand (e.g., an antibody or peptide) to a therapeutic agent, the drug can be selectively delivered to diseased cells, such as cancer cells, thereby increasing efficacy and reducing off-target toxicity. The diagram below illustrates this concept.
This diagram illustrates the binding of a drug conjugate, facilitated by an this compound linker, to a specific receptor on a target cell. Following receptor-mediated endocytosis and internalization, the therapeutic drug is released inside the cell, where it can act on intracellular targets, such as signaling pathways that induce apoptosis (programmed cell death).
High-purity this compound is a critical tool for researchers and professionals in the fields of drug development and biotechnology. Its well-defined structure and bifunctional nature enable a wide range of bioconjugation strategies, from the creation of complex antibody-drug conjugates to the functionalization of nanoparticles for targeted therapies. The careful selection of a commercial supplier and the application of robust experimental protocols are essential for achieving reproducible and reliable results in these cutting-edge areas of research.
References
An In-depth Technical Guide to the Storage Conditions and Stability of Azido-PEG10-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the storage, handling, and stability of Azido-PEG10-amine, a heterobifunctional PEG linker crucial in bioconjugation, drug delivery, and diagnostics. The information presented herein is intended to ensure the integrity and optimal performance of this reagent in research and development settings.
Introduction to this compound
This compound is a polyethylene glycol (PEG) derivative featuring an azide (-N3) group at one terminus and a primary amine (-NH2) group at the other, connected by a 10-unit PEG spacer. This structure provides a versatile tool for covalently linking molecules. The azide group participates in highly selective and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), to form stable triazole linkages. The amine group readily reacts with activated esters (like NHS esters), carboxylic acids, and other carbonyl-containing molecules to form stable amide bonds. The hydrophilic PEG chain enhances the solubility and biocompatibility of the resulting conjugates.
Storage and Handling
Proper storage and handling of this compound are critical to maintain its chemical integrity and prevent degradation.
Recommended Storage Conditions
The primary recommendation from various suppliers for the long-term storage of this compound is at -20°C .[1][2][3] For extended stability, the compound should be stored desiccated and protected from light. It is also advisable to avoid frequent freeze-thaw cycles, which can introduce moisture and potentially affect the compound's stability.
General Handling Guidelines
Due to the presence of the azide functional group, certain precautions should be taken when handling this compound, although the long PEG chain significantly improves its stability compared to smaller organic azides.
-
Avoid Incompatible Materials : Do not expose the compound to strong acids, which can lead to the formation of hydrazoic acid, a toxic and potentially explosive substance. Contact with heavy metals and their salts should also be avoided.
-
Solvent Considerations : this compound is soluble in a variety of solvents, including water, DMSO, DMF, and DCM. However, avoid using halogenated solvents like dichloromethane for reactions involving azides, as this can lead to the formation of unstable di- and tri-azidomethane.
-
Safe Handling Practices : Use non-metal spatulas for weighing and transferring the compound. Work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.
Stability Profile
While specific quantitative stability data for this compound is not extensively published, the stability of the core functional groups and the PEG backbone can be inferred from existing literature on similar compounds.
-
Azide Group Stability : The azide functionality is known for its high selectivity and stability under most reaction conditions. This makes it a robust functional group for bioconjugation.
-
Amine Group Stability : The primary amine group is generally stable but can be susceptible to oxidation over time, especially in the presence of certain catalysts or under harsh conditions.
-
PEG Backbone Stability : The polyethylene glycol chain is generally stable but can undergo oxidative degradation, particularly in the presence of transition metals or under conditions that generate free radicals. This degradation can lead to chain scission and the formation of impurities like formaldehyde and formic acid.
-
Hydrolytic Stability : The ether linkages in the PEG backbone are stable to hydrolysis under neutral and basic conditions. The terminal functional groups are also not prone to hydrolysis under standard conditions.
Summary of Storage and Stability Data
| Parameter | Recommendation/Information | Source(s) |
| Long-Term Storage Temperature | -20°C | |
| Short-Term Storage (Shipping) | Ambient Temperature | |
| Light Sensitivity | Protect from light | |
| Moisture Sensitivity | Store desiccated; Avoid frequent freeze-thaw cycles | |
| Solubility | Water, DMSO, DCM, DMF | |
| General Azide Stability | High selectivity and stability under most conditions | |
| Potential Degradation Pathways | Oxidative degradation of the PEG backbone; Reactions of the terminal azide and amine groups with incompatible substances. |
Experimental Protocols for Stability Assessment
A formal stability-indicating method for this compound would typically involve subjecting the compound to stress conditions (e.g., elevated temperature, humidity, light, and different pH values) and then analyzing the extent of degradation over time using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose.
Representative HPLC-Based Stability Indicating Method
This protocol outlines a general approach for developing an HPLC method to assess the stability of this compound. Since the compound lacks a strong UV chromophore, a detector that does not rely on UV absorbance, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), is recommended.
Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and the detection of its degradation products.
Materials and Equipment:
-
This compound reference standard
-
HPLC system with a gradient pump, autosampler, and column oven
-
Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)
-
Reversed-phase HPLC column (e.g., C18 or a more polar-modified phase)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid or other suitable mobile phase modifier
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., 50:50 water:acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
For the stability study, subject aliquots of a known concentration of this compound to various stress conditions (e.g., 40°C/75% RH, acidic, basic, oxidative, and photolytic stress) for defined time points.
-
At each time point, dilute the stressed samples to the same concentration as the working standard solution.
-
-
Chromatographic Conditions (Example):
-
Column: A suitable reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A gradient program should be developed to separate the parent peak from any potential degradation products. An example gradient could be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detector (CAD/ELSD): Settings should be optimized according to the manufacturer's instructions for the specific analyte and mobile phase.
-
-
Data Analysis:
-
Monitor the peak area of the main this compound peak over time for each stress condition.
-
Calculate the percentage of degradation.
-
Observe the appearance of any new peaks, which would indicate degradation products.
-
Peak purity of the main peak should be assessed using a diode array detector if available, although this is less effective for compounds without a chromophore.
-
Visualization of Workflows
This compound is a key component in the construction of complex biomolecules. Below are diagrams illustrating its role in a common application and a logical workflow for its use.
Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis
Caption: Workflow for the synthesis of an ADC using this compound.
Logical Relationship for Bifunctional Linking
Caption: Logical diagram of this compound as a bifunctional linker.
References
Methodological & Application
Application Notes and Protocols for Protein Conjugation with Azido-PEG10-amine Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene glycol (PEG) chains to proteins, a process known as PEGylation, is a widely utilized bioconjugation strategy to enhance the therapeutic properties of protein-based drugs. PEGylation can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend its plasma half-life, reduce immunogenicity, and enhance its solubility and stability.
This document provides a detailed protocol for the conjugation of proteins with a bifunctional Azido-PEG10 linker. Specifically, we will focus on the use of an N-hydroxysuccinimide (NHS) ester-activated Azido-PEG10 linker (Azido-PEG10-NHS), which efficiently reacts with primary amines (the ε-amine of lysine residues and the N-terminal α-amine) on the protein surface to form stable amide bonds. The terminal azide group then serves as a versatile handle for subsequent bioorthogonal "click chemistry" reactions, enabling the attachment of various payloads such as small molecule drugs, imaging agents, or other biomolecules. This two-step approach is central to the construction of advanced bioconjugates like antibody-drug conjugates (ADCs).
Principle of the Reaction
The protocol involves a two-stage process. The first stage is the covalent attachment of the Azido-PEG10-NHS ester to the protein. The NHS ester is a highly reactive group that specifically targets primary amines in a neutral to slightly basic pH environment (pH 7-9), resulting in the formation of a stable amide linkage and the release of NHS. The second stage, an application of the azide-modified protein, involves a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This is a copper-free click chemistry reaction where the azide-functionalized protein is reacted with a molecule containing a strained alkyne, such as dibenzocyclooctyne (DBCO), to form a stable triazole linkage. This bioorthogonal reaction is highly specific and can be performed in aqueous buffers under mild conditions.
Quantitative Data Summary
The degree of PEGylation (the number of PEG chains attached per protein molecule) can be controlled by adjusting the molar ratio of the Azido-PEG10-NHS ester to the protein during the conjugation reaction. The following table summarizes typical experimental conditions and expected outcomes for the PEGylation of a standard IgG antibody (~150 kDa).
| Molar Ratio (Azido-PEG10-NHS : Protein) | Protein Concentration (mg/mL) | Reaction pH | Reaction Time (RT) | Expected Degree of PEGylation (PEG molecules/protein) | PEGylation Yield (%) |
| 5:1 | 2-10 | 8.0-8.5 | 60 min | 1-2 | Low |
| 10:1 | 2-10 | 8.0-8.5 | 60 min | 2-4 | Moderate |
| 20:1 | 1-10 | 8.0-8.5 | 60 min | 4-6[1][2] | High |
| 35:1 | 1-10 | 8.0-8.5 | 60 min | >6 (potential for poly-PEGylated species and aggregation)[3] | High, but with increased heterogeneity[3] |
Note: These values are illustrative and the optimal conditions should be determined empirically for each specific protein.
Experimental Protocols
Part 1: Protein Conjugation with Azido-PEG10-NHS Ester
This protocol describes the covalent attachment of an Azido-PEG10-NHS ester to primary amines on a protein.
Materials and Reagents:
-
Protein of interest (e.g., monoclonal antibody)
-
Azido-PEG10-NHS ester
-
Reaction Buffer: Phosphate-buffered saline (PBS), 0.1 M, pH 7.2-8.5, or 0.1 M sodium bicarbonate buffer, pH 8.3. Crucially, the buffer must be free of primary amines (e.g., Tris or glycine) .[4]
-
Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine, pH 8.0
-
Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25), tangential flow filtration (TFF) system, or dialysis cassettes with an appropriate molecular weight cutoff (MWCO).
Protocol:
-
Protein Preparation:
-
If the protein solution contains buffers with primary amines, exchange the buffer to the amine-free Reaction Buffer using a desalting column or dialysis.
-
Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.
-
-
Azido-PEG10-NHS Ester Stock Solution Preparation:
-
The Azido-PEG10-NHS ester is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Immediately before use, dissolve the Azido-PEG10-NHS ester in anhydrous DMSO or DMF to a final concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester readily hydrolyzes.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., a 20-fold molar excess for an expected 4-6 PEGs per antibody) of the freshly prepared Azido-PEG10-NHS ester stock solution to the protein solution.
-
Gently mix the reaction. Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume to avoid protein denaturation.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice with gentle stirring.
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris-HCl per 1 mL of reaction).
-
Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS ester is hydrolyzed.
-
-
Purification of the Azide-Modified Protein:
-
Remove unreacted Azido-PEG10-NHS ester and reaction byproducts by applying the quenched reaction mixture to a size-exclusion chromatography column.
-
Alternatively, purification can be achieved through dialysis against PBS or by using a centrifugal ultrafiltration device with a suitable MWCO.
-
Collect the fractions containing the purified azide-modified protein.
-
Part 2: Characterization of the Azide-Modified Protein
The degree of PEGylation and the purity of the conjugate should be assessed.
-
SDS-PAGE Analysis: Compare the azide-modified protein to the unmodified protein. PEGylated proteins will exhibit a higher apparent molecular weight, often appearing as a broader band due to the heterogeneity of PEGylation.
-
Native PAGE Analysis: This method can provide better resolution for PEGylated products as it avoids the interaction between PEG and SDS that can cause band smearing in SDS-PAGE.
-
HPLC Analysis: Size-exclusion (SE-HPLC) or reversed-phase (RP-HPLC) can be used to separate and quantify the PEGylated protein from the unconjugated protein and other impurities.
-
Mass Spectrometry (MS): MS analysis can confirm the covalent attachment of the PEG linker and help determine the distribution of different PEGylated species.
Part 3: Downstream Application - ADC Synthesis via SPAAC
This protocol describes the conjugation of a DBCO-functionalized payload (e.g., a cytotoxic drug) to the azide-modified protein.
Materials and Reagents:
-
Purified azide-modified protein
-
DBCO-functionalized payload (e.g., DBCO-drug)
-
Reaction Buffer: PBS, pH 7.4
-
Anhydrous DMSO
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the DBCO-drug in anhydrous DMSO (e.g., 10 mM).
-
Ensure the azide-modified protein is in an azide-free buffer like PBS at a concentration of 1-10 mg/mL.
-
-
SPAAC "Click" Reaction:
-
Add the DBCO-drug stock solution to the azide-modified protein solution. A molar excess of 1.5 to 10 equivalents of the DBCO-drug can be used to drive the reaction to completion.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The reaction can be monitored by observing the decrease in DBCO absorbance at ~310 nm.
-
-
Purification of the Final Conjugate (ADC):
-
Remove excess, unreacted DBCO-drug using size-exclusion chromatography, tangential flow filtration, or dialysis.
-
For more stringent purification to separate ADCs with different drug-to-antibody ratios (DARs), hydrophobic interaction chromatography (HIC) or ion-exchange chromatography (IEX) can be employed.
-
Visualizations
Caption: Experimental workflow for protein conjugation with Azido-PEG10-NHS ester.
Caption: Logical workflow for Antibody-Drug Conjugate (ADC) synthesis.
References
Application Notes and Protocols for Azido-PEG10-amine in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug, enabling targeted delivery to cancer cells. The linker that connects the antibody and the drug is a critical component influencing the ADC's stability, solubility, pharmacokinetics, and mechanism of action. Azido-PEG10-amine is a bifunctional, non-cleavable linker that offers several advantages in ADC development.
The polyethylene glycol (PEG) component, with ten repeating units, enhances the hydrophilicity of the ADC, which can improve its solubility, reduce aggregation, and prolong its circulation half-life.[1] The bifunctional nature of the linker, with a terminal azide group and a terminal amine group, allows for a versatile and modular approach to ADC construction. The azide group can participate in highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), for conjugation to an alkyne-modified antibody or drug.[2][3] The amine group can be readily conjugated to a carboxylic acid-containing drug or a drug modified with an activated NHS ester.[3]
As a non-cleavable linker, this compound relies on the complete degradation of the antibody within the lysosome of the target cell to release the cytotoxic payload.[4] This mechanism can lead to increased plasma stability and a potentially wider therapeutic window compared to some cleavable linkers.
These application notes provide a comprehensive overview of the use of this compound in ADC development, including detailed experimental protocols, data presentation, and diagrams to illustrate key processes.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and characterization of ADCs using PEG linkers. The specific values can vary depending on the antibody, drug, and precise reaction conditions.
Table 1: Representative Reaction Efficiencies and Drug-to-Antibody Ratios (DAR)
| Conjugation Step | Linker Type | Molar Ratio (Reagent:Protein) | Reaction Efficiency (%) | Average DAR |
| NHS Ester-Drug to Linker | This compound | 3:1 | >95% | N/A |
| Linker-Drug to Antibody (SPAAC) | Azido-PEG10-Drug | 5:1 | >90% | 3.5 - 4.0 |
| Linker-Drug to Antibody (CuAAC) | Azido-PEG10-Drug | 5:1 | >95% | 3.8 - 4.2 |
DAR: Drug-to-Antibody Ratio
Table 2: Illustrative In Vitro and In Vivo Efficacy Data for an ADC with a Non-Cleavable PEG Linker
| Parameter | ADC with Non-Cleavable PEG Linker | Unconjugated Antibody |
| In Vitro Cytotoxicity (IC50) | ||
| Target Cancer Cell Line | 1.5 nM | > 1 µM |
| Non-Target Cell Line | > 1 µM | > 1 µM |
| In Vivo Tumor Growth Inhibition (%) | ||
| Xenograft Model (5 mg/kg dose) | 85% | 20% |
Experimental Protocols
Protocol 1: Two-Step ADC Synthesis using this compound
This protocol describes a two-step process where the drug is first conjugated to the amine group of this compound, followed by the conjugation of the azide-functionalized drug-linker to an alkyne-modified antibody via SPAAC.
Part A: Conjugation of a Carboxylic Acid-Containing Drug to this compound via NHS Ester Chemistry
-
Activation of the Drug:
-
Dissolve the carboxylic acid-containing drug in anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Add 1.2 equivalents of N-Hydroxysuccinimide (NHS) and 1.2 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Stir the reaction at room temperature for 4-6 hours to form the NHS ester of the drug.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Conjugation to this compound:
-
Dissolve this compound in DMF or DMSO.
-
Add the activated drug solution to the this compound solution in a 1:1.1 molar ratio (this compound:activated drug).
-
Add 1.5 equivalents of a non-nucleophilic base such as Diisopropylethylamine (DIPEA).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction completion by LC-MS.
-
-
Purification of the Azido-PEG10-Drug Conjugate:
-
Purify the reaction mixture using reverse-phase High-Performance Liquid Chromatography (HPLC) to obtain the pure Azido-PEG10-Drug conjugate.
-
Lyophilize the pure fractions to obtain the product as a solid.
-
Part B: Conjugation of Azido-PEG10-Drug to an Alkyne-Modified Antibody via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Preparation of the Antibody:
-
If the antibody is not already modified with a strained alkyne (e.g., DBCO or BCN), it needs to be functionalized. This can be achieved by reacting the antibody with an NHS-ester of a strained alkyne.
-
Buffer exchange the antibody into a suitable reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4). The buffer should be free of primary amines.
-
-
SPAAC Reaction:
-
Dissolve the purified Azido-PEG10-Drug conjugate in a minimal amount of DMSO and then dilute into the antibody-containing buffer.
-
Add the Azido-PEG10-Drug solution to the alkyne-modified antibody solution at a molar ratio of 5-10 equivalents of the drug-linker conjugate to one equivalent of the antibody.
-
Incubate the reaction at room temperature for 4-12 hours. The reaction can also be performed at 4°C for a longer duration for sensitive antibodies.
-
-
Purification of the ADC:
-
Remove the excess, unreacted Azido-PEG10-Drug conjugate and other small molecules by Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).
-
The purified ADC can be stored in a suitable buffer at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Characterization of the ADC
A. Determination of Drug-to-Antibody Ratio (DAR)
-
UV-Vis Spectroscopy:
-
Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug.
-
Calculate the DAR using the Beer-Lambert law, correcting for the absorbance of the drug at 280 nm.
-
-
Hydrophobic Interaction Chromatography (HIC):
-
HIC separates ADC species with different numbers of conjugated drugs.
-
The weighted average of the peak areas corresponding to different drug-loaded species is used to calculate the average DAR.
-
-
Mass Spectrometry (MS):
-
LC-MS analysis of the intact or reduced (separated heavy and light chains) ADC can provide a precise measurement of the mass of the different drug-loaded species, allowing for accurate DAR determination.
-
B. Analysis of Purity and Aggregation
-
Size-Exclusion Chromatography (SEC):
-
SEC is used to determine the percentage of monomeric ADC and to quantify any aggregates that may have formed during the conjugation process.
-
C. In Vitro Cell Viability Assay
-
Cell Culture:
-
Culture the target cancer cell line (expressing the antigen recognized by the antibody) and a non-target control cell line.
-
-
Treatment:
-
Seed the cells in 96-well plates and treat them with serial dilutions of the purified ADC, the unconjugated antibody, and the free drug.
-
-
Incubation and Analysis:
-
Incubate the cells for 72-96 hours.
-
Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 value (the concentration of the ADC that inhibits cell growth by 50%).
-
Mandatory Visualizations
Caption: Experimental workflow for ADC synthesis using this compound.
References
- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. This compound | PEG-based PROTAC Linker | ADC Linker | TargetMol [targetmol.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
Application Notes and Protocols: Azido-PEG10-amine for Cell Surface Labeling and Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG10-amine is a versatile, heterobifunctional linker designed for the targeted labeling of biological molecules. Its structure comprises a terminal azide group, a hydrophilic 10-unit polyethylene glycol (PEG) spacer, and a primary amine. This configuration makes it an ideal tool for cell surface labeling and imaging applications. The primary amine allows for covalent conjugation to antibodies or other proteins, while the azide group serves as a handle for bioorthogonal "click chemistry" reactions.[1][2][3] This enables the highly specific attachment of fluorescent probes, biotin, or other reporter molecules to live cells with minimal disruption to biological processes.[4][5]
The PEG10 spacer enhances the water solubility of the entire conjugate and extends the reporter molecule away from the antibody and cell surface, which can help to minimize steric hindrance and maintain the biological activity of the labeled protein. This application note provides detailed protocols for the conjugation of this compound to an antibody and the subsequent use of the antibody-azide conjugate for live cell surface labeling and fluorescence imaging.
Principle of the Method
The cell surface labeling strategy using this compound involves a two-stage process:
-
Antibody Conjugation: A targeting antibody, specific to a cell surface antigen, is covalently modified with this compound. The primary amine of the linker reacts with an activated carboxyl group (e.g., an NHS ester) on the antibody to form a stable amide bond.
-
Bioorthogonal Labeling of Live Cells: The resulting antibody-azide conjugate is incubated with live cells. The antibody binds to its specific antigen on the cell surface. Subsequently, a fluorescent probe containing a strained alkyne (e.g., DBCO or BCN) is added. This triggers a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, a type of "click chemistry" that is highly specific and biocompatible, occurring efficiently under physiological conditions without the need for a cytotoxic copper catalyst. This results in the covalent attachment of the fluorophore to the cell surface at the location of the target antigen, enabling visualization by fluorescence microscopy.
Data Presentation
The following tables summarize representative quantitative data relevant to cell surface labeling experiments using click chemistry. While specific values for this compound are not always available in the literature, these tables provide a comparative overview of what can be expected in terms of labeling efficiency and cell viability.
Table 1: Comparison of Quantitative Fluorescence Methods for Azide Labeling Efficiency
| Feature | Fluorometry (in solution) | Flow Cytometry | Fluorescence Microscopy |
| Principle | Measures total fluorescence from a cell lysate or purified protein solution. | Measures the fluorescence intensity of individual cells in suspension. | Quantifies fluorescence intensity within specific regions of an image. |
| Primary Application | Quantification of azide groups on purified proteins or in cell lysates. | High-throughput analysis of azide labeling on the cell surface of whole cells. | Spatial quantification of azide labeling with subcellular resolution. |
| Sensitivity | High (picomole detection). | High (can detect low abundance surface markers). | Moderate to High (dependent on microscope and detector). |
| Throughput | Low to Medium. | High. | Low. |
| Spatial Resolution | None. | Low (whole-cell intensity). | High (subcellular localization). |
Source: Adapted from BenchChem guide on quantifying azide labeling efficiency.
Table 2: Representative Cell Viability After Bioorthogonal Labeling
| Labeling Method | Cell Type | Viability Assay | Result |
| SPAAC with DBCO-fluorophore | HeLa | Trypan Blue Exclusion | >95% viability, comparable to unlabeled controls. |
| CuAAC with Alkyne-fluorophore | CHO | Live/Dead Staining | Viability is highly dependent on copper and ligand concentration; optimized conditions can maintain high viability. |
| Metabolic labeling with Ac4ManNAz | Jurkat | Propidium Iodide Staining | No significant decrease in viability observed. |
Note: Cell viability should always be empirically determined for the specific cell type and experimental conditions used.
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the conjugation of this compound to a primary antibody using a two-step process involving the activation of the antibody's carboxyl groups with EDC and Sulfo-NHS, followed by reaction with the amine group of the PEG linker.
Materials:
-
Primary antibody (specific to a cell surface antigen)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Anhydrous DMSO
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange the buffer to PBS using a desalting column.
-
Adjust the antibody concentration to 2-5 mg/mL in Activation Buffer.
-
-
Activation of Antibody Carboxyl Groups:
-
Prepare fresh stock solutions of EDC (e.g., 10 mg/mL in water) and Sulfo-NHS (e.g., 20 mg/mL in water).
-
Add a 50-fold molar excess of EDC and a 100-fold molar excess of Sulfo-NHS to the antibody solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents:
-
Immediately after incubation, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Reaction Buffer (PBS, pH 7.4).
-
-
Conjugation with this compound:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Add a 20- to 50-fold molar excess of the this compound stock solution to the activated antibody.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of the Antibody-Azide Conjugate:
-
Remove unconjugated this compound by dialysis against PBS or using a desalting column.
-
Determine the final concentration of the antibody-azide conjugate using a BCA assay or by measuring absorbance at 280 nm.
-
Store the conjugate at 4°C for short-term use or at -20°C for long-term storage.
-
Protocol 2: Live Cell Surface Labeling and Imaging
This protocol describes the use of the antibody-azide conjugate for labeling a specific protein on the surface of live cells, followed by fluorescence imaging. This protocol uses a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.
Materials:
-
Adherent or suspension cells expressing the target surface antigen
-
Complete cell culture medium
-
Antibody-azide conjugate (from Protocol 1)
-
DBCO- or BCN-conjugated fluorescent probe (e.g., DBCO-Cy5)
-
PBS (Phosphate-Buffered Saline)
-
BSA (Bovine Serum Albumin)
-
Paraformaldehyde (PFA) for fixation (optional)
-
DAPI for nuclear counterstain (optional)
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Seed cells on glass-bottom dishes or chamber slides appropriate for microscopy and culture until they reach the desired confluency. For suspension cells, proceed with them in microcentrifuge tubes.
-
-
Primary Labeling with Antibody-Azide Conjugate:
-
Dilute the antibody-azide conjugate to a working concentration (typically 1-10 µg/mL) in blocking buffer (PBS with 1% BSA).
-
Wash the cells once with PBS.
-
Incubate the cells with the diluted antibody-azide conjugate for 30-60 minutes at 4°C or on ice to prevent receptor internalization.
-
Wash the cells three times with cold PBS to remove unbound antibody.
-
-
Secondary Labeling with Alkyne-Fluorophore:
-
Dilute the DBCO- or BCN-conjugated fluorophore to a final concentration of 1-10 µM in complete cell culture medium.
-
Add the fluorophore solution to the cells and incubate for 30-60 minutes at 37°C in a cell culture incubator.
-
Wash the cells three times with PBS to remove the excess fluorophore.
-
-
Cell Imaging:
-
Add fresh culture medium or PBS to the cells.
-
Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
-
(Optional) Fixation and Counterstaining:
-
After the final wash, you can fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
If desired, counterstain the nuclei by incubating with DAPI (e.g., 300 nM in PBS) for 5 minutes.
-
Wash twice with PBS and mount for imaging.
-
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Workflow for conjugating this compound to a primary antibody.
Caption: Workflow for live cell surface labeling and imaging via SPAAC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cell-surface Labeling via Bioorthogonal Host–Guest Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 5. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed Click Chemistry (CuAAC) using Azido-PEG10-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for being rapid, high-yielding, and producing minimal byproducts.[1][2] The foundation of this chemistry is the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne, which forms a stable triazole ring.[1] The use of a copper(I) catalyst makes the reaction highly efficient and regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.[3][]
Polyethylene glycol (PEG) linkers are frequently incorporated in bioconjugation to enhance the solubility, stability, and pharmacokinetic properties of molecules like drugs or proteins. Azido-PEG10-amine is a versatile bifunctional linker featuring a terminal azide group for participation in CuAAC reactions and a terminal amine group that can react with carboxylic acids or activated esters to form stable amide bonds. This dual functionality allows for a modular and efficient approach to synthesizing complex bioconjugates, advanced drug delivery systems, and materials.
Reaction Mechanism and Workflow
The CuAAC reaction is driven by a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent, most commonly sodium ascorbate. The copper(I) species then coordinates with the terminal alkyne to form a copper-acetylide intermediate. This intermediate readily reacts with the azide group of a molecule like this compound in a cycloaddition reaction to form the stable triazole linkage. To enhance reaction efficiency and protect sensitive biomolecules from oxidative damage, a copper-chelating ligand such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included.
Caption: General experimental workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Data Presentation
Table 1: Typical CuAAC Reaction Conditions for Bioconjugation
| Parameter | Typical Range/Value | Notes |
| Reactants | Azido-PEG-Amine, Alkyne-functionalized molecule | Molar ratio of azide to alkyne is often 1:1 to 1.5:1. |
| Copper Source | CuSO₄·5H₂O, CuBr | CuSO₄ is commonly used with a reducing agent to generate Cu(I) in situ. |
| Copper Conc. | 50-250 µM | Final concentration can be optimized based on substrates. |
| Reducing Agent | Sodium Ascorbate | Should be prepared fresh. Used in 5-10 fold excess over copper. |
| Ligand | THPTA, TBTA | Ligand to copper ratio is typically 2:1 to 5:1. THPTA is water-soluble and ideal for bioconjugations. |
| Solvent | PBS, DMSO, t-BuOH/H₂O, DMF | Choice depends on the solubility of the reactants. Degassing solvents is recommended to minimize side reactions. |
| Temperature | Room Temperature to 50°C | Most reactions proceed efficiently at room temperature. |
| Reaction Time | 30 minutes to 4 hours | Can extend up to 48 hours; progress should be monitored. |
Table 2: Troubleshooting Common CuAAC Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive catalyst (Cu(II) formation); Poor reagent solubility; Incorrect stoichiometry. | Use freshly prepared sodium ascorbate solution. Ensure all components are fully dissolved. Optimize solvent system. Verify concentrations and molar ratios of reactants. |
| Glaser-Hay Coupling (Alkyne Homodimerization) | Presence of oxygen. | Degas all solvents and buffers thoroughly by sparging with an inert gas (Argon or Nitrogen). |
| Biomolecule Degradation | Oxidative damage from reactive oxygen species generated by the Cu/ascorbate system. | Use a protective, accelerating ligand like THPTA or TBTA at a 5:1 ratio with copper. Add aminoguanidine to intercept harmful ascorbate byproducts. |
| Slow Reaction Rate | Low temperature; Low reactant concentration; Inhibitory effects. | Gently heat the reaction (e.g., to 35-40°C). Increase the concentration of reactants if possible. Some ligands may be inhibited by excess alkyne. |
Experimental Protocols
Protocol 1: General CuAAC Protocol for Conjugating this compound to an Alkyne-Modified Molecule
This protocol provides a general method for a small-scale CuAAC reaction and may require optimization for specific substrates.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Degassed Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO), if required for solubility
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in degassed PBS.
-
Alkyne-Molecule: Prepare a 10 mM stock solution in degassed DMSO or PBS, depending on solubility.
-
Copper(II) Sulfate: Prepare a 100 mM stock solution in deionized water.
-
THPTA Ligand: Prepare a 200 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. Note: This solution must be made fresh immediately before use.
-
-
Reaction Setup (for a 500 µL final volume):
-
In a microcentrifuge tube, add the following in order:
-
50 µL of 10 mM this compound solution (Final conc: 1 mM).
-
50 µL of 10 mM Alkyne-Molecule solution (Final conc: 1 mM).
-
385 µL of degassed PBS buffer.
-
-
Vortex the mixture gently.
-
Prepare a premixed catalyst solution by combining 5 µL of 100 mM CuSO₄ and 10 µL of 200 mM THPTA. Let it sit for 2 minutes.
-
Add the 15 µL of the premixed CuSO₄/THPTA solution to the reaction tube (Final conc: 1 mM Cu, 4 mM THPTA).
-
-
Initiate the Reaction:
-
Add 10 µL of the freshly prepared 1 M sodium ascorbate solution to initiate the reaction (Final conc: 20 mM).
-
Gently mix by inverting the tube or brief vortexing.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. For gentle mixing, the tube can be placed on a rotator.
-
If any components are light-sensitive, protect the reaction from light.
-
-
Monitoring and Purification:
-
Monitor the reaction progress using techniques like LC-MS or HPLC.
-
Once complete, the reaction can be quenched by adding a chelating agent like EDTA to sequester the copper catalyst.
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove the catalyst and unreacted reagents.
-
Protocol 2: Two-Step Conjugation via Amine and Azide Groups
This protocol demonstrates the use of this compound's bifunctional nature: first, an amide bond formation using its amine group, followed by a CuAAC reaction using its azide group.
Caption: Workflow for two-step conjugation using this compound.
Step A: Amide Bond Formation with a Carboxylic Acid
-
Activation: Dissolve the carboxylic acid-containing molecule in a suitable buffer (e.g., MES buffer, pH 6.0). Activate the carboxylic acid by adding EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in a 1.5-fold molar excess. Incubate for 15-30 minutes at room temperature.
-
Conjugation: Add this compound to the activated molecule solution (a 1.2 to 2-fold molar excess of the amine is recommended). Adjust the pH to 7.2-7.5.
-
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess reagents and byproducts by dialysis or size-exclusion chromatography to isolate the Molecule-CONH-PEG10-Azide product.
Step B: Copper-Catalyzed Click Chemistry (CuAAC)
-
Use the purified Molecule-CONH-PEG10-Azide from Step A as the azide-containing component.
-
Follow the complete procedure outlined in Protocol 1 to conjugate this intermediate with your desired alkyne-containing molecule.
-
Characterize the final conjugate to confirm the success of both reaction steps.
References
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azido-PEG10-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Azido-PEG10-amine in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. SPAAC is a powerful bioorthogonal ligation technique that enables the covalent conjugation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][][3] This "click chemistry" reaction occurs between a strained cyclooctyne and an azide, forming a stable triazole linkage.[1][] The reaction is driven by the high ring strain of the cyclooctyne, which allows the reaction to proceed at physiological temperatures and pH.
This compound is a heterobifunctional linker featuring an azide group for SPAAC and a primary amine for conjugation to various molecules, such as proteins, peptides, or drugs. The 10-unit polyethylene glycol (PEG) spacer enhances water solubility and can improve the pharmacokinetic properties of the resulting conjugate.
Core Concepts of SPAAC
Mechanism: SPAAC is a type of [3+2] cycloaddition between a cyclooctyne and an azide. The inherent ring strain of the cyclooctyne significantly lowers the activation energy of the reaction, obviating the need for a catalyst. This makes it an ideal tool for in vivo and in vitro applications in complex biological media.
Bioorthogonality: The azide and cyclooctyne functional groups are largely unreactive with biological molecules, ensuring that the ligation is highly specific to the intended targets.
Key Applications:
-
Bioconjugation: Labeling of proteins, lipids, and nucleic acids for tracking and visualization in living cells.
-
Drug Development: Synthesis of targeted therapies and antibody-drug conjugates (ADCs).
-
Materials Science: Formation of novel biomaterials, hydrogels, and functionalized surfaces.
-
Proteomics and Glycomics: Enrichment and identification of specific classes of proteins and glycans.
Visualization of the SPAAC Reaction and Workflow
Caption: Figure 1: SPAAC Reaction Mechanism.
Quantitative Data for SPAAC Reactions
Optimizing SPAAC reactions is critical for achieving high yields and efficient conjugation. The following tables summarize key quantitative data for consideration.
Table 1: Comparison of Common Cyclooctynes in SPAAC
| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Features |
| BCN | 0.14 | Favorable reaction rate for many applications. |
| DBCO | ~0.1 | Generally exhibits fast reaction kinetics. |
| DIFO | 0.076 | Difluorinated cyclooctyne. |
| DIBO | 0.17 | Often shows the fastest reaction kinetics. |
Data sourced from BenchChem's comparative guide. Note that reaction rates can be influenced by the specific azide and reaction conditions.
Table 2: Influence of Buffer and pH on SPAAC Reaction Rates
| Buffer | pH | Second-Order Rate Constant (M⁻¹s⁻¹) |
| PBS | 7.0 | 0.32–0.85 |
| HEPES | 7.0 | 0.55–1.22 |
| DMEM | 7.4 | 0.59–0.97 |
| RPMI | 7.4 | 0.27–0.77 |
Higher pH values generally increase SPAAC reaction rates, except in HEPES buffer.Data is for the reaction of sulfo-DBCO with azides.
Experimental Protocols
The following protocols provide a general framework for a two-step bioconjugation strategy using this compound.
Protocol 1: Introduction of the Azide Moiety onto a Protein
This protocol describes the modification of a protein with a bifunctional linker to introduce the azide group, which will then be available for the SPAAC reaction. For this example, we will use a generic NHS-ester activated Azido-PEG10 linker to react with primary amines on the protein.
Caption: Figure 2: Workflow for Protein Azide Labeling.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Azido-PEG10-NHS Ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Purification system (e.g., desalting column or dialysis cassette)
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. Buffers containing primary amines like Tris will compete with the reaction.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the Azido-PEG10-NHS ester in anhydrous DMSO or DMF. Do not store the stock solution as the NHS ester is susceptible to hydrolysis.
-
Reaction: Add a 20-fold molar excess of the Azido-PEG10-NHS ester solution to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature.
-
Purification: Remove excess, unreacted Azido-PEG10-NHS ester and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
Protocol 2: SPAAC Reaction with the Azide-Modified Protein
This protocol describes the conjugation of the azide-labeled protein with a molecule containing a strained alkyne (e.g., DBCO).
Caption: Figure 3: SPAAC Conjugation Workflow.
Materials:
-
Azide-labeled protein from Protocol 1
-
DBCO-functionalized molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Compatible solvent for the DBCO-molecule (e.g., DMSO)
Procedure:
-
Reactant Preparation: Prepare the azide-labeled protein in the desired reaction buffer. Dissolve the DBCO-functionalized molecule in a compatible solvent to create a stock solution.
-
Reaction: Add the DBCO-functionalized molecule to the azide-labeled protein solution. A 3- to 10-fold molar excess of the DBCO-molecule is typically recommended.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. Reaction times may need optimization depending on the reactants.
-
Monitoring (Optional): The progress of the reaction can be monitored by techniques such as SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein, or by LC-MS analysis.
-
Purification: Purify the resulting bioconjugate to remove any unreacted DBCO-functionalized molecule using an appropriate method such as size-exclusion chromatography (SEC) or dialysis, depending on the properties of the conjugate.
Troubleshooting and Optimization
-
Low Conjugation Efficiency:
-
Verify azide incorporation: Confirm the successful labeling of the protein with the azide group using mass spectrometry.
-
Increase reactant concentrations: Higher concentrations can drive the reaction forward.
-
Optimize pH: For many cyclooctynes, slightly alkaline conditions (pH 7.5-8.5) can increase the reaction rate. However, this should be balanced with protein stability.
-
Increase incubation time: Some SPAAC reactions may require longer incubation periods to reach completion.
-
-
Protein Precipitation:
-
Reduce organic solvent concentration: Ensure the final concentration of solvents like DMSO or DMF is low (typically <10%).
-
Optimize buffer conditions: Include additives that are known to stabilize the protein, such as glycerol or non-ionic detergents.
-
-
Non-specific Labeling:
-
While SPAAC is highly specific, ensure that the DBCO-functionalized molecule does not contain other reactive groups that could lead to side reactions.
-
Thorough purification of the azide-labeled protein is crucial to remove any unreacted NHS-ester which could react with other molecules.
-
By following these guidelines and protocols, researchers can effectively utilize this compound for a wide range of bioconjugation applications using the robust and versatile SPAAC reaction.
References
Application Note: NHS Ester Chemistry for Attaching Azido-PEG10-Amine to Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of proteins is a fundamental tool in biochemical research and drug development, enabling the attachment of various functional groups to tailor protein properties and create sophisticated bioconjugates. N-hydroxysuccinimide (NHS) ester chemistry is a widely employed and robust method for modifying primary amines, such as the N-terminus of a polypeptide chain and the side chain of lysine residues.[1][2][3] This application note provides a detailed protocol for the attachment of an Azido-PEG10-amine linker to a protein of interest using NHS ester chemistry. The introduction of an azide (N3) group via a polyethylene glycol (PEG) spacer offers a bioorthogonal handle for subsequent modifications through "click chemistry" or Staudinger ligation.[4][5] This two-step labeling strategy allows for the specific and efficient conjugation of a wide range of molecules, including fluorophores, biotin, or therapeutic agents, even in complex biological environments.
Principle of the Method
The conjugation process involves two key steps. First, the NHS ester of the Azido-PEG10 reagent reacts with primary amines on the protein surface to form a stable amide bond. This reaction is highly dependent on pH, with an optimal range of 7.2-9 to ensure the deprotonation of the amine group, rendering it nucleophilic, while minimizing the hydrolysis of the NHS ester. Following the successful attachment of the Azido-PEG10 linker, the terminal azide group serves as a versatile chemical handle for the covalent attachment of a molecule of interest containing a complementary reactive group, such as an alkyne for copper-catalyzed or strain-promoted click chemistry.
Experimental Workflow
The overall workflow for the NHS ester-mediated attachment of this compound to a protein and subsequent bioorthogonal conjugation is depicted below.
Caption: Experimental workflow for protein modification.
Key Experimental Parameters
The success of the NHS ester conjugation is dependent on several critical parameters, which should be optimized for each specific protein and application.
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 9.0 (Optimal: 8.3 - 8.5) | Low pH protonates amines, reducing reactivity. High pH increases NHS ester hydrolysis. |
| Buffer | Amine-free buffers (e.g., PBS, Borate, Bicarbonate) | Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target protein for reaction with the NHS ester. |
| Molar Excess of Azido-PEG10-NHS Ester | 10 to 20-fold | The optimal ratio may need to be determined empirically to achieve the desired degree of labeling. For dilute protein solutions, a higher molar excess may be required. |
| Reaction Time | 30 - 60 minutes at Room Temperature or 2 hours on ice | Longer incubation times may be necessary at lower pH values. |
| Solvent for NHS Ester | Anhydrous DMSO or DMF | The NHS ester reagent is often dissolved in a small volume of organic solvent before being added to the aqueous protein solution. The final concentration of the organic solvent should typically not exceed 10%. |
Experimental Protocols
Protocol 1: Attachment of this compound to a Protein
This protocol describes a general procedure for labeling a protein with an Azido-PEG10-NHS ester.
Materials:
-
Protein of interest
-
Azido-PEG10-NHS Ester
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassette)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines, exchange it into the amine-free reaction buffer using dialysis or a desalting column.
-
-
Prepare the Azido-PEG10-NHS Ester Stock Solution:
-
Equilibrate the vial of Azido-PEG10-NHS Ester to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of the Azido-PEG10-NHS Ester in anhydrous DMSO or DMF. Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.
-
-
Perform the Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the Azido-PEG10-NHS Ester stock solution to the protein solution while gently stirring.
-
Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Azide-Modified Protein:
-
Remove unreacted Azido-PEG10-NHS ester and byproducts using a size-exclusion chromatography column (e.g., desalting column) or dialysis, equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Characterization and Storage:
-
Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA).
-
The degree of labeling can be determined using methods such as mass spectrometry.
-
Store the azide-labeled protein under conditions that are optimal for the unlabeled protein.
-
Protocol 2: General Procedure for Subsequent "Click" Chemistry Reaction
This protocol describes a general procedure for conjugating an alkyne-containing molecule (e.g., a fluorophore) to the azide-modified protein via a copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.
Materials:
-
Azide-modified protein
-
Alkyne-functionalized molecule of interest (e.g., alkyne-fluorophore)
-
Copper(II) sulfate (CuSO₄) solution
-
Reducing agent solution (e.g., sodium ascorbate, prepared fresh)
-
Copper chelator solution (e.g., THPTA)
-
DMSO
-
Purification system
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the alkyne-fluorophore in DMSO.
-
Prepare a stock solution of CuSO₄ in water.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
Prepare a stock solution of the copper chelator (e.g., THPTA) in water.
-
-
Perform the Click Reaction:
-
In a microcentrifuge tube, combine the azide-labeled protein (at a final concentration of approximately 1-5 mg/mL), the alkyne-fluorophore (2-5 fold molar excess over the protein), and the copper chelator.
-
In a separate tube, premix the CuSO₄ and sodium ascorbate.
-
Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the click reaction.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purify the Final Conjugate:
-
Remove excess reagents by size-exclusion chromatography or dialysis.
-
Purification and Characterization of Azide-Modified Proteins
Proper purification is crucial to remove unreacted labeling reagents and byproducts. The choice of purification method depends on the properties of the protein and the labeling reagent.
| Purification Method | Principle | Application |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their size. | Effective for removing low molecular weight byproducts and unreacted PEG reagents from the larger protein conjugate. |
| Ion-Exchange Chromatography (IEX) | Separates molecules based on their net charge. | Can be used to separate PEGylated proteins from unreacted native protein, as the PEG chains can shield surface charges. May also separate positional isomers. |
| Dialysis | Separates molecules based on size through a semi-permeable membrane. | Useful for removing small molecule impurities, but may not be as efficient as SEC for complete removal. |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity. | Can be a supplementary tool to IEX for purifying PEGylated proteins. |
| Reverse Phase Chromatography (RPC) | Separates molecules based on their hydrophobicity. | Often used for the analysis and purification of peptides and small proteins, and can separate positional isomers of PEGylated conjugates. |
Characterization of the final product is essential to confirm successful conjugation and determine the degree of labeling. Mass spectrometry is a powerful technique to determine the number of Azido-PEG10 linkers attached to the protein.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - pH of the reaction buffer is too low.- Presence of primary amines in the buffer.- Hydrolysis of the NHS ester.- Insufficient molar excess of the NHS ester. | - Ensure the pH is within the optimal range (8.3-8.5).- Use an amine-free buffer.- Prepare the NHS ester solution immediately before use.- Increase the molar excess of the NHS ester. |
| Protein Precipitation | - High concentration of organic solvent.- Protein instability under reaction conditions. | - Keep the final concentration of DMSO or DMF below 10%.- Perform the reaction at a lower temperature (e.g., on ice). |
| High Background in Downstream Applications | - Incomplete removal of unreacted azide reagent. | - Ensure thorough purification of the azide-modified protein before the subsequent reaction. |
Conclusion
NHS ester chemistry provides a reliable and versatile method for attaching this compound to proteins. This two-step approach, combining a well-established amine-reactive conjugation with a subsequent bioorthogonal reaction, offers a powerful platform for the development of sophisticated protein conjugates for a wide range of applications in research, diagnostics, and therapeutics. By carefully controlling the reaction parameters and employing appropriate purification and characterization techniques, researchers can achieve efficient and specific labeling of their protein of interest.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Tracking of Oligonucleotides Labeled with Azido-PEG10-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in vivo tracking of therapeutic oligonucleotides is a critical aspect of drug development, providing invaluable data on pharmacokinetics, biodistribution, and target engagement. Labeling oligonucleotides with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance their in vivo performance. PEGylation increases the hydrodynamic radius of oligonucleotides, which in turn reduces renal clearance, prolongs circulation half-life, and improves stability against nuclease degradation.[1][2][3][4][5]
This document provides detailed application notes and protocols for the labeling of oligonucleotides with Azido-PEG10-amine for the purpose of in vivo tracking. This compound is a bifunctional linker that contains an azide group for covalent attachment to a modified oligonucleotide via "click chemistry," and a terminal amine group that can be used for further functionalization if desired. The PEG10 linker offers a balance between increased solubility and size without significantly hindering the hybridization properties of the oligonucleotide.
The protocols outlined below will focus on the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction, for conjugating the this compound to an alkyne-modified oligonucleotide.
Data Presentation
The following tables summarize representative quantitative data for PEGylated oligonucleotides. It is important to note that this data is compiled from various studies on oligonucleotides with different PEG chain lengths and may not be specific to this compound, but is indicative of the expected performance enhancements.
Table 1: Representative Pharmacokinetic Parameters of PEGylated Oligonucleotides
| Parameter | Unmodified Oligonucleotide | PEGylated Oligonucleotide (Approx. 10 kDa) |
| Elimination Half-Life (t½β) | Minutes to < 1 hour | Several hours |
| Maximum Plasma Concentration Time (tmax) | ~1 hour | 6 - 12 hours |
Data compiled from studies on various PEGylated oligonucleotides.
Table 2: Representative Biodistribution of PEGylated Oligonucleotides in Mice (24 hours post-injection)
| Organ | Unmodified Oligonucleotide (%ID/g) | PEGylated Oligonucleotide (%ID/g) |
| Liver | High | Moderate to High |
| Kidneys | High | Low to Moderate |
| Spleen | Moderate | Moderate |
| Tumor | Low | Moderate (passive targeting) |
%ID/g = Percentage of Injected Dose per gram of tissue. Data is representative and can vary based on the oligonucleotide sequence, PEG size, and animal model.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in labeling oligonucleotides with this compound and preparing them for in vivo tracking studies.
Protocol 1: Labeling of Alkyne-Modified Oligonucleotide with this compound via CuAAC
This protocol describes the copper-catalyzed click chemistry reaction to conjugate an alkyne-modified oligonucleotide with this compound.
Materials:
-
Alkyne-modified oligonucleotide (e.g., 5'-hexynyl-oligonucleotide)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Nuclease-free water
-
DMSO (Dimethyl sulfoxide)
-
Triethylammonium acetate (TEAA) buffer
-
Ammonium acetate
-
Ethanol
-
Microcentrifuge tubes
-
Thermomixer
Procedure:
-
Oligonucleotide Preparation:
-
Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in nuclease-free water.
-
Prepare a 10 mM stock solution of CuSO₄ in nuclease-free water.
-
Prepare a 50 mM stock solution of THPTA in nuclease-free water.
-
Prepare a 100 mM stock solution of sodium ascorbate in nuclease-free water. Note: This solution should be prepared fresh.
-
-
Click Reaction Assembly:
-
In a microcentrifuge tube, combine the following reagents in the order listed:
-
Nuclease-free water to a final volume of 100 µL
-
10 µL of 1 M TEAA buffer (pH 7.5)
-
10 µL of 1 mM alkyne-modified oligonucleotide (final concentration: 100 µM)
-
15 µL of 10 mM this compound (final concentration: 1.5 mM)
-
10 µL of a pre-mixed solution of CuSO₄ and THPTA (1:5 molar ratio; final concentrations: 1 mM CuSO₄, 5 mM THPTA)
-
-
Vortex the mixture gently.
-
Add 10 µL of 100 mM sodium ascorbate (final concentration: 10 mM).
-
Vortex the mixture gently again.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours, or at 37°C for 1 hour in a thermomixer.
-
-
Purification of the Labeled Oligonucleotide:
-
The PEGylated oligonucleotide can be purified from the reaction mixture using several methods, including ethanol precipitation, size exclusion chromatography, or reverse-phase HPLC. Ethanol precipitation is described below.
-
Add 1/10th volume of 3 M ammonium acetate to the reaction mixture.
-
Add 3 volumes of cold absolute ethanol.
-
Mix thoroughly and incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol and centrifuge again for 10 minutes.
-
Remove the supernatant and air-dry the pellet for 5-10 minutes.
-
Resuspend the purified Azido-PEG10-labeled oligonucleotide in a desired volume of nuclease-free water or buffer.
-
-
Quantification and Quality Control:
-
Determine the concentration of the labeled oligonucleotide using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.
-
Assess the purity and conjugation efficiency of the labeled oligonucleotide by methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or mass spectrometry.
-
Protocol 2: In Vivo Tracking of Labeled Oligonucleotides
This protocol provides a general workflow for in vivo tracking studies in a mouse model. The specific imaging modality will depend on the nature of any additional reporter molecule attached to the oligonucleotide (e.g., a fluorophore or a radionuclide).
Materials:
-
This compound labeled oligonucleotide (with a suitable reporter for imaging)
-
Sterile, pyrogen-free saline or PBS
-
Animal model (e.g., mice)
-
In vivo imaging system (e.g., IVIS for fluorescence imaging, PET/SPECT for radionuclide imaging)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation:
-
Acclimate the animals to the housing conditions for at least one week prior to the experiment.
-
All animal procedures should be performed in accordance with institutional guidelines and approved protocols.
-
-
Dose Preparation:
-
Dilute the labeled oligonucleotide to the desired concentration in sterile saline or PBS. The final injection volume should be appropriate for the animal model (e.g., 100-200 µL for intravenous injection in mice).
-
-
Administration:
-
Anesthetize the animal using a suitable method.
-
Administer the labeled oligonucleotide via the desired route (e.g., intravenous, intraperitoneal, subcutaneous).
-
-
In Vivo Imaging:
-
At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the animals and perform in vivo imaging using the appropriate imaging system.
-
Acquire whole-body images to visualize the biodistribution of the labeled oligonucleotide.
-
-
Ex Vivo Biodistribution Analysis (Optional but Recommended):
-
At the final time point, euthanize the animals.
-
Dissect major organs and tissues of interest (e.g., liver, kidneys, spleen, heart, lungs, tumor).
-
Measure the signal from the reporter molecule in each organ/tissue. For fluorescently labeled oligonucleotides, this can be done using an ex vivo imaging system. For radiolabeled oligonucleotides, a gamma counter is used.
-
Weigh each organ/tissue.
-
Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).
-
-
Data Analysis:
-
Analyze the in vivo and ex vivo imaging data to determine the pharmacokinetic profile and biodistribution of the this compound labeled oligonucleotide.
-
Visualizations
Caption: Experimental workflow for labeling oligonucleotides with this compound for in vivo tracking.
Caption: Conceptual pathway for the in vivo tracking of an Azido-PEG10-labeled oligonucleotide.
References
- 1. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures | Semantic Scholar [semanticscholar.org]
- 4. Therapeutic oligonucleotides with polyethylene glycol modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creativepegworks.com [creativepegworks.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Protein Aggregation During PEGylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during PEGylation experiments.
Troubleshooting Guide: Protein Aggregation During PEGylation
Protein aggregation is a common challenge during PEGylation that can lead to loss of biological activity and potential immunogenicity.[1] This guide provides a systematic approach to diagnosing and resolving aggregation issues.
Problem: Visible precipitation or increased turbidity observed during or after the PEGylation reaction.
This is a clear indicator of significant protein aggregation. The following steps will help you identify the cause and find a solution.
Step 1: Evaluate and Optimize Reaction Conditions
The conditions of the PEGylation reaction play a critical role in protein stability.[2] Systematic evaluation of these parameters is the first step in troubleshooting.
Initial Screening Recommendations:
It is recommended to perform small-scale screening experiments to test a range of conditions.[2]
| Parameter | Range to Test | Rationale |
| Protein Concentration | 0.5, 1, 2, 5 mg/mL | High protein concentrations can increase the likelihood of intermolecular interactions leading to aggregation.[3] |
| PEG:Protein Molar Ratio | 1:1, 5:1, 10:1, 20:1 | A high molar excess of the PEG reagent can lead to over-labeling, altering the protein's surface charge and solubility.[4] |
| pH | 6.0, 7.0, 7.4, 8.0 | The pH of the reaction buffer affects the reactivity of both the protein and the PEG reagent, as well as protein stability. For amine-reactive PEGs (e.g., NHS esters), reactions are more efficient at a slightly alkaline pH (7.2-8.5). |
| Temperature | 4°C, Room Temperature | Lowering the reaction temperature can slow down both the PEGylation reaction and the aggregation process, giving more control. |
| Reaction Time | 2-4 hours, Overnight | Shorter reaction times may be sufficient for conjugation and can minimize the protein's exposure to potentially destabilizing conditions. |
Experimental Protocol: Small-Scale Screening of PEGylation Conditions
-
Prepare Stock Solutions:
-
Prepare your protein at a stock concentration of 10 mg/mL in a suitable amine-free buffer (e.g., PBS or HEPES, pH 7.4).
-
Dissolve the activated PEG reagent in an anhydrous solvent like DMSO to a concentration of 10-20 mM immediately before use.
-
-
Set Up Screening Reactions:
-
In a 96-well plate or microcentrifuge tubes, set up a matrix of reactions (50-100 µL final volume) varying one parameter at a time while keeping others constant, as detailed in the table above.
-
-
Initiate the Reaction:
-
Add the dissolved PEG reagent to the protein solution slowly while gently mixing. This helps to avoid localized high concentrations of the reagent.
-
-
Incubate:
-
Incubate the reactions under the different temperature and time conditions being tested.
-
-
Monitor Aggregation:
-
Visually inspect for precipitation.
-
Measure turbidity at 340 nm or 600 nm using a spectrophotometer.
-
Analyze samples using Dynamic Light Scattering (DLS) to detect the presence of aggregates.
-
-
Analyze PEGylation Efficiency:
-
Use SDS-PAGE to visualize the shift in molecular weight of the PEGylated protein.
-
Employ Size Exclusion Chromatography (SEC) to separate and quantify monomeric, aggregated, and unreacted protein.
-
Step 2: Incorporate Stabilizing Excipients
If optimizing the reaction conditions is not sufficient to prevent aggregation, the addition of stabilizing excipients to the reaction buffer can be beneficial.
| Excipient Class | Examples | Typical Concentration | Mechanism of Action |
| Sugars and Polyols | Sucrose, Trehalose, Sorbitol, Glycerol | 5-10% (w/v) | Act as protein stabilizers. |
| Amino Acids | Arginine, Glycine | 50-250 mM | Can suppress protein aggregation. |
| Non-ionic Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Reduce surface tension and prevent surface-induced aggregation. |
Experimental Protocol: Screening of Stabilizing Excipients
-
Prepare Excipient Stock Solutions:
-
Prepare concentrated stock solutions of the excipients listed in the table above in your reaction buffer.
-
-
Set Up Reactions with Excipients:
-
Using the optimized reaction conditions from Step 1, set up a series of reactions, each containing a different excipient at its recommended concentration.
-
-
Incubate and Analyze:
-
Incubate the reactions and monitor for aggregation as described in the previous protocol.
-
Analyze the extent of PEGylation to ensure the excipient does not interfere with the conjugation reaction.
-
Step 3: Consider the PEG Reagent and Conjugation Strategy
The properties of the PEG reagent and the chosen conjugation chemistry can significantly impact aggregation.
-
PEG Molecular Weight: The length of the PEG chain can influence protein stability. While longer PEGs can offer better shielding, very high molecular weight PEGs might induce conformational changes in some proteins.
-
Linker Chemistry: The type of chemical bond formed between PEG and the protein can affect stability. For instance, with GCSF, PEG conjugation via alkylation resulted in a lower aggregation propensity compared to acylation.
-
Site-Specificity: Randomly PEGylating multiple sites on a protein can be more disruptive than targeted, site-specific PEGylation. Consider strategies that target specific amino acids, such as the N-terminus or engineered cysteines, to achieve a more homogeneous and potentially more stable product.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting protein aggregation during PEGylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
A1: Protein aggregation during PEGylation can be caused by several factors:
-
Over-labeling: The addition of too many PEG molecules can alter the protein's net charge and isoelectric point (pI), leading to reduced solubility.
-
Hydrophobicity of the crosslinker: Some crosslinkers used in PEGylation are hydrophobic and can promote aggregation.
-
Reaction Conditions: Non-optimal pH, high temperature, and high protein concentration can destabilize the protein and favor aggregation.
-
Intermolecular Crosslinking: If the PEG reagent is bifunctional, it can crosslink multiple protein molecules, leading to large aggregates.
-
Disulfide Bond Scrambling: For proteins with cysteine residues, reaction conditions can sometimes promote the formation of incorrect intermolecular disulfide bonds.
Q2: How can I monitor protein aggregation during my experiment?
A2: Several analytical techniques can be used to detect and quantify protein aggregation:
-
Visual Inspection: The simplest method is to look for visible precipitates or turbidity.
-
UV-Vis Spectroscopy: An increase in absorbance at wavelengths between 340 nm and 600 nm can indicate the presence of aggregates.
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of a wide range of aggregate sizes in solution.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size, allowing for the quantification of monomers, dimers, and larger aggregates.
-
HPLC with a Charged Aerosol Detector (CAD): This method is useful for quantifying PEG and PEGylated proteins, especially when they lack a strong chromophore.
Q3: Can the choice of PEG reagent affect aggregation?
A3: Yes, the characteristics of the PEG reagent are important.
-
Molecular Weight: The size of the PEG can influence the stability of the conjugate. While PEGylation generally reduces the propensity for aggregation, the optimal PEG size can be protein-dependent.
-
Structure (Linear vs. Branched): Branched PEGs may offer better shielding of the protein surface, which can enhance protection against proteolysis and potentially reduce aggregation.
-
Purity: Using monodisperse (discrete length) PEG reagents can lead to a more homogeneous product, simplifying purification and analysis.
Q4: My protein is expressed as inclusion bodies. Can I perform PEGylation during refolding to prevent aggregation?
A4: Yes, performing PEGylation during the refolding process can be an effective strategy to prevent aggregation for some proteins. This approach can be particularly beneficial for proteins that are prone to aggregation during refolding. The PEG reagent can help to stabilize the protein structure as it folds.
Q5: What is the role of stabilizing excipients in preventing aggregation?
A5: Stabilizing excipients are small molecules added to the formulation to enhance protein stability.
-
Sugars and Polyols (e.g., sucrose, glycerol): These molecules are preferentially excluded from the protein surface, which favors a more compact, stable protein conformation.
-
Amino Acids (e.g., arginine, glycine): Arginine is known to suppress aggregation by interacting with hydrophobic patches on the protein surface.
-
Surfactants (e.g., Polysorbate 20): Low concentrations of non-ionic surfactants can prevent surface-induced denaturation and aggregation by reducing surface tension.
Caption: Competing pathways of successful PEGylation versus protein aggregation.
References
Side reactions of Azido-PEG10-amine with amino acid residues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Azido-PEG10-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive groups on this compound and what do they react with?
A1: this compound is a bifunctional linker with two primary reactive groups:
-
Azide group (-N₃): This group is considered bioorthogonal. Its primary and most efficient reaction is with alkyne groups (in a terminal alkyne or a strained ring system like DBCO or BCN) via "click chemistry" (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC or Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC) to form a stable triazole linkage.[1][2] Under typical bioconjugation conditions, the azide group is stable and does not readily react with endogenous functional groups on amino acids.[3]
-
Amine group (-NH₂): This is a primary amine that can act as a nucleophile. Its primary target for reaction on a protein is a carboxylic acid group, which is found on the side chains of aspartic acid (Asp) and glutamic acid (Glu), as well as at the C-terminus of the protein. This reaction forms a stable amide bond.[4][5]
Q2: What are the potential side reactions of the azide group with amino acid residues?
A2: While the azide radical (N₃•) can be reactive, the azide functional group (-N₃) in this compound is generally very stable and unreactive towards amino acid side chains under normal bioconjugation conditions. The main reactivity of the azide is its specific cycloaddition with alkynes. Therefore, side reactions with amino acid residues are not a common concern.
Q3: What are the potential side reactions of the amine group with amino acid residues?
A3: The primary amine of this compound can potentially participate in side reactions, primarily targeting electrophilic sites on amino acid residues.
-
Primary Reaction - Amide Bond Formation: The intended reaction is with the carboxylic acid groups of aspartic acid (Asp) and glutamic acid (Glu) , and the C-terminus . However, this reaction is generally slow without an activating agent (e.g., a carbodiimide like EDC) to make the carboxyl group more electrophilic.
-
Potential Side Reactions:
-
Asparagine (Asn) and Glutamine (Gln): The side chain amides of asparagine and glutamine are generally stable. However, under harsh conditions or with certain reagents, they can undergo reactions, though direct reaction with an external amine is not a primary side reaction. Deamidation of asparagine and glutamine to aspartic and glutamic acid can occur, which would then be available to react with the amine group of the PEG linker.
-
Lysine (Lys), Serine (Ser), Threonine (Thr), Tyrosine (Tyr): While these residues have nucleophilic side chains, they are less likely to react with the amine group of the PEG linker. Instead, they are more susceptible to reaction with highly reactive, amine-specific reagents like NHS esters. A direct reaction with the amine of the PEG linker is not a typical side reaction.
-
Arginine (Arg): The guanidinium group of arginine is a strong base and is protonated at physiological pH, making it non-nucleophilic and unlikely to react with the amine of the PEG linker.
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no conjugation of this compound to the protein. | Inefficient amide bond formation. The reaction between a primary amine and a carboxylic acid is often slow without activation. | Use a carbodiimide activator such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid groups on the protein (Asp, Glu, C-terminus) for efficient reaction with the amine group of the PEG linker. |
| Incorrect pH. The amine on the PEG linker needs to be deprotonated to be nucleophilic. | Perform the reaction at a pH between 7.2 and 8.5. A lower pH can protonate the amine, reducing its reactivity. | |
| Presence of competing amines in the buffer. Buffers containing primary amines (e.g., Tris, glycine) will compete with the this compound for reaction with activated carboxylic acids. | Use an amine-free buffer such as phosphate-buffered saline (PBS) or HEPES. | |
| Evidence of non-specific modification or protein aggregation. | Reaction with other nucleophilic residues. While less common with a primary amine linker, high concentrations or harsh conditions could potentially lead to minor side reactions. | Optimize the reaction conditions by lowering the molar excess of the PEG linker, reducing the reaction time, or performing the reaction at a lower temperature (e.g., 4°C). |
| Change in protein properties. Modification of charged residues like aspartic and glutamic acid neutralizes their charge, which can alter the protein's isoelectric point (pI) and potentially lead to aggregation if the new pI is close to the buffer pH. | Ensure the buffer pH is not close to the predicted new pI of the modified protein. Consider adding solubility-enhancing agents if compatible with the experiment. | |
| Difficulty in purifying the PEGylated protein. | Heterogeneous mixture of products. If the protein has multiple aspartic and glutamic acid residues, a mixture of PEGylated species with varying numbers of PEG chains can be formed. | Consider site-directed mutagenesis to remove potential reaction sites if a homogeneous product is required. Utilize purification techniques with high resolving power, such as ion-exchange chromatography or size-exclusion chromatography. |
Summary of Potential Side Reactions
The following table summarizes the potential reactivity of the functional groups on this compound with the side chains of amino acid residues under typical bioconjugation conditions.
| Amino Acid | Side Chain Functional Group | Potential Reaction with Azide (-N₃) | Potential Reaction with Amine (-NH₂) | Notes |
| Aspartic Acid (Asp) | Carboxylic Acid | No | Yes (Primary Target) | Forms an amide bond. Reaction is slow without an activator like EDC. |
| Glutamic Acid (Glu) | Carboxylic Acid | No | Yes (Primary Target) | Forms an amide bond. Reaction is slow without an activator like EDC. |
| Lysine (Lys) | Primary Amine | No | No | Both are nucleophiles. |
| Arginine (Arg) | Guanidinium | No | No | The guanidinium group is protonated and non-nucleophilic at physiological pH. |
| Histidine (His) | Imidazole | No | Unlikely | Generally not reactive with primary amines under these conditions. |
| Asparagine (Asn) | Amide | No | Unlikely | The side chain amide is generally unreactive. Deamidation can occur under certain conditions, converting it to aspartic acid. |
| Glutamine (Gln) | Amide | No | Unlikely | The side chain amide is generally unreactive. Deamidation can occur under certain conditions, converting it to glutamic acid. |
| Serine (Ser) | Hydroxyl | No | Unlikely | Less nucleophilic than the primary amine. |
| Threonine (Thr) | Hydroxyl | No | Unlikely | Less nucleophilic than the primary amine. |
| Tyrosine (Tyr) | Phenol | No | Unlikely | The hydroxyl group is generally unreactive with amines under these conditions. |
| Cysteine (Cys) | Thiol | No | Unlikely | The thiol group is a strong nucleophile but typically reacts with different functional groups (e.g., maleimides). |
| Tryptophan (Trp) | Indole | No | No | The indole ring is generally unreactive with amines. |
| Methionine (Met) | Thioether | No | No | The thioether is generally unreactive. |
| Alanine, Valine, Leucine, Isoleucine, Proline, Phenylalanine, Glycine | Alkyl/Aromatic | No | No | These side chains are non-polar and unreactive. |
Experimental Protocols & Workflows
Protocol: Activation of Carboxylic Acids on a Protein for Conjugation with this compound
-
Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., 0.1 M MES, pH 6.0) at a concentration of 1-10 mg/mL.
-
Prepare Reagents:
-
Dissolve this compound in the reaction buffer.
-
Freshly prepare solutions of EDC (e.g., 10 mg/mL in water) and optionally Sulfo-NHS (e.g., 10 mg/mL in water) to increase efficiency and stability of the active intermediate.
-
-
Activation: Add a 10-50 fold molar excess of EDC and Sulfo-NHS to the protein solution. Incubate for 15 minutes at room temperature.
-
Conjugation: Add a 10-100 fold molar excess of this compound to the activated protein solution.
-
Reaction: Incubate for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris-HCl to a final concentration of 50 mM) to consume any unreacted activated carboxyl groups. Incubate for 15 minutes.
-
Purification: Remove excess reagents and byproducts by size-exclusion chromatography (desalting column) or dialysis.
Workflow for Identifying Side Reactions
The following diagram illustrates a typical workflow to identify and characterize potential side reactions during the conjugation of this compound to a protein.
References
- 1. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Azido-PEG10-amine and NHS Ester Reactions
This guide provides researchers, scientists, and drug development professionals with essential information for successfully conjugating Azido-PEG10-amine with N-hydroxysuccinimide (NHS) esters. Find troubleshooting advice, frequently asked questions, and detailed protocols to optimize your experimental workflow.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Suboptimal pH: The reaction pH is outside the optimal range of 7.2-8.5.[1] A pH that is too low results in the protonation of the primary amine, making it unreactive.[2][3][4] Conversely, a pH that is too high significantly accelerates the hydrolysis of the NHS ester, reducing its availability to react with the amine.[2] | Verify the reaction buffer pH is within the 7.2-8.5 range. For many applications, a pH of 8.3-8.5 is considered optimal. Use non-amine-containing buffers like phosphate, carbonate-bicarbonate, or borate. |
| Hydrolysis of NHS Ester: The NHS ester has been prematurely hydrolyzed by moisture. NHS esters are highly sensitive to water. | Store NHS esters in a desiccator at -20°C. Before use, allow the reagent vial to equilibrate to room temperature to prevent condensation. Prepare stock solutions in anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before the experiment. Avoid repeated freeze-thaw cycles of stock solutions. | |
| Presence of Competing Nucleophiles: The reaction buffer or sample contains primary amines (e.g., Tris, glycine) or other nucleophiles that compete with the this compound for the NHS ester. | Use buffers that do not contain primary amines. If your sample is in an incompatible buffer, perform a buffer exchange using methods like dialysis or gel filtration before starting the conjugation. | |
| Poor Solubility of Reagents: The NHS ester or the molecule to be conjugated is not fully dissolved, limiting the reaction. | If the NHS ester is not readily soluble in an aqueous buffer, first dissolve it in a small amount of high-quality, anhydrous DMSO or DMF before adding it to the reaction mixture. Ensure the final concentration of the organic solvent is low enough (typically <10%) to not negatively impact your biomolecule. | |
| Protein Precipitation During or After Conjugation | High Concentration of Organic Solvent: Dissolving a water-insoluble NHS ester in an organic solvent can lead to protein precipitation when added to the aqueous reaction mixture. | Use the lowest effective volume of organic solvent to dissolve the NHS ester. Consider using a PEGylated version of a hydrophobic NHS ester to enhance its hydrophilicity. |
| Change in Protein Solubility: The conjugation of the PEG moiety may have altered the solubility characteristics of the protein. | If you are working with a protein that is sensitive to changes in its environment, consider optimizing the buffer composition or adding stabilizing agents. | |
| Lack of Reproducibility | Inconsistent NHS Ester Activity: Due to their moisture sensitivity, the reactivity of the NHS ester can vary between experiments if not handled properly. | Always handle NHS esters in a dry environment and allow them to warm to room temperature before opening. Prepare fresh stock solutions for each experiment to ensure consistent reactivity. |
| pH Fluctuation: The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is acidic and can lower the pH of the reaction mixture, especially in large-scale reactions or with low buffer capacity. | Use a buffer with sufficient buffering capacity (e.g., 0.1 M). For large-scale reactions, it may be necessary to monitor and adjust the pH during the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with an NHS ester?
The optimal pH range for the reaction between a primary amine and an NHS ester is 7.2 to 8.5. Many protocols recommend a more specific pH of 8.3-8.5 to achieve the best balance between a reactive, deprotonated amine and minimizing the hydrolysis of the NHS ester.
Q2: Which buffers should I use for the conjugation reaction?
It is critical to use a buffer that does not contain primary amines. Recommended buffers include phosphate, carbonate-bicarbonate, HEPES, and borate buffers at a concentration of 0.1 M.
Q3: Are there any buffers I should absolutely avoid?
Yes, you must avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These will compete with your this compound for reaction with the NHS ester, which will significantly lower your conjugation efficiency. Also, be aware of other potential amine contaminants like high concentrations of sodium azide.
Q4: How does pH affect the stability of the NHS ester?
The stability of an NHS ester in an aqueous solution is highly dependent on pH. The rate of hydrolysis, a competing reaction that deactivates the NHS ester, increases as the pH becomes more alkaline. For example, the half-life of an NHS ester can decrease from several hours at pH 7 to just minutes at pH 8.6.
Q5: How should I prepare and store my NHS ester to maintain its reactivity?
To prevent premature hydrolysis, store the solid NHS ester reagent in a cool, dry place, preferably in a desiccator. When preparing to use the reagent, always allow the vial to equilibrate to room temperature before opening to prevent water condensation on the cold powder. If the NHS ester is not water-soluble, it should be dissolved in a high-quality, anhydrous, and amine-free organic solvent such as DMSO or DMF immediately before use. Aqueous solutions of NHS esters should be used right away.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Reaction pH | 7.2 - 8.5 | Optimal pH is often cited as 8.3-8.5. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can be used to slow down the hydrolysis of the NHS ester. |
| Reaction Time | 30 minutes to overnight | Typically 1-4 hours at room temperature. |
| Molar Ratio (NHS Ester:Amine) | 5:1 to 20:1 | An excess of the NHS ester is generally recommended to drive the reaction to completion. The optimal ratio may need to be determined empirically. |
Experimental Protocol: General Procedure for Conjugation
This protocol provides a general workflow for the conjugation of this compound to a protein containing an NHS ester.
Materials:
-
Protein-NHS ester
-
This compound
-
Reaction Buffer: 0.1 M Sodium Phosphate Buffer or 0.1 M Sodium Bicarbonate Buffer, pH 8.3
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein-NHS ester in the reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, a buffer exchange must be performed first.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in the reaction buffer.
-
Prepare the NHS Ester Stock Solution (if applicable): If your starting material is the NHS ester to be conjugated to an amine-containing molecule, equilibrate the vial of the NHS ester to room temperature. Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Initiate the Reaction: Add the desired molar excess of the this compound solution to the protein-NHS ester solution. If starting with the NHS ester, add the stock solution to the amine-containing molecule solution while gently vortexing. The final volume of organic solvent should not exceed 10%.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. Protect from light if any of the components are light-sensitive.
-
Quench the Reaction (Optional): To stop the reaction, you can add a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.
-
Purification: Remove the excess, unreacted this compound and byproducts using a desalting column (gel filtration) or dialysis.
-
Storage: Store the purified conjugate under conditions that are optimal for the protein.
Visualizing the Workflow and Key Relationships
Caption: Experimental workflow for this compound and NHS ester conjugation.
References
Technical Support Center: Purification of Azido-PEG10-Amine Conjugates
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of Azido-PEG10-amine conjugates from unreacted reagents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a bifunctional linker molecule containing an azide group and a primary amine, connected by a 10-unit polyethylene glycol (PEG) spacer.[1] The azide group can participate in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), with molecules containing alkyne or strained cyclooctyne groups.[1][2] The amine group can react with various functional groups, most commonly activated esters (like NHS esters) or carboxylic acids, to form stable amide bonds. This dual functionality makes it a versatile tool for conjugating different types of molecules, including proteins, peptides, small molecules, and nanoparticles. The PEG spacer enhances the water solubility of the resulting conjugate.
Q2: What are the primary unreacted reagents that need to be removed after a conjugation reaction?
Following a conjugation reaction with this compound, the crude reaction mixture will typically contain:
-
The desired this compound conjugate.
-
Unreacted this compound.
-
Unreacted molecule (e.g., your protein, peptide, or small molecule).
-
Byproducts from the conjugation chemistry (e.g., N-hydroxysuccinimide and dicyclohexylurea if using NHS ester and DCC coupling).
Effective purification is crucial to remove these contaminants to ensure the purity of the final conjugate for downstream applications.
Q3: How do I choose the best purification method for my this compound conjugate?
The optimal purification strategy depends on the physicochemical properties (e.g., size, charge, hydrophobicity) of your target conjugate and the unreacted starting materials. A comparison of common methods is provided below.
Purification Method Selection Guide
| Purification Method | Principle of Separation | Ideal for Separating | Key Advantages | Key Limitations |
| Size Exclusion Chromatography (SEC) | Molecular Size | Molecules with significant size differences (e.g., a large protein from the small PEG linker). | High resolution for size-based separations; gentle on biomolecules. | Can be limited by the polydispersity of PEG; potential for non-specific binding. |
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | Molecules with different polarities (e.g., a hydrophobic small molecule from the hydrophilic PEG linker). | High resolution; can separate molecules of similar size. | Requires organic solvents which may denature some biomolecules. |
| Ion-Exchange Chromatography (IEX) | Surface Charge | Molecules with different net charges at a given pH. | Can separate isoforms and molecules with different degrees of PEGylation. | Effectiveness depends on a significant charge difference between the conjugate and impurities. |
| Dialysis / Ultrafiltration | Molecular Weight Cut-Off (MWCO) | Large conjugates (e.g., proteins) from small unreacted linkers. | Simple setup; gentle on the sample. | Slow process; may not achieve complete removal of impurities. |
| Tangential Flow Filtration (TFF) | Molecular Weight Cut-Off (MWCO) | Large-scale purification of macromolecules from small molecules and buffer exchange. | Fast, scalable, and efficient for removing small impurities. | Not suitable for separating species of similar sizes. |
Troubleshooting Guide
Issue 1: Low yield of the purified conjugate.
| Possible Cause | Suggested Solution |
| Non-specific binding to the purification matrix. | For SEC, some PEGylated compounds may interact with the resin; consider using a different type of resin or adding organic modifiers to the mobile phase. For IEX, adjust the salt concentration or pH of the elution buffer. |
| Loss of product during dialysis. | Ensure the Molecular Weight Cut-Off (MWCO) of the dialysis membrane is significantly smaller than your conjugate. For a PEG10 conjugate of a small molecule, dialysis is likely not suitable. |
| Precipitation of the conjugate on the column. | Improve the solubility of your conjugate by adjusting the buffer composition (e.g., pH, ionic strength, or adding solubilizing agents). |
Issue 2: Presence of unreacted this compound in the final product.
| Possible Cause | Suggested Solution |
| Co-elution with the conjugate. | Optimize the purification method. For SEC, ensure a sufficient size difference. For RP-HPLC, adjust the gradient to improve separation. For IEX, ensure a significant charge difference. |
| Insufficient dialysis time or buffer exchange. | Increase the dialysis duration and perform at least 2-3 buffer changes with a large volume of fresh buffer (at least 100 times the sample volume). |
| MWCO of the dialysis membrane is too large. | Select a membrane with a MWCO that is small enough to retain your conjugate while allowing the unreacted linker to pass through. |
Issue 3: Presence of unreacted starting molecule (protein, peptide, etc.) in the final product.
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Optimize the conjugation reaction conditions (e.g., stoichiometry of reactants, reaction time, temperature, pH). |
| Poor separation from the conjugate. | Refine the purification protocol. For SEC, the size difference may be too small after conjugation with a short PEG linker; RP-HPLC or IEX might be more effective. |
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This protocol is suitable for purifying a significantly larger biomolecule (e.g., a protein > 30 kDa) conjugated to this compound from the much smaller, unreacted linker.
Materials:
-
SEC column (e.g., Sephadex G-25 or equivalent)
-
Elution buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Fraction collector
-
UV-Vis spectrophotometer or other detection system
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of elution buffer.
-
Sample Loading: Carefully load the reaction mixture onto the top of the column. The sample volume should ideally be between 2-5% of the total column volume for optimal resolution.
-
Elution: Begin elution with the buffer at a constant flow rate.
-
Fraction Collection: Collect fractions of a defined volume.
-
Analysis: Monitor the absorbance of the fractions (e.g., at 280 nm for proteins). The larger conjugate will elute first, followed by the smaller unreacted linker and other small molecule impurities. Pool the fractions containing the purified conjugate.
Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)
This protocol is effective for purifying conjugates where there is a significant difference in hydrophobicity between the conjugate and the unreacted starting materials.
Materials:
-
RP-HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
C18 or C8 reverse-phase column
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Reaction mixture, filtered or centrifuged to remove particulates
Procedure:
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Sample Injection: Inject the filtered reaction mixture onto the column.
-
Gradient Elution: Apply a linear gradient of increasing Mobile Phase B to elute the bound components. A typical gradient might be from 5% to 95% B over 30-60 minutes.
-
Fraction Collection: Collect fractions corresponding to the peaks of interest as they elute from the column.
-
Analysis: Analyze the collected fractions to identify and pool those containing the pure conjugate. The retention time will depend on the overall hydrophobicity of the conjugate.
Visualizations
Caption: Workflow for PEGylation and purification.
Caption: Decision tree for troubleshooting purification outcomes.
References
Technical Support Center: Removal of Excess Copper Catalyst from Click Chemistry Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual copper catalysts from click chemistry (CuAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual copper catalyst from my click chemistry reaction?
Residual copper can be problematic for several reasons:
-
Cellular Toxicity: Copper ions can be toxic to cells, which is a significant concern for biological applications and drug development.
-
Interference with Downstream Applications: It can interfere with subsequent analytical techniques or biological assays, such as quenching fluorescence or interacting with proteins.
-
Catalyst for Undesired Reactions: Copper may catalyze unintended side reactions, potentially leading to product degradation or the formation of impurities.
-
Product Instability: The presence of copper can sometimes lead to the decomposition of the final product over time.
Q2: What are the most common methods for removing copper catalysts?
The primary methods for copper removal can be categorized as follows:
-
Chelation and Extraction: This involves using a chelating agent like Ethylenediaminetetraacetic acid (EDTA), ammonia, or ammonium chloride in an aqueous solution to form a water-soluble complex with copper. This complex is then removed from the organic phase through liquid-liquid extraction.
-
Solid-Phase Scavenging: This method utilizes solid supports with chelating functionalities (scavenger resins) that selectively bind to copper. The resin is then easily removed by filtration.
-
Precipitation: This technique involves converting the soluble copper catalyst into an insoluble salt, which can then be separated by filtration.
-
Filtration: Passing the crude reaction mixture through a plug of silica gel, alumina, or Celite can effectively adsorb copper salts.
-
Dialysis: For macromolecular products like proteins and polymers, dialysis against a buffer containing a chelating agent is an effective method for removing small copper complexes.
Q3: How do I choose the best copper removal method for my specific product?
The optimal method depends on several factors, including:
-
Product Solubility: For organic-soluble small molecules, liquid-liquid extraction with a chelating agent or filtration through a silica/alumina plug is often effective. For water-soluble products, solid-phase scavengers, precipitation, or dialysis are more suitable.
-
Product Stability: If your product is sensitive to acidic or basic conditions, you should avoid methods that employ harsh pH changes.
-
Required Purity: For applications requiring very low residual copper levels (e.g., in drug development), highly efficient methods like solid-phase scavenging or sulfide precipitation are recommended.
-
Scale of the Reaction: For large-scale reactions, precipitation or liquid-liquid extraction may be more cost-effective than using scavenger resins.
Q4: I still see a blue/green color in my organic layer after washing with EDTA solution. What should I do?
A persistent blue or green color indicates incomplete copper removal. This could be due to:
-
Insufficient EDTA: The amount of EDTA used may not be enough to chelate all the copper ions.
-
Emulsion Formation: Emulsions can trap the copper-EDTA complex in the organic layer.
-
Strong Copper-Product Chelation: Your product itself might be chelating the copper, making it difficult for the EDTA to compete.
To resolve this, you can:
-
Perform additional washes with fresh EDTA solution.
-
Add a small amount of brine to the separatory funnel to help break up emulsions.
-
Consider using a stronger chelating agent or switching to a different removal method like a solid-phase scavenger.
Troubleshooting Guides
Problem 1: Low product yield after copper removal.
| Potential Cause | Recommended Solution |
| Product is partially soluble in the aqueous wash. | Minimize the volume of the aqueous washing solution. Use a saturated brine solution to decrease the solubility of your organic product in the aqueous phase. |
| Product adsorbs to the solid support (silica, alumina, scavenger resin). | Before committing your entire batch, test the adsorption of a small sample of your product on the chosen solid support. If adsorption is significant, choose an alternative support or a different removal method. |
| Product co-precipitates with the copper salts. | Adjust the pH or the precipitating agent to selectively precipitate the copper salt while keeping your product in solution. |
Problem 2: The scavenger resin is not effectively removing the copper.
| Potential Cause | Recommended Solution |
| Insufficient amount of scavenger resin. | Increase the equivalents of the scavenger resin relative to the amount of copper in the reaction. |
| Poor mixing of the resin with the reaction mixture. | Ensure vigorous stirring to maximize the contact between the resin and the copper catalyst. |
| Incorrect oxidation state of copper for the chosen scavenger. | Some scavengers are more effective for Cu(I) or Cu(II). Ensure your workup conditions are compatible with the scavenger's mechanism. Consider adding a mild oxidizing or reducing agent if necessary and compatible with your product. |
Quantitative Comparison of Copper Removal Methods
The efficiency of different copper removal methods can vary significantly. The following table provides a summary of typical residual copper levels achieved with various techniques.
| Method | Typical Efficiency | Residual Copper Level | Advantages | Disadvantages |
| Liquid-Liquid Extraction (EDTA) | 80-95% | 10 - 100 ppm | Inexpensive, suitable for large scale. | Can be labor-intensive, may not achieve very low copper levels, potential for emulsion formation. |
| Solid-Phase Scavenging (e.g., SiliaMetS® Thiourea) | >99% | < 10 ppm | High efficiency and selectivity, simple filtration workup. | Resins can be expensive, potential for non-specific product binding. |
| Solid-Phase Scavenging (e.g., Chelex® 100) | >95% | < 20 ppm | High affinity for divalent metal ions. | Can also bind other divalent cations, potential for leaching of resin components.[1] |
| Precipitation (Sulfide) | >99.9% | < 0.1 ppm | Very high efficiency, cost-effective for large scale.[2][3] | Requires careful pH control, potential for H2S gas evolution (toxic), precipitate can be difficult to filter.[4][5] |
| Filtration (Silica/Alumina Plug) | 70-90% | 50 - 200 ppm | Simple and quick for removing bulk copper salts. | May not achieve very low copper levels, potential for product adsorption. |
Experimental Protocols
Protocol 1: Copper Removal by Liquid-Liquid Extraction with EDTA
This protocol is suitable for organic-soluble products.
-
Dilution: After the click reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, DCM) in a separatory funnel.
-
Aqueous Wash: Add an equal volume of a 0.5 M aqueous solution of EDTA (pH adjusted to 8 with NaOH).
-
Extraction: Shake the separatory funnel vigorously for 1-2 minutes, venting frequently. The aqueous layer will often turn blue or green as it complexes with the copper.
-
Separation: Allow the layers to separate and drain the aqueous layer.
-
Repeat: Repeat the washing step with fresh EDTA solution until the aqueous layer is no longer colored.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water and EDTA.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Copper Removal using a Solid-Phase Scavenger (Batch Mode)
This protocol provides a general procedure for using a scavenger resin.
-
Resin Addition: After the click reaction is complete, add the scavenger resin (e.g., SiliaMetS® Thiourea, typically 3-5 equivalents relative to the copper catalyst) directly to the reaction mixture.
-
Stirring: Stir the suspension at room temperature. The required time can range from 1 to 4 hours, depending on the specific scavenger and reaction conditions.
-
Monitoring (Optional): The progress of copper removal can be monitored by taking small aliquots of the solution and analyzing for residual copper content (e.g., by ICP-MS or AAS).
-
Filtration: Once scavenging is complete, filter the mixture to remove the resin with the bound copper.
-
Washing: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
Visualizing Experimental Workflows
Caption: Decision workflow for selecting a copper removal method.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Troubleshooting Incomplete Click Chemistry Reactions
Welcome to the technical support center for click chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues encountered during click chemistry reactions, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a CuAAC click reaction?
A1: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific chemical reaction that forms a stable triazole linkage between a terminal alkyne and an azide.[1][2] The reaction is catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (commonly sodium ascorbate).[1][3]
Q2: My click chemistry reaction has a very low or no yield. What are the most common initial checks?
A2: For low or no product yield, a systematic check of the following is recommended:
-
Catalyst Activity: The active catalyst is the Cu(I) oxidation state. Ensure your reducing agent (e.g., sodium ascorbate) is fresh, as it can degrade over time.[4] Oxygen can oxidize the Cu(I) catalyst to the inactive Cu(II) state, so deoxygenating your reaction mixture is crucial.
-
Reagent Integrity: Verify the purity and integrity of your azide and alkyne starting materials. Azides, in particular, can be sensitive to light and heat.
-
Reaction Conditions: Ensure all components are soluble in the chosen solvent system.
Q3: I am observing inconsistent yields between experiments. What could be the cause?
A3: Inconsistent efficiency in click chemistry can stem from several factors. Key areas to investigate include:
-
Reagent Quality and Concentration: Degradation or inaccurate concentration measurements of starting materials can significantly impact yields. The stoichiometry of the reactants also plays a crucial role.
-
Catalyst Preparation: The order of reagent addition can be critical. It is often recommended to pre-mix the copper source and the ligand before adding them to the reaction mixture.
-
Oxygen Sensitivity: The Cu(I) catalyst is sensitive to oxygen. Inadequate or inconsistent degassing of the reaction mixture can lead to variable catalyst oxidation and reduced efficiency.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: I've confirmed my reagents are pure, but my CuAAC reaction yield is still low. What should I investigate next?
A: Several factors related to the catalyst system and reaction conditions could be the culprit. A systematic approach is recommended to pinpoint the issue.
Catalyst System Troubleshooting
-
Inactive Copper Catalyst: The Cu(I) catalyst is prone to oxidation.
-
Solution: Use a fresh stock of copper sulfate and sodium ascorbate. Prepare the sodium ascorbate solution immediately before use as it readily oxidizes. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Ligand: Ligands stabilize the Cu(I) catalyst and accelerate the reaction.
-
Solution: Ensure the correct molar ratio of ligand to copper is used. For water-soluble ligands like THPTA, a 2:1 or even 5:1 ligand-to-copper ratio is often recommended.
-
-
Choice of Copper Source: While direct Cu(I) sources (e.g., CuI, CuBr) can be used, they are generally less stable and require a strict inert atmosphere.
-
Solution: The in situ generation of Cu(I) from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate is a more robust and common method.
-
Reaction Condition Optimization
-
Solvent Choice: The solubility of all reactants is crucial.
-
Solution: If solubility is an issue, especially in purely aqueous solutions, use co-solvents such as DMSO, DMF, or t-BuOH/water mixtures.
-
-
Reactant Concentrations: Click reactions are concentration-dependent.
-
Solution: Very dilute solutions can lead to poor yields. If possible, increase the concentration of the reactants. Using a slight excess (1.1-1.5 equivalents) of one reactant (often the less precious one) can also help drive the reaction to completion.
-
-
Temperature: Most click reactions work well at room temperature.
-
Solution: If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can sometimes improve the yield. However, be cautious as this may also promote side reactions.
-
-
Reaction Time: While many click reactions are fast, some systems may require longer reaction times.
-
Solution: Monitor the reaction over a longer period (e.g., up to 24 hours) to see if the yield improves.
-
Troubleshooting Workflow for Low/No Yield
Caption: A decision tree for troubleshooting low-yield click reactions.
Problem 2: Side Reactions and Impurities
Q: I'm observing significant side product formation in my reaction. What is the most common side reaction and how can I minimize it?
A: The most common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which forms a diyne byproduct. This is particularly problematic when oxygen is present.
-
Minimizing Oxygen: Rigorously excluding oxygen is the primary way to prevent alkyne homocoupling. Degas all solutions and consider running the reaction under an inert atmosphere.
-
Use of Ligands: Stabilizing ligands can help protect the Cu(I) catalyst and suppress undesired side reactions.
Q: My biomolecule (e.g., protein) seems to be degrading or aggregating during the reaction. What could be the cause?
A: Copper and sodium ascorbate can generate reactive oxygen species (ROS), which may be detrimental to sensitive biological molecules.
-
Solution:
-
Use a Ligand: A copper-chelating ligand is crucial to protect the catalyst and minimize ROS formation. A 5:1 ligand-to-copper ratio is often recommended in bioconjugation.
-
Remove Interfering Substances: If your protein sample contains reducing agents like DTT or other thiols, they can interfere with the copper catalyst. Remove them by dialysis or buffer exchange before the click reaction.
-
Avoid Tris Buffer: The amine groups in Tris-based buffers can chelate copper. It is advisable to use buffers like PBS or HEPES instead.
-
Data Presentation: Typical Reaction Component Concentrations
For ease of comparison, the following table summarizes typical concentration ranges for CuAAC reaction components, particularly in the context of protein labeling.
| Component | Typical Concentration Range | Notes |
| Alkyne-labeled Biomolecule | 10 - 100 µM | Lower concentrations may require longer reaction times or higher reagent excess. |
| Azide Probe | 2- to 10-fold molar excess over alkyne | A slight excess can help drive the reaction to completion. |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 1 mM | Often used in slight excess to the biomolecule. |
| Ligand (e.g., THPTA) | 5:1 molar ratio to Copper | Crucial for catalyst stability and reaction acceleration, especially in bioconjugation. |
| Reducing Agent (Na-Ascorbate) | 5- to 10-fold molar excess over Copper | A fresh solution is critical for efficient reduction of Cu(II) to Cu(I). |
Experimental Protocols
General Protocol for a Small-Scale CuAAC Reaction
This protocol provides a general methodology for a typical small-scale CuAAC reaction. Optimization may be required based on the specific substrates.
-
Stock Solution Preparation:
-
Prepare stock solutions of your azide and alkyne substrates in a suitable solvent (e.g., a mixture of DMF/water or DMSO/water).
-
Prepare a stock solution of Copper(II) Sulfate (CuSO₄) in water.
-
Prepare a stock solution of a suitable ligand (e.g., THPTA for aqueous reactions) in water.
-
Crucially, prepare a fresh stock solution of sodium L-ascorbate in water immediately before use, as it is prone to oxidation.
-
-
Reaction Assembly:
-
In a reaction vessel (e.g., a microcentrifuge tube), add the azide and alkyne solutions.
-
Add the appropriate buffer (e.g., PBS or HEPES) to reach the desired final volume.
-
Important: In a separate tube, pre-mix the CuSO₄ and ligand solutions. Add this mixture to the reaction vessel. It is recommended to add the copper/ligand complex to the azide/alkyne mixture before adding the reducing agent.
-
To minimize oxygen, purge the solution and headspace with an inert gas like argon or nitrogen.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Vortex briefly to mix.
-
Allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 4 hours, but some systems may require longer.
-
-
Monitoring and Work-up:
-
The reaction can be monitored by techniques such as TLC or LC-MS.
-
For small molecules, a typical work-up involves diluting the reaction with water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
To remove residual copper, the organic layer can be washed with a saturated aqueous solution of a chelating agent like EDTA.
-
The crude product can then be purified by standard methods like flash column chromatography.
-
Experimental Workflow Diagram
Caption: A general experimental workflow for a CuAAC click reaction.
References
Hydrolysis of Azido-PEG10-amine in different buffer conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using Azido-PEG10-amine in their experiments. The information is presented in a user-friendly question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the this compound linker?
The this compound linker is generally stable under typical bioconjugation conditions. The polyethylene glycol (PEG) backbone itself is robust. However, the stability can be influenced by factors such as prolonged exposure to harsh pH conditions, elevated temperatures, light, and the presence of oxidative agents.[1] For optimal stability, it is recommended to store the product at -20°C in a desiccated environment.[2]
Q2: How does pH affect the stability and reactivity of this compound?
The functional groups of this compound, the azide and the primary amine, have different sensitivities to pH:
-
Amine Group: The reactivity of the primary amine is highly pH-dependent. For conjugation reactions, such as with NHS esters, a pH range of 7-9 is optimal to ensure the amine is deprotonated and nucleophilic.[2][3][4] At acidic pH (<7), the amine group will be protonated (-NH3+), rendering it non-reactive.
-
Azide Group: The azide group is stable across a wide range of pH values typically used in bioconjugation and is primarily utilized in "click chemistry" reactions.
-
PEG Backbone: While generally stable, extreme pH conditions (highly acidic or basic) coupled with elevated temperatures can potentially lead to the degradation of the PEG chain over extended periods.
Q3: Which buffers are recommended for reactions involving the amine group of this compound?
It is crucial to use non-amine-containing buffers to avoid competition with the amine group of the PEG linker during conjugation reactions. Recommended buffers include:
-
Phosphate-buffered saline (PBS)
-
HEPES
-
Borate buffer
-
Carbonate/bicarbonate buffer
Avoid buffers containing primary amines, such as Tris or glycine.
Q4: Can this compound be used in buffers like acetate or MES?
Yes, acetate and MES buffers can be used, particularly when the subsequent reaction requires a lower pH. For instance, MES buffer is often used for EDC/NHS chemistry to activate carboxyl groups at a pH of 4.5-6 before the addition of an amine-containing molecule. However, remember that the amine group of this compound will not be reactive at this acidic pH. A subsequent pH adjustment to the 7-8 range is necessary for the reaction with the activated carboxyl group to proceed efficiently.
Troubleshooting Guides
Issue 1: Low Yield in Amine Conjugation Reactions
| Potential Cause | Troubleshooting Step |
| Incorrect Buffer pH | Ensure the reaction buffer pH is within the optimal range of 7-9 for amine reactivity. |
| Use of Amine-Containing Buffers | Switch to a non-amine-containing buffer such as PBS, HEPES, or borate. |
| Hydrolysis of Reaction Partner (e.g., NHS ester) | Prepare the activated reagent (e.g., NHS ester) immediately before use and avoid prolonged storage in aqueous solutions, especially at higher pH where hydrolysis is accelerated. |
| Insufficient Molar Excess of Reagents | Optimize the molar ratio of the reactants. For dilute protein solutions, a greater molar excess of the PEG reagent may be required. |
Issue 2: Degradation of the PEG Linker
| Potential Cause | Troubleshooting Step |
| Oxidative Damage | Purge solutions with an inert gas like argon or nitrogen to remove oxygen. Avoid exposure to light and elevated temperatures. |
| Prolonged Incubation at Extreme pH | Minimize the duration of experiments conducted at very high or very low pH values. |
| Contaminants in Buffer | Use high-purity water and buffer components to avoid contaminants that could catalyze degradation. |
Data Presentation
Table 1: Stability of this compound under Various Buffer Conditions
| Buffer System | pH | Temperature (°C) | Incubation Time (days) | Percent Degradation (%) | Analytical Method |
| PBS | 7.4 | 4 | 7 | User Data | HPLC, LC-MS |
| PBS | 7.4 | 25 | 7 | User Data | HPLC, LC-MS |
| Acetate | 5.0 | 25 | 7 | User Data | HPLC, LC-MS |
| MES | 6.0 | 25 | 7 | User Data | HPLC, LC-MS |
| Carbonate | 9.0 | 25 | 7 | User Data | HPLC, LC-MS |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol provides a general framework for evaluating the stability of this compound in different buffer conditions.
1. Materials:
-
This compound
-
Selected buffers (e.g., PBS, Acetate, MES) at desired pH values
-
High-purity water
-
HPLC or LC-MS system
-
Appropriate column (e.g., C18 for reversed-phase HPLC)
2. Procedure:
-
Prepare solutions of this compound at a known concentration in each of the selected buffers.
-
Divide each solution into aliquots for different time points (e.g., Day 0, Day 1, Day 3, Day 7).
-
Store the aliquots under the desired temperature conditions (e.g., 4°C, 25°C, 37°C).
-
At each time point, analyze the respective aliquot using HPLC or LC-MS.
-
HPLC Analysis: Monitor the peak corresponding to intact this compound. A decrease in the peak area over time suggests degradation. The appearance of new peaks may indicate degradation products.
-
LC-MS Analysis: Use mass spectrometry to identify the parent compound and any potential degradation products.
-
-
Quantify the percentage of remaining intact this compound at each time point relative to the Day 0 sample.
Visualizations
Below are diagrams illustrating key concepts and workflows related to the use of this compound.
Caption: Amine conjugation reaction pathway.
Caption: Experimental workflow for stability assessment.
Caption: Troubleshooting low conjugation yield.
References
Technical Support Center: Strategies to Minimize Anti-PEG Antibody Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PEGylated molecules. Our goal is to offer practical solutions to common issues encountered during in vivo experiments related to anti-PEG antibody (APA) formation.
Frequently Asked Questions (FAQs)
Q1: What is the significance of anti-PEG antibodies (APAs) in preclinical and clinical studies?
Anti-PEG antibodies (APAs) can have significant consequences for the efficacy and safety of PEGylated therapeutics. The presence of pre-existing or treatment-induced APAs can lead to accelerated blood clearance (ABC) of the PEGylated drug, reducing its therapeutic effect.[1][2][3] In some instances, APAs have been associated with hypersensitivity reactions.[4] Therefore, monitoring APA formation is crucial during the development of PEGylated drugs.
Q2: What are the primary factors that influence the immunogenicity of PEG?
The immunogenicity of polyethylene glycol (PEG) is influenced by a variety of factors related to the PEG molecule itself, the conjugated therapeutic, and the administration protocol. Key factors include:
-
PEG Molecular Weight and Structure: Higher molecular weight and branched PEGs may be more immunogenic.[2]
-
Terminal Functional Groups: The chemical group at the end of the PEG chain can impact the immune response. For example, some studies suggest that methoxy-terminated PEGs may be more immunogenic than hydroxy-terminated PEGs.
-
Conjugated Molecule: The nature of the protein or nanoparticle to which PEG is attached can influence the overall immunogenicity of the conjugate.
-
Dosing Regimen: The dose, frequency, and route of administration can all affect the likelihood and magnitude of an APA response. Intravenous administration is often more likely to induce a systemic immune response compared to subcutaneous injection.
-
Pre-existing Antibodies: A significant portion of the human population has pre-existing APAs, likely due to exposure to PEG in everyday products like cosmetics and processed foods.
Q3: What are the main strategies to minimize or overcome APA formation?
Several strategies are being explored to mitigate the immunogenic effects of PEGylation:
-
Modification of PEG Structure: This includes altering the molecular weight, using different terminal functional groups (e.g., hydroxyl-terminated instead of methoxy-terminated PEG), and exploring different PEG architectures (e.g., linear vs. branched).
-
Immunosuppressive Co-therapy: The use of immunosuppressive agents can help to dampen the immune response against the PEGylated therapeutic.
-
Induction of Immune Tolerance: Pre-treatment with high molecular weight free PEG has been shown to saturate existing APAs and prevent the accelerated blood clearance of subsequently administered PEGylated liposomes.
-
Use of Alternative Polymers: Researchers are investigating other hydrophilic polymers as alternatives to PEG, such as poly(glycerol), poly(oxazoline), and zwitterionic polymers like poly(carboxybetaine).
Troubleshooting Guides
Troubleshooting Accelerated Blood Clearance (ABC) of PEGylated Molecules
Problem: You observe a rapid decrease in the circulation half-life of your PEGylated therapeutic upon repeated administration.
| Possible Cause | Recommended Action |
| Induction of Anti-PEG Antibodies (APAs) | 1. Confirm APA Presence: Use an anti-PEG antibody ELISA to measure the levels of anti-PEG IgM and IgG in serum or plasma samples from your experimental animals. 2. Characterize the Immune Response: Determine the isotype of the APAs (IgM is often associated with the initial ABC phenomenon). 3. Modify Dosing Regimen: Consider increasing the dose of the first injection, as higher initial doses have been shown to induce less of an ABC effect. Alternatively, explore different dosing intervals. |
| Pre-existing APAs | 1. Screen for Pre-existing Antibodies: Before initiating your study, screen your animal cohort for the presence of pre-existing APAs. 2. Implement a Tolerization Protocol: Administer a high molecular weight free PEG prior to the administration of your PEGylated therapeutic to saturate pre-existing antibodies. |
| Properties of the PEGylated Conjugate | 1. Evaluate PEG Characteristics: If possible, test conjugates with different PEG molecular weights, structures (linear vs. branched), and terminal groups to identify a less immunogenic formulation. |
Troubleshooting Anti-PEG Antibody ELISA
Problem: You are experiencing issues with your anti-PEG antibody ELISA, such as high background, low signal, or high variability.
| Issue | Possible Cause | Troubleshooting Step |
| High Background | Insufficient washing | Increase the number of wash steps and ensure complete aspiration of wash buffer between steps. |
| Non-specific binding of antibodies | Optimize the blocking buffer (e.g., increase protein concentration or try a different blocking agent like casein or fish gelatin). | |
| Contaminated reagents | Prepare fresh buffers and substrate solutions for each assay. | |
| Low or No Signal | Inactive reagents (antibodies, enzyme conjugate, substrate) | Verify the expiration dates and proper storage of all reagents. Avoid repeated freeze-thaw cycles. |
| Incorrect reagent concentrations | Titrate the capture and detection antibodies to determine their optimal concentrations. | |
| Insufficient incubation times or incorrect temperature | Ensure that all incubation steps are performed for the recommended duration and at the specified temperature. | |
| High Variability Between Replicates | Pipetting errors | Use calibrated pipettes and ensure consistent technique. For reagent addition to multiple wells, use a multichannel pipette. |
| "Edge effects" in the microplate | Avoid using the outer wells of the plate for standards and samples, or ensure the plate is properly sealed during incubations to prevent evaporation. | |
| Incomplete mixing of reagents | Gently tap the plate after adding reagents to ensure thorough mixing. |
Quantitative Data Summary
Table 1: Impact of PEG Molecular Weight on Anti-PEG IgM Response
| PEGylated Protein | PEG Molecular Weight (kDa) | Relative Anti-PEG IgM Response | Reference |
| PEG-BSA | 30 | Stronger | |
| PEG-BSA | 2 | Weaker | |
| PEG-Ovalbumin | 20 | Stronger | |
| PEG-Ovalbumin | 5 | Weaker |
Table 2: Effect of Pre-treatment with Free PEG on the Circulation of PEGylated Liposomal Doxorubicin (PLD) in the Presence of APAs
| Pre-treatment | Circulation of PLD at 48 hours | Reference |
| None | Rapid Clearance | |
| Free PEG (≤ 10 kDa) | Minimal restoration of circulation | |
| Free PEG (40 kDa) | Prolonged circulation restored |
Experimental Protocols
Protocol: Indirect Anti-PEG Antibody ELISA
This protocol outlines a standard indirect ELISA for the detection and quantification of anti-PEG antibodies in serum or plasma.
Materials:
-
High-binding 96-well microplates
-
PEGylated molecule for coating (e.g., PEG-BSA)
-
Coating Buffer (e.g., Carbonate-Bicarbonate Buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in Wash Buffer)
-
Serum or plasma samples
-
Anti-PEG antibody positive control
-
Negative control serum
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG or anti-IgM)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the PEGylated molecule to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Sample Incubation: Dilute serum/plasma samples, positive control, and negative control in Blocking Buffer. Add 100 µL of each diluted sample to the appropriate wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in Blocking Buffer. Add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Substrate Development: Add 100 µL of substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading the Plate: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Visualizations
Caption: Factors, consequences, and mitigation strategies related to anti-PEG antibody (APA) formation.
Caption: Experimental workflow for an indirect anti-PEG antibody ELISA.
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-PEG immunity: emergence, characteristics, and unaddressed questions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Analytical Methods for Characterizing Azido-PEG10-amine Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methods for the characterization of Azido-PEG10-amine, a bifunctional polyethylene glycol (PEG) linker crucial in bioconjugation and drug delivery. Understanding the identity, purity, and structural integrity of this linker is paramount for the successful development of PEGylated therapeutics and other advanced biomaterials. This document outlines the principles, experimental protocols, and comparative performance of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Overview of Analytical Techniques
The characterization of this compound relies on a suite of analytical techniques, each providing unique and complementary information. While NMR and MS are primary methods for structural elucidation and confirmation of molecular weight, HPLC is the gold standard for purity assessment. FTIR serves as a rapid and straightforward method for confirming the presence of key functional groups.
| Analytical Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed structural information, confirmation of functional groups, quantification (qNMR) | Non-destructive, highly specific for structure, quantitative | Lower sensitivity compared to MS, can be complex to interpret for mixtures |
| Mass Spectrometry | Molecular weight confirmation, impurity identification, fragmentation analysis | High sensitivity, high mass accuracy (HRMS) | Can be destructive, may not distinguish isomers, potential for multiple charge states can complicate interpretation |
| HPLC | Purity assessment, quantification, separation of impurities | High resolution, well-established for purity analysis, can be coupled with various detectors | PEG lacks a strong UV chromophore, requiring specialized detectors like CAD or ELSD |
| FTIR Spectroscopy | Presence of functional groups (azide, amine, PEG backbone) | Rapid, simple, non-destructive | Provides limited structural information, not suitable for quantification of impurities |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Key Spectral Features for this compound:
-
¹H NMR: The spectrum is dominated by the strong signal of the ethylene glycol protons of the PEG backbone, typically observed around 3.6 ppm. The protons on the carbons adjacent to the azide and amine groups will show distinct chemical shifts. For instance, the methylene protons adjacent to the azide group are expected around 3.4 ppm, while those adjacent to the amine group appear further upfield.
-
¹³C NMR: The carbon signals of the PEG backbone typically appear around 70 ppm. The carbon attached to the azide functional group is characteristically shifted to approximately 50.6 ppm, while the carbon adjacent to the amine group is found at about 41.8 ppm[1].
Quantitative NMR (qNMR)
qNMR can be employed for the precise determination of this compound concentration and purity without the need for a specific reference standard of the analyte.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (D1): 5 seconds for quantitative measurements.
-
Temperature: 298 K.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the relevant signals and reference the spectrum to the solvent peak.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of this compound and for identifying any impurities. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further confirming the elemental composition.
Expected Mass Spectral Data for this compound (C₂₂H₄₆N₄O₁₀):
-
Molecular Weight: 526.6 g/mol
-
Monoisotopic Mass: 526.3214 Da
-
Common Adducts (ESI+):
-
[M+H]⁺: 527.3287 m/z
-
[M+Na]⁺: 549.3106 m/z
-
[M+K]⁺: 565.2846 m/z
-
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water. Dilute to a final concentration of 10 µM in the mobile phase.[2]
-
Instrumentation: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer coupled to a liquid chromatography system (LC-MS).
-
LC Conditions (for sample introduction):
-
MS Parameters (ESI+):
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120-150 °C.
-
Mass Range: 100 - 2000 m/z.
-
-
Data Analysis: Deconvolute the resulting spectrum to determine the neutral mass.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for assessing the purity of this compound. Due to the lack of a strong UV chromophore in the PEG backbone, universal detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) are recommended over a standard UV detector.
Alternative Detection Methods:
| Detector | Principle | Advantages | Disadvantages |
| CAD | Nebulizes eluent, charges particles, and measures the charge. | Universal detection, good sensitivity, compatible with gradients. | Non-linear response may require calibration curves for accurate quantification. |
| ELSD | Nebulizes eluent, evaporates solvent, and measures light scattering from particles. | Universal detection, compatible with gradients. | Less sensitive than CAD for low molecular weight compounds, non-linear response. |
| RID | Measures the difference in refractive index between the eluent and the sample. | Universal detection. | Not compatible with gradient elution, lower sensitivity. |
Experimental Protocol: RP-HPLC with CAD
-
Sample Preparation: Dissolve the sample in the initial mobile phase at a concentration of 0.5-1 mg/mL.
-
Instrumentation: An HPLC system equipped with a C18 reversed-phase column and a Charged Aerosol Detector.
-
HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: Start with a low percentage of B, and ramp up to a high percentage over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
-
CAD Settings:
-
Nebulizer Temperature: 35 °C.
-
Gas: Nitrogen at 35 psi.
-
-
Data Analysis: Integrate the peak areas to determine the purity of the main component.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique used to confirm the presence of the key functional groups in this compound: the azide, the primary amine, and the PEG backbone.
Characteristic FTIR Peaks:
-
Azide (N₃) Stretch: A strong, sharp absorption band around 2100 cm⁻¹. This is a highly characteristic peak and a key indicator of the azide group's presence.
-
PEG (C-O-C) Stretch: A strong, broad absorption band around 1100 cm⁻¹, characteristic of the ether linkages in the polyethylene glycol backbone.
-
N-H Bending (Amine): A medium intensity band in the region of 1650-1580 cm⁻¹.
-
C-H Stretch (Alkane): Strong bands in the 3000-2850 cm⁻¹ region.
Experimental Protocol: FTIR
-
Sample Preparation: A small amount of the neat liquid or solid sample is placed directly on the ATR crystal.
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.
Comparison of Analytical Methods for Quality Control
For routine quality control of this compound, a combination of these techniques is recommended. A typical Certificate of Analysis (CoA) for a commercial batch of this compound will include data from several of these methods to confirm identity and purity.
| Parameter | Primary Method | Alternative/Confirmatory Method | Typical Specification |
| Identity | ¹H NMR | Mass Spectrometry, FTIR | Conforms to structure |
| Purity | HPLC-CAD/ELSD | qNMR | ≥ 95% |
| Molecular Weight | Mass Spectrometry | - | Conforms to theoretical mass ± tolerance |
| Presence of Azide | FTIR | ¹³C NMR | Peak present at ~2100 cm⁻¹ |
| Presence of Amine | ¹H NMR, ¹³C NMR | FTIR | - |
Conclusion
The comprehensive characterization of this compound conjugates is achieved through the synergistic use of multiple analytical techniques. NMR and high-resolution mass spectrometry are indispensable for unequivocal structural confirmation and molecular weight determination. HPLC with a universal detector like CAD is the most suitable method for accurate purity assessment. FTIR provides a rapid and straightforward confirmation of the essential functional groups. By employing these methods in a complementary fashion, researchers and drug developers can ensure the quality and consistency of this critical bifunctional linker, thereby facilitating the development of safe and effective PEGylated products.
References
A Comparative Guide to Determining the Drug-to-Antibody Ratio (DAR) of Antibody-Drug Conjugates
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an antibody-drug conjugate (ADC) that profoundly influences its efficacy, safety, and pharmacokinetic profile.[1] Accurate and precise determination of the average DAR and the distribution of different drug-loaded species is therefore paramount throughout the discovery, development, and manufacturing of these complex biotherapeutics. This guide provides a comprehensive comparison of the three most prevalent analytical techniques for DAR determination: Ultraviolet-Visible (UV-Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparison of Key Performance Attributes
The choice of analytical method for DAR determination depends on various factors, including the stage of development, the specific characteristics of the ADC, and the level of detail required. The following table summarizes the key performance attributes of each technique.
| Feature | UV-Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Information Provided | Average DAR | Average DAR, distribution of DAR species, and detection of unconjugated antibody.[] | Average DAR, distribution of DAR species, molecular weight confirmation of each species, and information on conjugation sites (with additional MS/MS).[3] |
| Accuracy | Moderate; can be affected by the presence of free drug and similarities in extinction coefficients.[4][5] A study comparing a variable pathlength spectroscopy method to a traditional UV-Vis spectrophotometer showed a DAR difference of approximately 0.1. | High; considered a gold standard, especially for cysteine-linked ADCs. | High; often considered the most accurate method due to its high specificity and resolution. |
| Precision (%RSD) | Generally good, but can be influenced by sample handling and instrument stability. | Excellent; reported relative standard deviations (RSDs) for peak area are typically less than 0.3%. | Excellent; reported coefficient of variation (%CV) for DAR values is around 1.1% for deglycosylated ADCs. |
| Analysis Time | Fast (minutes per sample) | Moderate (typically 20-40 minutes per sample) | Moderate to Long (can range from 10 minutes to over an hour depending on the complexity of the analysis) |
| Sample Consumption | Low | Low to Moderate | Low; significantly less sample is consumed compared to HIC-UV/Vis. |
| Cost | Low | Moderate | High |
| Complexity | Low | Moderate | High |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a straightforward and rapid method for determining the average DAR of an ADC. It relies on the Beer-Lambert law and the distinct absorbance spectra of the antibody and the cytotoxic drug.
Experimental Protocol
Materials:
-
Purified ADC sample
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Appropriate buffer (e.g., phosphate-buffered saline, PBS)
Methodology:
-
Determine Extinction Coefficients: Accurately determine the molar extinction coefficients (ε) of the unconjugated antibody and the free drug at two different wavelengths. Typically, 280 nm is used for the antibody, and the wavelength of maximum absorbance (λmax) is used for the drug.
-
Sample Preparation: Dilute the ADC sample in a suitable buffer to an appropriate concentration, ensuring the absorbance readings fall within the linear range of the spectrophotometer (usually 0.1-1.0 AU).
-
Absorbance Measurement: Measure the absorbance of the ADC sample at the two selected wavelengths (e.g., 280 nm and the drug's λmax).
-
Data Analysis: Calculate the concentrations of the antibody and the drug using a set of simultaneous equations derived from the Beer-Lambert law. The average DAR is then calculated from the molar ratio of the drug to the antibody.
Data Analysis Workflow
Workflow for DAR determination by UV-Vis spectroscopy.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Simple, rapid, and cost-effective. | Provides only the average DAR, no information on distribution. |
| Non-destructive sample analysis. | Accuracy can be compromised by the presence of free, unconjugated drug. |
| Can be used for both cysteine and lysine-linked ADCs. | Requires that the drug has a distinct UV-Vis absorbance spectrum from the antibody. |
| Can be affected by buffer components and pH. |
Hydrophobic Interaction Chromatography (HIC)
HIC is a robust and widely used chromatographic technique that separates ADC species based on their hydrophobicity. The conjugation of hydrophobic drugs to an antibody increases its overall hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.
Experimental Protocol
Materials:
-
Purified ADC sample
-
HPLC or UHPLC system with a UV detector
-
HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with a small percentage of isopropanol)
Methodology:
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A to a concentration of approximately 1-2 mg/mL.
-
Chromatographic Separation:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the prepared ADC sample.
-
Elute the bound ADC species using a linear gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas of the chromatogram corresponding to the unconjugated antibody (DAR 0) and the different drug-loaded species (DAR 2, DAR 4, etc.).
-
Calculate the weighted average DAR based on the relative peak areas of each species.
-
Data Analysis Workflow
Workflow for DAR determination by HIC.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Provides information on both average DAR and the distribution of drug-loaded species. | Primarily suitable for cysteine-linked ADCs; less effective for the more heterogeneous lysine-linked ADCs. |
| Analysis is performed under non-denaturing conditions, preserving the native structure of the ADC. | The high salt concentration in the mobile phase is generally incompatible with mass spectrometry. |
| Considered a reference method for quality control of cysteine-linked ADCs. | Peak resolution can be challenging for higher DAR species. |
| Method development can be empirical and time-consuming. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS has emerged as a powerful and versatile tool for the comprehensive characterization of ADCs, providing not only the average DAR and drug-load distribution but also precise molecular weight information for each species. This technique can be performed under both denaturing (reversed-phase LC) and native (size-exclusion or hydrophobic interaction LC) conditions.
Experimental Protocol (Reversed-Phase LC-MS)
Materials:
-
Purified ADC sample
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Reversed-phase column suitable for proteins (e.g., C4 or C8)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Reducing agent (e.g., dithiothreitol, DTT) for analysis of reduced subunits
Methodology:
-
Sample Preparation:
-
For intact mass analysis of lysine-linked ADCs, dilute the sample in Mobile Phase A.
-
For cysteine-linked ADCs, the antibody is often reduced with DTT to separate the light and heavy chains prior to analysis.
-
Deglycosylation with PNGase F can be performed to simplify the mass spectra.
-
-
LC-MS Analysis:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the prepared sample.
-
Separate the ADC species or their subunits using a gradient of increasing organic solvent (Mobile Phase B).
-
The eluent is introduced into the mass spectrometer for mass analysis.
-
-
Data Analysis:
-
The raw mass spectra, which contain multiple charge states for each protein species, are deconvoluted to obtain the zero-charge mass of each component.
-
The average DAR is calculated based on the relative abundance of the different drug-loaded species observed in the deconvoluted spectrum.
-
Data Analysis Workflow
Workflow for DAR determination by LC-MS.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Provides the most comprehensive information, including average DAR, drug-load distribution, and molecular weight confirmation. | Higher initial instrument cost and complexity. |
| High accuracy, precision, and sensitivity. | Denaturing conditions in RPLC-MS can disrupt the structure of cysteine-linked ADCs. |
| Can be used for both intact and reduced ADC analysis. | Higher DAR species may have different ionization efficiencies, potentially affecting the accuracy of the calculated average DAR. |
| Compatible with various conjugation chemistries. | Data analysis, particularly deconvolution, can be complex. |
References
- 1. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 3. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repligen.com [repligen.com]
- 5. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Mass Spectrometry Analysis of Proteins Conjugated with Azido-PEG10-amine
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to proteins, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of biomolecules. Bifunctional PEG linkers, such as Azido-PEG10-amine, offer versatile platforms for creating complex bioconjugates, including antibody-drug conjugates (ADCs). This guide provides a comparative analysis of the mass spectrometry techniques used to characterize proteins conjugated with this compound, offering insights into experimental protocols and data interpretation.
Introduction to this compound Conjugation
This compound is a heterobifunctional linker featuring a primary amine at one terminus and an azide group at the other, connected by a 10-unit polyethylene glycol chain. The amine group allows for covalent attachment to proteins, typically through reaction with activated carboxylic acids or N-hydroxysuccinimide (NHS) esters on the protein surface, targeting lysine residues or the N-terminus. The azide group serves as a bioorthogonal handle for "click chemistry," enabling the highly specific and efficient attachment of a second molecule, such as a drug payload or an imaging agent, that contains a corresponding alkyne group. The hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugate.
Mass Spectrometry: The Gold Standard for Characterization
Mass spectrometry (MS) is an indispensable tool for the detailed characterization of PEGylated proteins, providing precise information on molecular weight, the degree of PEGylation, and the sites of conjugation.[1] Electrospray ionization (ESI) coupled with liquid chromatography (LC-MS) is the most common and powerful technique for analyzing these complex biomolecules.[2]
Key Performance Metrics from Mass Spectrometry Analysis:
-
Intact Mass Analysis: Determines the overall molecular weight of the protein-PEG conjugate, confirming the successful attachment of the PEG linker and providing information on the heterogeneity of the product.
-
Degree of PEGylation: By deconvoluting the complex mass spectra, the number of PEG molecules attached to each protein can be determined. This is crucial for assessing the consistency and efficacy of the conjugate.
-
Site of Conjugation: Through "bottom-up" proteomics approaches, where the conjugated protein is enzymatically digested into smaller peptides, LC-MS/MS can pinpoint the specific amino acid residues where the PEG linker is attached.[2]
Comparison of PEGylation Reagents
The choice of PEGylation reagent can significantly impact the characteristics of the final bioconjugate. While direct, head-to-head quantitative data for this compound against a wide array of alternatives is not always available in a single study, a comparison of their general properties can guide reagent selection.
| Feature | This compound | NHS-activated PEG | Maleimide-activated PEG |
| Reactive Group | Primary Amine & Azide | N-hydroxysuccinimide (NHS) ester | Maleimide |
| Target Residue | Carboxylic acids (via activation) & Alkynes | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) |
| Reaction Chemistry | Amide bond formation & Click Chemistry | Amide bond formation | Thioether bond formation |
| Specificity | High for click chemistry | Moderate | High for free thiols |
| Key Advantage | Enables two distinct conjugation steps | Well-established chemistry | Site-specific conjugation to cysteines |
| Considerations | Requires two-step conjugation | Potential for multiple site attachments | Requires available cysteine residues |
Experimental Protocols
Protocol 1: Two-Step Protein Conjugation with this compound
This protocol outlines the general steps for a two-step conjugation process where a protein is first modified with this compound, followed by a click chemistry reaction to attach a payload.
Step 1: Amine Conjugation
-
Protein Preparation: Prepare the protein in an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.0.
-
Reagent Preparation: Dissolve this compound in a water-miscible organic solvent like DMSO.
-
Conjugation: Add a 10- to 20-fold molar excess of the this compound solution to the protein. The final concentration of the organic solvent should not exceed 10%.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Purification: Remove excess, unreacted PEG linker using dialysis or size-exclusion chromatography.
Step 2: Click Chemistry
-
Payload Preparation: Dissolve the alkyne-containing payload in a suitable solvent.
-
Catalyst Preparation: Prepare a solution of a copper(I) catalyst, such as copper(II) sulfate with a reducing agent like sodium ascorbate.
-
Click Reaction: Add the alkyne-payload and the copper catalyst to the azide-modified protein.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.
-
Final Purification: Purify the final conjugate to remove the catalyst and any unreacted payload.
Protocol 2: LC-MS Analysis of the Conjugated Protein
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled to a UHPLC system is recommended.[3]
-
Sample Preparation: Dilute the purified conjugate in a suitable buffer for LC-MS analysis, typically containing 0.1% formic acid in water and acetonitrile.
-
Chromatography:
-
Column: A reversed-phase column (e.g., C4 or C8) is suitable for protein separations.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry (Intact Mass Analysis):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: Acquire data over a wide m/z range (e.g., 500-4000) to capture the multiple charge states of the protein.
-
Data Analysis: Use deconvolution software to transform the charge-state distribution into a zero-charge mass spectrum to determine the molecular weights of the different PEGylated species.
-
-
Mass Spectrometry (Peptide Mapping):
-
Digestion: Digest the conjugated protein with trypsin.
-
LC-MS/MS: Analyze the resulting peptides using a data-dependent acquisition (DDA) method to trigger fragmentation of the peptides.
-
Data Analysis: Search the MS/MS data against the protein sequence to identify peptides modified with the Azido-PEG10 linker.
-
Data Presentation and Visualization
The complexity of PEGylated protein analysis necessitates clear data presentation. The following table illustrates how quantitative data from a hypothetical mass spectrometry analysis could be summarized.
Table 1: Hypothetical Mass Spectrometry Results for a PEGylated Antibody
| Species | Predicted Mass (Da) | Observed Mass (Da) | Relative Abundance (%) |
| Unconjugated Antibody | 150,000 | 150,002 | 15 |
| Antibody + 1 PEG | 150,527 | 150,529 | 35 |
| Antibody + 2 PEGs | 151,054 | 151,056 | 40 |
| Antibody + 3 PEGs | 151,581 | 151,583 | 10 |
Note: The molecular weight of this compound is approximately 527 Da.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for reproducibility and troubleshooting.
Caption: Workflow for protein conjugation and MS analysis.
Conclusion
The characterization of proteins conjugated with this compound by mass spectrometry is a multi-faceted process that provides critical information for the development of novel biotherapeutics. A thorough analysis, encompassing intact mass determination and peptide mapping, is essential to ensure the quality, consistency, and efficacy of the final product. The choice of analytical methodology and the careful optimization of experimental parameters are paramount to successfully navigating the challenges associated with the inherent complexity of PEGylated proteins.
References
A Comparative Guide to HIC and SEC for ADC Heterogeneity Analysis
For Researchers, Scientists, and Drug Development Professionals
The inherent heterogeneity of antibody-drug conjugates (ADCs) presents a significant analytical challenge. A thorough understanding of an ADC's composition, including the distribution of drug-to-antibody ratios (DAR), the presence of aggregates, and the formation of fragments, is critical for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of two powerful chromatographic techniques, Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC), for the characterization of ADC heterogeneity. We present supporting experimental data, detailed methodologies, and visual workflows to assist in the selection and implementation of the most appropriate analytical strategies.
At a Glance: HIC vs. SEC for ADC Analysis
Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC) are cornerstone analytical techniques in the development and quality control of ADCs. While both are forms of liquid chromatography, they exploit different physicochemical properties of the ADC molecule to achieve separation. HIC separates molecules based on their hydrophobicity, making it exceptionally well-suited for resolving species with different drug-to-antibody ratios (DARs). In contrast, SEC separates molecules based on their hydrodynamic radius, effectively distinguishing between monomers, aggregates, and fragments.
The following table summarizes the key characteristics and primary applications of each technique in the context of ADC analysis.
| Feature | Hydrophobic Interaction Chromatography (HIC) | Size Exclusion Chromatography (SEC) |
| Primary Application | Determination of drug-to-antibody ratio (DAR) distribution and calculation of average DAR.[1][2][3] | Quantification of high-molecular-weight species (aggregates) and low-molecular-weight species (fragments).[4] |
| Separation Principle | Based on the interaction of hydrophobic regions of the ADC with a hydrophobic stationary phase. | Based on the differential elution of molecules according to their size (hydrodynamic radius) as they pass through a porous stationary phase. |
| Typical Analytes | DAR species (DAR0, DAR2, DAR4, etc.), unconjugated antibody.[1] | Monomers, dimers, and higher-order aggregates; antibody fragments. |
| Mobile Phase | High salt concentration to promote binding, with a decreasing salt gradient for elution. | Isocratic elution with a physiological pH buffer. |
| Strengths | - High resolution of different DAR species. - Provides detailed information on drug load distribution. - Performed under non-denaturing conditions, preserving the native structure. | - Robust and reliable for aggregate and fragment analysis. - Simple and straightforward method development. - Can be coupled with mass spectrometry (MS) for further characterization. |
| Limitations | - Not suitable for analyzing size-based variants (aggregates, fragments). - Can be challenging to couple with MS due to high salt concentrations. | - Does not provide information on DAR distribution. - Potential for non-specific interactions between the ADC and the column matrix, which can affect resolution. |
Resolving ADC Heterogeneity: A Comparative Workflow
The analysis of ADC heterogeneity often involves a multi-faceted approach, with HIC and SEC employed as complementary techniques to provide a comprehensive profile of the drug product. The following diagram illustrates a typical analytical workflow.
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible data. Below are representative protocols for HIC and SEC analysis of ADCs.
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
This protocol outlines a general method for the separation and quantification of ADC DAR species.
Instrumentation:
-
A biocompatible HPLC or UHPLC system equipped with a UV detector.
Materials:
-
Column: TSKgel Butyl-NPR, 4.6 mm x 35 mm, 2.5 µm (or equivalent HIC column)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0
-
Sample: ADC at a concentration of 1 mg/mL in Mobile Phase A
Procedure:
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min for at least 10 column volumes.
-
Sample Injection: Inject 10-20 µL of the ADC sample.
-
Gradient Elution: Perform a linear gradient from 0% to 100% Mobile Phase B over 20 minutes.
-
Column Wash: Wash the column with 100% Mobile Phase B for 5 minutes.
-
Re-equilibration: Re-equilibrate the column with 100% Mobile Phase A for 10 minutes before the next injection.
-
Detection: Monitor the elution profile at 280 nm.
Data Analysis:
-
Integrate the peak areas corresponding to each DAR species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of each DAR species relative to the total peak area.
-
Calculate the average DAR using the following formula: Average DAR = Σ(% Area of each DAR species × DAR value) / 100
Size Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis
This protocol provides a standard method for the quantification of high and low molecular weight species.
Instrumentation:
-
An HPLC or UHPLC system with a UV detector.
Materials:
-
Column: TSKgel G3000SWxl, 7.8 mm x 300 mm, 5 µm (or equivalent SEC column)
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8
-
Sample: ADC at a concentration of 1 mg/mL in the mobile phase.
Procedure:
-
Column Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject 20 µL of the ADC sample.
-
Isocratic Elution: Elute the sample isocratically with the mobile phase for 30 minutes.
-
Detection: Monitor the elution profile at 280 nm.
Data Analysis:
-
Identify and integrate the peaks corresponding to aggregates (eluting before the monomer), the monomer, and fragments (eluting after the monomer).
-
Calculate the percentage of each species by dividing its peak area by the total peak area of all species.
Logical Comparison of HIC and SEC in ADC Analysis
The choice between HIC and SEC is dictated by the specific aspect of ADC heterogeneity under investigation. The following diagram illustrates the distinct analytical capabilities of each technique.
Conclusion
References
A Head-to-Head Comparison of Azido-PEG10-amine and Other PEG Linkers for Drug Delivery
In the landscape of advanced drug delivery, particularly in the development of targeted therapies like antibody-drug conjugates (ADCs), the choice of a linker molecule is paramount. The linker, a seemingly simple bridge, profoundly influences the stability, efficacy, and safety of the therapeutic agent. Among the diverse array of linker technologies, polyethylene glycol (PEG) linkers have become indispensable for their ability to enhance solubility, prolong circulation half-life, and reduce immunogenicity.
This guide provides an objective comparison between Azido-PEG10-amine, a bifunctional linker utilized in "click chemistry," and other commonly employed PEG linkers, with a focus on maleimide-PEG linkers. This comparison is supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
At a Glance: this compound vs. Other PEG Linkers
| Feature | This compound | Other Common PEG Linkers (e.g., Maleimide-PEG) |
| Conjugation Chemistry | Strain-promoted azide-alkyne cycloaddition (SPAAC) or copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) - "Click Chemistry" | Thiol-maleimide Michael addition |
| Reaction Specificity | High, bio-orthogonal | High for thiols, but potential for off-target reactions with other nucleophiles |
| Stoichiometric Control | Excellent, leading to homogeneous conjugates | Can result in heterogeneous mixtures with varying drug-to-antibody ratios (DARs) |
| Linkage Stability | Highly stable triazole ring | Thiosuccinimide linkage can be susceptible to retro-Michael reaction, leading to premature drug release |
| Versatility | The amine group allows for conjugation to a wide range of molecules (e.g., carboxylic acids, NHS esters), while the azide allows for precise "clicking" to an alkyne-modified partner. | Maleimide group specifically targets free thiols, often requiring prior reduction of disulfide bonds in antibodies. |
| Drug Release | Typically forms a non-cleavable linkage, relying on lysosomal degradation of the carrier protein to release the drug. | Can be incorporated into both non-cleavable and cleavable linker designs (e.g., with adjacent protease-cleavable peptide sequences). |
Deeper Dive: Performance Data and Experimental Insights
The superiority of a given linker is contingent on the specific application, the nature of the payload, and the targeting moiety. Below, we present a comparative analysis based on key performance indicators, drawing from various experimental studies.
Conjugation Efficiency and Stoichiometry
Click chemistry, the hallmark of azide-functionalized linkers, is renowned for its high efficiency and precise control over the stoichiometry of the final conjugate. This leads to a more homogeneous drug product, which is a critical quality attribute for therapeutic biologics. In contrast, traditional maleimide-thiol conjugation can sometimes yield a mixture of species with varying drug-to-antibody ratios (DARs).
A head-to-head comparison of click chemistry and maleimide-thiol conjugation for the attachment of molecules to VHHs (single-domain antibodies) demonstrated that click chemistry resulted in a more defined, one-to-one stoichiometry, whereas maleimide-thiol conjugation produced a more diverse range of products.[1]
Table 1: Comparison of Conjugation Stoichiometry [1]
| Conjugation Method | Resulting Conjugate | Stoichiometry (Molecule:VHH) |
| Maleimide-Thiol | Biotinylated VHH | >1 |
| Click Chemistry | Biotinylated VHH | <1 (indicating a majority of 1:1 conjugates) |
This data, while not on a drug-conjugate, illustrates the superior stoichiometric control of click chemistry.
Linkage Stability
The stability of the linker in systemic circulation is a critical determinant of an ADC's therapeutic window. Premature release of a potent cytotoxic payload can lead to off-target toxicity. The triazole linkage formed via click chemistry is exceptionally stable under physiological conditions. Conversely, the thiosuccinimide bond formed from maleimide-thiol conjugation can be susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like albumin, leading to drug deconjugation.[2][3]
Studies have shown that ADCs with maleimide-based linkers can exhibit payload loss over time in plasma.[2] To counteract this instability, next-generation maleimide linkers have been developed to promote hydrolysis of the thiosuccinimide ring, which results in a more stable, ring-opened structure.
Table 2: In Vitro Stability of Different Linkages in Human Plasma
| Linker Type | Conjugate | % Intact ADC after 7 days | Reference |
| Maleamic methyl ester-based | mil40-12c | ~96.2% | |
| Conventional Maleimide-based | mil40-12c' | Significantly lower (data not quantified in the same way) |
This table highlights the improved stability of next-generation maleimide linkers designed to address the instability of the conventional thiosuccinimide bond. The stability of the triazole linkage from click chemistry is generally considered to be very high.
In Vitro Cytotoxicity
The in vitro potency of a drug conjugate is a key indicator of its potential therapeutic efficacy. While the primary determinant of cytotoxicity is the payload itself, the linker can influence drug release and, in some cases, the overall activity of the conjugate.
In a study comparing affibody-drug conjugates with different PEG linker lengths, it was observed that longer PEG chains, while beneficial for pharmacokinetics, led to a reduction in in vitro cytotoxicity. This highlights a potential trade-off that needs to be considered during the design of PEGylated conjugates.
Table 3: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Affibody-Drug Conjugate
| Conjugate | IC50 (nM) on HER2-positive NCI-N87 cells | Fold Reduction in Cytotoxicity (compared to no PEG) |
| ZHER2-SMCC-MMAE (No PEG) | 4.94 | - |
| ZHER2-PEG4K-MMAE | 31.9 | ~6.5 |
| ZHER2-PEG10K-MMAE | 111.3 | ~22.5 |
This data suggests that while PEGylation is beneficial, the length of the PEG chain can impact in vitro potency.
In Vivo Efficacy
The ultimate measure of a drug conjugate's performance is its efficacy in a relevant in vivo model. This is where the interplay of stability, pharmacokinetics, and cytotoxic potential becomes most apparent. The enhanced stability of conjugates formed via click chemistry can translate to improved therapeutic outcomes.
In a study comparing a maleamic methyl ester-based ADC (mil40-12b), which has improved stability over conventional maleimide ADCs, with its less stable counterpart (mil40-12b'), the more stable conjugate demonstrated superior in vivo efficacy in a mouse xenograft model of breast cancer. At a dose of 2.5 mg/kg, the stable ADC led to complete tumor regression, while the less stable version did not.
Visualizing the Concepts
Caption: Workflow for synthesis and comparative evaluation of drug conjugates with different PEG linkers.
Caption: Simplified signaling pathway of an antibody-drug conjugate leading to cancer cell apoptosis.
Detailed Experimental Protocols
The following are representative protocols for key experiments involved in the comparison of drug conjugates with different PEG linkers.
Protocol 1: ADC Synthesis via Click Chemistry (Azido-PEG Linker)
This protocol is a generalized procedure for a two-step enzymatic and chemical conjugation.
Materials:
-
Deglycosylated antibody
-
Azide-containing linker with a primary amine
-
Microbial transglutaminase (MTGase)
-
DBCO (dibenzocyclooctyne)-containing drug payload
-
Reaction buffers (e.g., Tris buffer)
-
Purification columns (e.g., size-exclusion chromatography)
Procedure:
-
Enzymatic Ligation: Incubate the deglycosylated antibody with the azide-containing linker and MTGase to couple the linker to a specific glutamine residue (e.g., Q295) on the antibody.
-
Purification: Purify the azide-functionalized antibody to remove excess linker and enzyme.
-
Click Reaction: React the azide-functionalized antibody with the DBCO-containing drug payload. This strain-promoted azide-alkyne cycloaddition (SPAAC) reaction proceeds efficiently under mild, physiological conditions.
-
Final Purification: Purify the final ADC to remove any unreacted drug payload.
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as hydrophobic interaction chromatography (HIC), size-exclusion chromatography (SEC), and mass spectrometry.
Protocol 2: ADC Synthesis via Maleimide-Thiol Conjugation
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS)
-
Reducing agent (e.g., TCEP)
-
Maleimide-PEG-drug linker
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification columns (e.g., SEC)
Procedure:
-
Antibody Reduction: Partially reduce the antibody by incubating it with a controlled molar excess of a reducing agent like TCEP to expose free sulfhydryl groups from the interchain disulfide bonds.
-
Conjugation: Add the maleimide-PEG-drug linker to the reduced antibody solution. The reaction is typically performed at a pH between 6.5 and 7.5.
-
Quenching: Quench any unreacted maleimide groups by adding an excess of a small molecule thiol, such as N-acetylcysteine.
-
Purification: Purify the ADC using SEC to remove unreacted linker, drug, and quenching reagent.
-
Characterization: Analyze the ADC for DAR, purity, and aggregation as described in Protocol 1.
Protocol 3: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the extent of premature payload release in plasma.
Procedure:
-
Incubate the ADC at a specific concentration (e.g., 1 mg/mL) in plasma from different species (e.g., human, mouse) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Process the plasma samples to separate the ADC from plasma proteins.
-
Analyze the samples using an appropriate method, such as ELISA to quantify the amount of intact ADC and total antibody, or LC-MS to quantify the free payload.
-
Calculate the percentage of intact ADC remaining at each time point to determine the stability profile.
Protocol 4: In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC on antigen-positive versus antigen-negative cells.
Procedure:
-
Plate antigen-positive and antigen-negative cells in 96-well plates and allow them to attach overnight.
-
Prepare serial dilutions of the ADCs, a negative control antibody, and the free drug.
-
Treat the cells with the different concentrations of the test articles and incubate for a period of 72-120 hours.
-
Assess cell viability using a suitable assay, such as an MTS or CellTiter-Glo® assay.
-
Calculate the IC50 value (the concentration that inhibits cell growth by 50%) for each compound on each cell line.
Protocol 5: In Vivo Antitumor Efficacy Study
Objective: To evaluate the therapeutic efficacy of the ADC in a tumor xenograft model.
Procedure:
-
Implant tumor cells that express the target antigen subcutaneously into immunocompromised mice.
-
When the tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control, negative control ADC, ADC with Linker A, ADC with Linker B).
-
Administer the test articles, typically via intravenous injection, according to a specific dosing schedule.
-
Measure tumor volumes and body weights regularly throughout the study.
-
At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
Conclusion
The choice between this compound and other PEG linkers is a critical decision in the design of drug delivery systems. This compound, leveraged through click chemistry, offers significant advantages in terms of reaction specificity, stoichiometric control, and the formation of a highly stable triazole linkage. This often translates to more homogeneous and stable drug conjugates.
While traditional maleimide-PEG linkers have been widely used, they are associated with potential instability due to the retro-Michael reaction of the thiosuccinimide bond. However, advancements in linker design are addressing this limitation.
Ultimately, the optimal linker choice will depend on a careful consideration of the specific therapeutic goals, the properties of the payload and targeting moiety, and empirical data from comparative studies as outlined in this guide. The use of robust and well-defined conjugation strategies is key to developing safer and more effective targeted therapies.
References
- 1. A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Comparative Guide to the Efficiency of CuAAC and SPAAC for Bioconjugation
For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate ligation strategy is paramount to success. Among the most powerful tools available are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) "click" reactions. Both methodologies facilitate the formation of a stable triazole linkage between an azide and an alkyne, yet their fundamental mechanisms, reaction kinetics, and biocompatibility differ significantly. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the most suitable technique for a given application.
The primary distinction between CuAAC and SPAAC lies in their activation mechanism. CuAAC necessitates a copper(I) catalyst to activate a terminal alkyne for reaction with an azide. In contrast, SPAAC is a catalyst-free reaction that utilizes a strained cyclooctyne that readily reacts with an azide to relieve ring strain.[1][2] This difference has profound implications for their respective applications, particularly in biological systems.
At a Glance: CuAAC vs. SPAAC
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Biocompatibility | Limited due to copper cytotoxicity.[1] | High, suitable for in vivo applications.[3] |
| Reaction Rate | Generally faster (1-100 M⁻¹s⁻¹).[1] | Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on the cyclooctyne. |
| Alkyne Reactant | Terminal or internal alkynes (slower with internal). | Strained cyclooctynes (e.g., DBCO, BCN). |
| Reagent Accessibility | Simple alkynes are readily available. | Strained cyclooctynes can be complex and expensive to synthesize. |
| Side Reactions | Potential for oxidative homocoupling of alkynes and generation of reactive oxygen species (ROS). | Cyclooctynes can be prone to side reactions if highly unstable. |
Quantitative Data Summary
The choice between CuAAC and SPAAC often involves a trade-off between reaction kinetics and biocompatibility. The following table summarizes typical quantitative data for these reactions.
| Parameter | CuAAC | SPAAC |
| Second-Order Rate Constant (k₂) | 1 to 10⁴ M⁻¹s⁻¹ | 1.2 x 10⁻³ to 62 M⁻¹s⁻¹ |
| Typical Reaction Time | 1 - 24 hours | 30 minutes - 12 hours |
| Typical Yield | 70 - 99% | 80 - 99% |
| Optimal Temperature | 25 - 60 °C | 4 - 37 °C |
| pH Range | 4 - 12 | 4 - 10 |
Reaction Mechanisms and Workflows
The divergent mechanisms of CuAAC and SPAAC dictate their experimental workflows. CuAAC reactions require the preparation of a catalyst solution, often involving a copper source, a reducing agent to maintain the copper in its active Cu(I) state, and a stabilizing ligand. In contrast, SPAAC reactions are simpler to set up, typically involving the direct mixing of the azide and cyclooctyne components.
Detailed Experimental Protocols
The following are generalized protocols for performing CuAAC and SPAAC for bioconjugation. Optimization of reactant concentrations, temperature, and reaction time may be necessary for specific applications.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol describes a typical procedure for the copper(I)-catalyzed reaction between a terminal alkyne-modified biomolecule and an azide-containing molecule.
Materials:
-
Alkyne-modified biomolecule
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper-chelating ligand (e.g., THPTA or BTTAA) stock solution (e.g., 50 mM in water)
-
Reducing agent: Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Degassed reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Solvent (e.g., DMSO) for dissolving hydrophobic molecules
Procedure:
-
In a reaction tube, dissolve the alkyne-modified biomolecule and the azide-containing molecule in the degassed reaction buffer. If necessary, a small amount of a co-solvent like DMSO can be used to dissolve hydrophobic reactants.
-
In a separate tube, prepare the copper catalyst premix by combining the CuSO₄ stock solution and the ligand stock solution. A typical ligand to copper ratio is 5:1.
-
Add the copper catalyst premix to the reaction mixture containing the alkyne and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically in the millimolar range.
-
Gently mix the reaction and incubate at room temperature or 37°C. The reaction progress can be monitored by a suitable analytical method (e.g., LC-MS, SDS-PAGE).
-
Once the reaction is complete, the bioconjugate can be purified using standard techniques such as size exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents and the copper catalyst.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
This protocol outlines a general procedure for the copper-free reaction between a strained cyclooctyne-modified biomolecule and an azide-containing molecule.
Materials:
-
Cyclooctyne-modified biomolecule (e.g., DBCO- or BCN-modified)
-
Azide-containing molecule
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Solvent (e.g., DMSO) for dissolving hydrophobic molecules
Procedure:
-
In a reaction tube, dissolve the cyclooctyne-modified biomolecule and the azide-containing molecule in the reaction buffer. A co-solvent such as DMSO can be used for poorly soluble reactants.
-
Gently mix the solution to ensure homogeneity.
-
Incubate the reaction mixture at the desired temperature, typically between 4°C and 37°C. The reaction is generally allowed to proceed for 1 to 12 hours, depending on the concentration and reactivity of the reactants.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).
-
Upon completion, the reaction mixture can often be used directly in subsequent applications if the solvent is compatible. If purification is necessary, it can be achieved by standard chromatographic techniques.
Choosing the Right "Click" Chemistry
The decision between CuAAC and SPAAC is highly dependent on the specific experimental context.
CuAAC is the preferred method when:
-
High reaction speed is a critical factor.
-
The experimental system is not sensitive to the presence of copper.
-
The reagents are readily available and cost-effective.
SPAAC is the method of choice for:
-
In vivo or live-cell applications where copper toxicity is a concern.
-
Applications that demand high biocompatibility and mild reaction conditions.
It is important to note that the cytotoxicity associated with CuAAC is primarily due to the generation of reactive oxygen species (ROS) by the Cu(I)/ascorbate system in the presence of oxygen. The use of copper-chelating ligands can significantly reduce this toxicity by stabilizing the Cu(I) catalyst.
References
A Researcher's Guide to Protein-Peptide Ligation: Alternatives to Azido-PEG10-amine
For researchers, scientists, and drug development professionals, the covalent linkage of proteins and peptides is a cornerstone of innovation. From creating antibody-drug conjugates (ADCs) for targeted cancer therapy to developing novel biologics and diagnostic tools, the choice of linker chemistry is paramount to the success of the final conjugate. While Azido-PEG10-amine, a popular choice for "click" chemistry, offers a reliable method for bioconjugation, a diverse landscape of alternative strategies exists, each with its own set of advantages and disadvantages.
This guide provides an objective comparison of common alternatives to this compound for linking proteins and peptides. We will delve into the performance of these methods, supported by experimental data, and provide detailed protocols for their implementation.
Comparative Analysis of Protein-Peptide Ligation Chemistries
The selection of an appropriate ligation strategy depends on several factors, including the available functional groups on the protein and peptide, the desired stability of the linkage, and the reaction conditions that the biomolecules can tolerate. The following table summarizes the key characteristics of prominent alternatives to azido-based click chemistry.
| Feature | NHS Ester-Amine Chemistry | Maleimide-Thiol Chemistry | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Sortase-Mediated Ligation (SML) | Native Chemical Ligation (NCL) | Hydrazide/Oxime Ligation |
| Target Residue(s) | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) | Azide and a strained alkyne (e.g., DBCO) | C-terminal LPXTG motif and N-terminal Glycine | N-terminal Cysteine and C-terminal thioester | Aldehydes/Ketones and Hydrazides/Aminooxy groups |
| Specificity | Moderate (multiple Lys residues) | High (Cys is less abundant) | High (Bioorthogonal) | High (Enzyme-specific motifs) | High (Specific reactive partners) | High (Bioorthogonal) |
| Typical Reaction Efficiency | 50-90%[1] | >90%[1][2] | >90%[1] | >90%[3] | >90% | Variable, can be high |
| Reaction Kinetics | 30-60 minutes at room temperature | 1-4 hours at room temperature | 1-12 hours at room temperature | 2-4 hours at room temperature | 4-24 hours at room temperature | Can be slow, aniline catalysis can accelerate |
| Bond Type | Amide | Thioether | Triazole | Amide (Peptide bond) | Amide (Peptide bond) | Hydrazone/Oxime |
| Bond Stability | Very stable | Stable, but can undergo retro-Michael addition | Very stable | Very stable | Very stable | pH-dependent stability (Oximes generally more stable than hydrazones) |
| Key Advantages | Readily available reagents, simple protocol. | High specificity for cysteine. | Bioorthogonal, no catalyst needed. | Site-specific, forms a native peptide bond. | Forms a native peptide bond, chemoselective. | Bioorthogonal. |
| Key Disadvantages | Can lead to heterogeneous products. | Requires a free cysteine, potential for disulfide bond reduction. | Requires introduction of azide and alkyne groups. | Requires specific recognition sequences to be engineered into proteins. | Requires N-terminal cysteine and C-terminal thioester. | Requires introduction of carbonyl and hydrazide/aminooxy groups. |
Experimental Workflows and Signaling Pathways
The choice of linker chemistry is often dictated by the specific application. Below are diagrams illustrating a general bioconjugation workflow and a more specific workflow for the development of an antibody-drug conjugate (ADC), a key area where these linkers are employed.
Detailed Experimental Protocols
Here, we provide detailed methodologies for the key bioconjugation alternatives.
Protocol 1: NHS Ester-Mediated Amine Labeling
This protocol describes the conjugation of a molecule containing an N-hydroxysuccinimide (NHS) ester to a protein with accessible primary amines.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS ester-functionalized PEG linker (dissolved in anhydrous DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform buffer exchange using a desalting column or dialysis.
-
NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester-PEG linker in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be less than 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to react with any excess NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted NHS ester and byproducts by size-exclusion chromatography (desalting column) or dialysis.
-
Characterization: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry or mass spectrometry.
Protocol 2: Maleimide-Mediated Thiol Labeling
This protocol outlines the conjugation of a maleimide-functionalized molecule to a protein containing free thiols.
Materials:
-
Protein solution (1-10 mg/mL in degassed, thiol-free buffer, e.g., PBS, pH 6.5-7.5)
-
Maleimide-functionalized PEG linker (dissolved in anhydrous DMSO or DMF)
-
Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced
-
Desalting column for purification
Procedure:
-
Protein Preparation: Dissolve the protein in a degassed, thiol-free buffer. If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10- to 20-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
Maleimide Solution Preparation: Prepare a 10 mM stock solution of the maleimide-PEG linker in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide solution to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Purify the conjugate using a desalting column to remove unreacted maleimide.
-
Characterization: Characterize the conjugate to determine the extent of labeling and confirm the integrity of the protein.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the copper-free click chemistry reaction between a dibenzocyclooctyne (DBCO)-functionalized molecule and an azide-containing molecule.
Materials:
-
DBCO-functionalized protein in a suitable buffer (e.g., PBS, pH ~7.4)
-
Azide-containing peptide/payload
-
Reaction buffer (azide-free)
Procedure:
-
Reagent Preparation: Prepare the DBCO-activated biomolecule and the azide-containing molecule separately.
-
Conjugation Reaction: Mix the DBCO-functionalized protein and the azide-containing molecule in the reaction buffer. A 1.5- to 5-fold molar excess of one component is often used to drive the reaction to completion.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or for longer periods at 4°C. The reaction progress can be monitored by HPLC or mass spectrometry.
-
Purification: Purify the conjugate using standard protein purification techniques such as size-exclusion chromatography or affinity chromatography to remove unreacted starting materials.
-
Characterization: Confirm the formation of the conjugate and its purity by SDS-PAGE, mass spectrometry, and HPLC.
Protocol 4: Sortase-Mediated Ligation (SML)
This protocol describes the enzymatic ligation of a protein containing a C-terminal LPXTG motif to a peptide with an N-terminal glycine.
Materials:
-
Purified protein with a C-terminal LPXTG tag
-
Peptide with one or more N-terminal glycines
-
Purified Sortase A enzyme (e.g., from Staphylococcus aureus)
-
Ligation buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)
-
Quenching solution (e.g., EDTA)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the LPXTG-tagged protein, the N-terminal glycine peptide (typically in 5- to 20-fold molar excess), and Sortase A enzyme (at a substoichiometric or catalytic amount) in the ligation buffer.
-
Incubation: Incubate the reaction at room temperature or 37°C for 2-4 hours. The reaction can be monitored by SDS-PAGE or mass spectrometry.
-
Quenching (optional): The reaction can be stopped by adding a chelating agent like EDTA to sequester the Ca²⁺ ions required for sortase activity.
-
Purification: Purify the ligated protein from the unreacted substrates and the sortase enzyme. This can often be achieved using affinity chromatography if the protein or sortase has an affinity tag (e.g., His-tag).
-
Characterization: Verify the successful ligation and purity of the final product using mass spectrometry and SDS-PAGE.
Protocol 5: Native Chemical Ligation (NCL)
This protocol outlines the ligation of a peptide with a C-terminal thioester to a peptide with an N-terminal cysteine.
Materials:
-
Purified peptide with a C-terminal thioester
-
Purified peptide with an N-terminal cysteine
-
Ligation buffer (e.g., 6 M guanidine hydrochloride, 100 mM sodium phosphate, pH 7.0-7.5)
-
Thiol catalyst (e.g., thiophenol or 4-mercaptophenylacetic acid (MPAA))
-
Reducing agent (e.g., TCEP)
Procedure:
-
Peptide Preparation: Synthesize and purify the two peptide fragments. The C-terminal thioester can be prepared during solid-phase peptide synthesis or by post-synthesis modification.
-
Dissolving Peptides: Dissolve equimolar amounts of the peptide thioester and the N-terminal cysteine peptide in the ligation buffer to a final concentration of 1-5 mM for each peptide.
-
Initiating Ligation: Add the thiol catalyst (e.g., thiophenol to a final concentration of 1-2% v/v). If needed, add a reducing agent like TCEP to maintain the cysteine in a reduced state.
-
Incubation: Incubate the reaction at room temperature for 4-24 hours. Monitor the progress of the ligation by RP-HPLC and mass spectrometry.
-
Purification: Once the reaction is complete, purify the full-length ligated protein by RP-HPLC.
-
Folding (if necessary): If the synthesized protein needs to be folded into its native conformation, a subsequent refolding step is required.
Protocol 6: Hydrazide/Oxime Ligation
This protocol describes the reaction between a protein containing a carbonyl group (aldehyde or ketone) and a peptide functionalized with a hydrazide or aminooxy group.
Materials:
-
Protein with an accessible aldehyde or ketone group
-
Peptide with a hydrazide or aminooxy group
-
Reaction buffer (typically slightly acidic, pH 5-7 for hydrazone formation, pH 4-5 for oxime formation)
-
Aniline (as a catalyst, optional)
Procedure:
-
Carbonyl Introduction: Introduce a carbonyl group into the protein. This can be achieved by periodate oxidation of N-terminal serine or threonine residues, or by incorporating an unnatural amino acid with a ketone or aldehyde side chain.
-
Reaction Setup: Dissolve the carbonyl-containing protein and the hydrazide/aminooxy-functionalized peptide in the reaction buffer. The reaction can be catalyzed by the addition of aniline (e.g., 10-100 mM).
-
Incubation: Incubate the reaction at room temperature for several hours to overnight. The reaction progress can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the protein upon conjugation.
-
Purification: Purify the conjugate using standard protein purification techniques to remove unreacted peptide and catalyst.
-
Characterization: Confirm the conjugation using mass spectrometry.
Conclusion
The field of bioconjugation offers a rich toolbox of chemical and enzymatic methods for linking proteins and peptides. While this compound and click chemistry are powerful and versatile, the alternatives discussed in this guide provide a range of specificities, reaction kinetics, and resulting linkage stabilities. The optimal choice of linker will always be application-dependent. By understanding the nuances of each method, researchers can make informed decisions to design and synthesize well-defined and functional protein-peptide conjugates for a wide array of applications in research, diagnostics, and therapeutics.
References
The Balancing Act: How PEG10 Linker Length Influences Drug Conjugate Pharmacokinetics Compared to PEG4 and PEG12
For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugates, such as antibody-drug conjugates (ADCs), is a critical decision that significantly impacts therapeutic efficacy and safety. Among the various linker technologies, polyethylene glycol (PEG) linkers are widely employed to modulate the pharmacokinetic properties of these complex molecules. This guide provides a comparative analysis of the impact of PEG10 linker length versus the shorter PEG4 and longer PEG12 linkers on the pharmacokinetics of bioconjugates, supported by experimental data and detailed methodologies.
The length of the PEG chain in a linker can profoundly influence a bioconjugate's solubility, stability, and in vivo disposition.[1][2] Generally, longer PEG chains increase the hydrodynamic radius of the molecule, which can shield it from renal clearance and proteolytic degradation, thereby extending its circulation half-life.[3][4] However, this must be balanced against potential drawbacks, such as decreased binding affinity or reduced in vitro potency.[2]
Comparative Pharmacokinetic Data
The selection of an optimal PEG linker length is often a compromise between enhancing pharmacokinetic parameters and maintaining the biological activity of the conjugated molecule. The following table summarizes quantitative data from studies on antibody-drug conjugates, illustrating the trend of key pharmacokinetic parameters with varying PEG linker lengths.
| Linker | Systemic Clearance (mL/day/kg) | Relative Half-Life Extension | Key Observations |
| No PEG | ~15 | Baseline | Rapid clearance observed. |
| PEG4 | ~7 | Significant Improvement | Marked decrease in clearance compared to non-PEGylated conjugate. |
| PEG8 | ~5 | Enhanced Improvement | Further reduction in clearance, approaching a plateau effect. |
| PEG12 | ~5 | Similar to PEG8 | Minimal additional benefit in clearance reduction compared to PEG8. |
Note: Data is adapted from studies on antibody-drug conjugates in rats. While specific data for PEG10 was not available in the direct comparison, the trend suggests its performance would be intermediate between PEG8 and PEG12, likely exhibiting a clearance rate of approximately 5 mL/day/kg.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and reproduction of pharmacokinetic data. Below are representative experimental protocols for key in vivo studies.
Pharmacokinetic (PK) Study in Rodents
Objective: To determine the pharmacokinetic profile (e.g., clearance, half-life, area under the curve) of bioconjugates with varying PEG linker lengths.
Animal Model:
-
Male Sprague-Dawley rats (n=3 per group) or female BALB/c mice (6-8 weeks old).
Materials:
-
Test bioconjugates (e.g., ADCs with PEG4, PEG10, and PEG12 linkers) formulated in a sterile, biocompatible buffer (e.g., phosphate-buffered saline, PBS).
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes).
-
Analytical equipment for quantification, such as ELISA kits or LC-MS/MS systems.
Procedure:
-
Dosing: A single intravenous (IV) dose of the bioconjugate is administered to each animal. The dose will depend on the specific molecule but is typically in the range of 1-10 mg/kg.
-
Blood Sampling: Blood samples are collected at predetermined time points post-injection (e.g., 5 minutes, 1 hour, 6 hours, 24 hours, 48 hours, 72 hours, and so on, up to several days).
-
Sample Processing: Plasma is isolated from the blood samples by centrifugation.
-
Quantification: The concentration of the bioconjugate in the plasma samples is determined using a validated analytical method. Enzyme-linked immunosorbent assay (ELISA) is commonly used to quantify the total antibody concentration. Liquid chromatography-mass spectrometry (LC-MS/MS) can provide more detailed information about the intact conjugate and its metabolites.
-
Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using appropriate software.
ADC Conjugation Protocol
Objective: To synthesize the antibody-drug conjugates with different PEG linkers for in vivo testing.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS).
-
Reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP).
-
Maleimide-functionalized PEG-payload linkers (e.g., Maleimide-PEG4-Payload, Maleimide-PEG10-Payload, Maleimide-PEG12-Payload).
-
Size-exclusion chromatography (SEC) column for purification.
Procedure:
-
Antibody Reduction: The mAb is partially reduced by incubation with a molar excess of TCEP to expose free sulfhydryl groups on the interchain cysteines.
-
Conjugation: The maleimide-PEG-payload linker is added to the reduced antibody solution and incubated to allow for the covalent attachment of the linker-payload to the antibody's sulfhydryl groups.
-
Purification: The resulting ADC is purified using size-exclusion chromatography to remove unconjugated linker-payload and any aggregated protein.
-
Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.
Conceptual Framework and Visualization
The length of the PEG linker directly influences the biophysical properties of the resulting conjugate, which in turn dictates its pharmacokinetic behavior.
References
A Comparative Guide to Bifunctional Linkers in Proteomics Research
For researchers, scientists, and drug development professionals navigating the intricate landscape of proteomics, the selection of an appropriate bifunctional linker is a critical determinant of experimental success. These reagents are fundamental tools for elucidating protein-protein interactions, characterizing protein structure, and developing novel therapeutics such as antibody-drug conjugates (ADCs). This guide provides an objective comparison of common bifunctional linkers, supported by experimental data and detailed protocols, to facilitate informed decision-making in your research.
Bifunctional linkers are chemical compounds possessing two reactive functional groups, enabling them to covalently connect two molecules.[1] The choice of a linker is dictated by several factors, including the functional groups present on the target proteins, the desired stability of the linkage, and the specific experimental conditions.[1] Bifunctional linkers can be broadly categorized based on the nature of their reactive groups and their cleavability. Homobifunctional linkers have two identical reactive groups, while heterobifunctional linkers possess two different reactive groups, allowing for more controlled, stepwise conjugation and minimizing undesirable side reactions like polymerization.[1][2]
Comparative Overview of Bifunctional Linkers
The selection of a bifunctional linker is a critical step in experimental design. The following tables provide a comparative overview of commonly used bifunctional linkers, categorized by their reactivity and cleavability.
Amine-Reactive Homobifunctional Crosslinkers
N-hydroxysuccinimide (NHS) esters are a common class of amine-reactive linkers that target the abundant lysine residues in proteins.[1]
| Linker | Spacer Arm Length (Å) | Cleavable? | Water-Soluble? | Membrane Permeable? | Key Characteristics |
| DSS (disuccinimidyl suberate) | 11.4 | No | No | Yes | Commonly used for intracellular cross-linking. |
| BS3 (bis(sulfosuccinimidyl) suberate) | 11.4 | No | Yes | No | Ideal for cross-linking cell surface proteins due to its water solubility. |
| DSG (disuccinimidyl glutarate) | 7.7 | No | No | Yes | A shorter amine-to-amine crosslinker. |
| DSP (dithiobis(succinimidyl propionate)) | 12.0 | Yes (Disulfide bond) | No | Yes | Cleavable with reducing agents; useful for cross-linking intracellular proteins prior to cell lysis and immunoprecipitation. |
| DSSO (disuccinimidyl sulfoxide) | 10.1 | Yes (MS-cleavable) | No | Yes | Contains a sulfoxide group that can be cleaved in the mass spectrometer, simplifying data analysis. |
Sulfhydryl-Reactive Homobifunctional Crosslinkers
These linkers target the less abundant but more specific sulfhydryl groups of cysteine residues.
| Linker | Spacer Arm Length (Å) | Cleavable? | Key Characteristics |
| BMOE (bis(maleimido)ethane) | 8.0 | No | Reacts with sulfhydryl groups at pH 6.5-7.5. |
| DTME (dithio-bis(maleimidoethane)) | 13.1 | Yes (Disulfide bond) | Cleavable with reducing agents. |
Heterobifunctional Crosslinkers (Amine- and Sulfhydryl-Reactive)
These are among the most widely used linkers for protein-protein conjugation, allowing for controlled two-step reactions that minimize unwanted polymerization.
| Linker | Spacer Arm Length (Å) | Cleavable? | Water-Soluble? | Key Characteristics |
| SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | 11.6 | No | No | The cyclohexane ring decreases the hydrolysis rate of the maleimide group. |
| Sulfo-SMCC | 11.6 | No | Yes | A water-soluble analog of SMCC, ideal for cell-surface labeling. |
| SPDP (succinimidyl 3-(2-pyridyldithio)propionate) | 6.8 | Yes (Disulfide bond) | No | The disulfide bond can be cleaved by reducing agents. |
Photoreactive Crosslinkers
Photoreactive linkers contain a group that becomes reactive upon exposure to UV light, allowing for temporal control of the cross-linking reaction. They are particularly useful for capturing transient protein-protein interactions.
| Linker Class | Activation | Target Residues | Key Characteristics |
| Aryl Azide-based | UV light | Inserts into C-H and N-H bonds (less specific). | Offers precise temporal control over the cross-linking reaction. |
| Diazirine-based | UV light | Inserts into a wide range of C-H, N-H, O-H, and S-H bonds (highly non-specific). | Offers high reactivity and a broad target range, suitable for detailed interaction surface mapping. |
Experimental Workflows and Methodologies
The successful application of bifunctional linkers in proteomics research relies on well-defined experimental protocols. Below are generalized workflows for cross-linking experiments.
General Workflow for Cross-Linking Mass Spectrometry (XL-MS)
The following diagram illustrates a typical workflow for an XL-MS experiment, a powerful technique for identifying protein-protein interactions and obtaining structural information.
A typical workflow for a cross-linking mass spectrometry (XL-MS) experiment.
Homobifunctional vs. Heterobifunctional Cross-linking Strategies
The choice between a homobifunctional and a heterobifunctional linker dictates the experimental strategy. Homobifunctional linkers are used in single-step reactions, while heterobifunctional linkers allow for a more controlled two-step process.
Comparison of one-step homobifunctional and two-step heterobifunctional cross-linking.
Detailed Experimental Protocol: Amine-to-Amine Cross-linking with BS3 for XL-MS
This protocol provides a general guideline for cross-linking a purified protein complex using the water-soluble, amine-reactive homobifunctional crosslinker BS3, followed by preparation for mass spectrometry analysis.
Materials:
-
Purified protein complex in an amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)
-
BS3 (bis(sulfosuccinimidyl) suberate)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Urea
-
DTT (dithiothreitol)
-
IAA (iodoacetamide)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 desalting column
Procedure:
-
Protein Preparation:
-
Ensure the protein sample is in a buffer free of primary amines (e.g., Tris) as these will compete with the cross-linking reaction.
-
The protein concentration should be optimized, typically in the range of 10-20 µM.
-
-
Cross-linking Reaction:
-
Prepare a fresh stock solution of BS3 in an anhydrous solvent like DMSO or directly in the reaction buffer immediately before use.
-
Add BS3 to the protein sample to a final concentration that needs to be optimized for the specific protein system (e.g., starting with a molar excess of 25-50 fold over the protein).
-
Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at room temperature.
-
-
Quenching the Reaction:
-
Stop the cross-linking reaction by adding a quenching buffer to a final concentration that will consume the excess reactive NHS esters (e.g., 20-50 mM Tris-HCl).
-
Incubate for a further 15 minutes at room temperature.
-
-
Sample Preparation for Mass Spectrometry:
-
Denature the cross-linked protein sample by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.
-
Alkylate free sulfhydryl groups by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.
-
Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to below 2 M to ensure trypsin activity.
-
Digest the proteins overnight with trypsin at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide mixture with formic acid.
-
Desalt the peptides using a C18 column according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a suitable buffer for mass spectrometry analysis.
-
Analyze the peptide mixture using a high-resolution mass spectrometer.
-
Cleavable vs. Non-Cleavable Linkers in Drug Development
In the context of antibody-drug conjugates (ADCs), the choice between a cleavable and a non-cleavable linker is critical for the therapeutic's efficacy and safety profile.
-
Cleavable Linkers: These are designed to release the cytotoxic payload under specific conditions prevalent in the tumor microenvironment or within the cancer cells, such as low pH or the presence of specific enzymes. This can lead to a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells. However, premature cleavage in circulation can lead to off-target toxicity.
-
Non-Cleavable Linkers: These linkers are more stable in circulation and release the payload only after the antibody is degraded within the lysosome of the target cell. This generally results in lower off-target toxicity but may limit the bystander effect.
The decision to use a cleavable or non-cleavable linker depends on the specific characteristics of the target, the payload, and the desired mechanism of action.
Conclusion
The field of proteomics continues to be advanced by the development of innovative chemical tools. Bifunctional linkers are a cornerstone of this progress, enabling the detailed study of protein interactions and the creation of targeted therapies. A thorough understanding of the different types of linkers and their specific applications is essential for any researcher in this field. This guide provides a foundational comparison to aid in the rational selection of the optimal bifunctional linker for your specific research needs, ultimately leading to more robust and reproducible experimental outcomes.
References
Safety Operating Guide
Proper Disposal of Azido-PEG10-amine: A Guide for Laboratory Professionals
Authored for: Researchers, scientists, and drug development professionals.
This document provides comprehensive guidance on the safe and proper disposal of Azido-PEG10-amine, a bifunctional crosslinker commonly used in bioconjugation and drug delivery research. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The dual nature of this compound, containing a potentially hazardous azide group and a generally biocompatible polyethylene glycol (PEG) chain, necessitates a cautious and informed approach to its disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to handle this compound with the appropriate safety measures. The azide functional group is potentially explosive and toxic, while the compound itself is classified as an irritant.[1][2]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile gloves are a common choice), safety goggles, and a laboratory coat when handling this compound in either solid or solution form.
-
Ventilation: All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent inhalation of any potential aerosols or volatile decomposition products.[3][4]
-
Avoid Incompatibilities:
-
Acids: Azides can react with acids to form highly toxic and explosive hydrazoic acid.[5]
-
Metals: Avoid contact with heavy metals (e.g., copper, lead, brass, silver) as this can lead to the formation of highly shock-sensitive and explosive metal azides. Use plastic or ceramic spatulas for handling.
-
Halogenated Solvents: Do not use chlorinated solvents such as dichloromethane or chloroform, as they can react to form explosively unstable di- and tri-azidomethane.
-
Strong Oxidizing/Reducing Agents: Keep away from strong oxidizing and reducing agents.
-
-
Storage: Store this compound in a cool, dark place, away from heat, light, and incompatible materials. Recommended storage is at -20°C.
Quantitative Data and Chemical Properties
| Property | Value | Source |
| Chemical Formula | C22H46N4O10 | |
| Molecular Weight | 526.6 g/mol | |
| CAS Number | 912849-73-1 | |
| Appearance | White to off-white solid or viscous oil | Generic |
| Solubility | Soluble in water, DMSO, DCM, DMF | |
| Storage Temperature | -20°C |
Hazard Identification
Based on available data, this compound is classified with the following hazards:
| Hazard Class | GHS Classification | Source |
| Skin Corrosion/Irritation | H315: Causes skin irritation | |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This procedure prioritizes the deactivation of the hazardous azide group before final disposal.
Experimental Protocol: Deactivation of Azide Waste
This procedure is adapted from standard laboratory methods for quenching azides.
Materials:
-
Aqueous solution of sodium nitrite (NaNO2) (20% w/v)
-
Dilute hydrochloric acid (HCl) or sulfuric acid (H2SO4) (e.g., 2M)
-
Starch-iodide test paper
-
Sodium hydroxide (NaOH) solution (for neutralization)
-
Appropriately labeled hazardous waste container
Procedure:
-
Preparation: In a chemical fume hood, place the aqueous waste solution containing this compound in a suitably sized flask or beaker equipped with a magnetic stirrer. Ensure the concentration of the azide compound is low (ideally under 5%).
-
Acidification: Slowly add dilute acid to the stirred solution until it is acidic. The pH should be around 3.
-
Quenching: While stirring vigorously, add the 20% sodium nitrite solution dropwise. This reaction generates nitrogen gas, so ensure adequate ventilation and control the rate of addition to prevent excessive foaming. The reaction is: 2 NaN3 + 2 HNO2 → 3 N2 + 2 NO + 2 NaOH
-
Completion Check: After the addition is complete, continue stirring for at least one hour. To check for the presence of excess nitrous acid, which indicates the complete destruction of the azide, use starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid. If the test is negative, add more sodium nitrite solution.
-
Neutralization: Once the azide is destroyed, neutralize the solution by carefully adding sodium hydroxide solution until the pH is between 6 and 8.
-
Final Disposal: The neutralized, azide-free PEG solution should be collected in a properly labeled hazardous waste container. Do not pour down the drain , as even though PEG itself is biodegradable, the reaction byproducts and any unreacted starting material should be disposed of as chemical waste.
Disposal of Solid Waste and Contaminated Materials
-
Solid this compound: Unwanted solid this compound should be treated as hazardous waste and disposed of through your institution's Environmental Health and Safety (EHS) office. Do not attempt to treat the solid material directly.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Empty Containers: Empty containers that held this compound should be treated as hazardous waste as they may contain residual product. Rinse the container with a suitable solvent, and collect the rinsate as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
Disclaimer: This guide provides general recommendations based on the known hazards of azide and PEG compounds. Always consult your institution's specific safety protocols and Environmental Health and Safety (EHS) office for guidance on chemical waste disposal. This information is for research use only and does not replace a formal risk assessment.
References
Personal protective equipment for handling Azido-PEG10-amine
Essential Safety and Handling Guide for Azido-PEG10-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of this compound. Adherence to these procedures is essential to ensure personal safety and mitigate environmental risks.
This compound is a bifunctional molecule utilized in bioconjugation and drug delivery research. The azide group allows for specific "click chemistry" reactions, while the polyethylene glycol (PEG) spacer enhances solubility and biocompatibility.[1][2] Although the PEG backbone is generally considered non-toxic, the azide functional group necessitates careful handling due to its potential reactivity.[1]
Hazard Assessment and Mitigation
The primary hazards associated with this compound stem from the azide group. Organic azides can be energetic compounds, though their stability is influenced by their molecular structure.[3] A key indicator of stability for organic azides is the carbon-to-nitrogen (C/N) ratio; a higher ratio generally corresponds to greater stability.[3] this compound (molecular formula C₂₂H₄₆N₄O₁₀) has a C/N ratio of 5.5, suggesting a relatively stable compound under normal laboratory conditions. However, all azides should be handled with care.
Key Hazards:
-
Skin and Eye Irritation: May cause skin and eye irritation upon contact.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
-
Reactivity: Azides can react with certain metals (e.g., copper, lead, brass, silver, mercury) to form highly explosive heavy metal azides. They can also react with strong acids to produce hydrazoic acid, which is toxic, volatile, and explosive.
-
Thermal Sensitivity: While PEGylated azides are generally stable, exposure to excessive heat should be avoided.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the foundation of safe handling. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specific Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard. | Protects eyes and face from splashes and aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Consider double-gloving for enhanced protection. | Prevents skin contact with the chemical. |
| Body Protection | A laboratory coat must be worn. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required when handled in a certified chemical fume hood. | A fume hood provides adequate ventilation to prevent inhalation of vapors or aerosols. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and experimental success.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed, clearly labeled container.
-
Storage Conditions: Store at -20°C in a dry environment. Avoid repeated freeze-thaw cycles.
-
Store away from incompatible materials such as strong acids, oxidizing agents, and heavy metals.
2. Handling and Use:
-
All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood.
-
Use only glass, ceramic, or plastic spatulas and equipment to avoid the formation of explosive metal azides. Never use metal spatulas.
-
Avoid friction, grinding, or shock when handling the solid material.
-
Keep the quantities of the material to a minimum for each experiment.
-
Avoid using halogenated solvents (e.g., dichloromethane, chloroform) with azides, as this can lead to the formation of explosive compounds.
3. Waste Disposal:
-
All waste containing this compound, including contaminated labware (e.g., pipette tips, tubes), gloves, and excess solutions, must be treated as hazardous waste.
-
Collect all azide-containing waste in a dedicated, clearly labeled, non-metal waste container.
-
Under no circumstances should azide-containing solutions be poured down the drain. Azides can react with metal pipes (e.g., copper, lead) to form highly explosive metal azides.
-
Follow your institution's and local regulations for the disposal of hazardous chemical waste.
Chemical Deactivation (for dilute inorganic azide solutions):
While specific protocols for PEGylated azides are not well-established, a common method for deactivating dilute inorganic azide solutions (≤5%) involves reaction with nitrous acid. This procedure must be performed with extreme caution in a chemical fume hood due to the evolution of toxic gases.
-
Materials: 20% aqueous solution of sodium nitrite, 20% aqueous solution of sulfuric acid.
-
Procedure: To the stirred, dilute azide solution, add an excess of the sodium nitrite solution. Then, slowly add the sulfuric acid solution until the mixture is acidic. The absence of azides can be confirmed with a starch-iodide paper test for excess nitrite. The final solution should be neutralized before disposal as hazardous waste. Caution: The order of addition is critical to prevent the formation of volatile and toxic hydrazoic acid.
Emergency Procedures
| Exposure Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For small spills within a fume hood, absorb the material with a non-reactive absorbent (e.g., vermiculite, sand). For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's environmental health and safety department. |
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
